5-Hpete
Description
Structure
3D Structure
Properties
CAS No. |
74581-83-2 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22) |
InChI Key |
JNUUNUQHXIOFDA-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Other CAS No. |
74581-83-2 |
physical_description |
Solid |
Synonyms |
5-HPETE 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid 6,8,11,14-eicosatetraenoic acid 5-hydroperoxide arachidonic acid 5-hydroperoxide cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-HPETE from Arachidonic Acid
This guide provides a comprehensive overview of the synthesis of 5-Hydroperoxyeicosatetraenoic acid (this compound) from arachidonic acid (AA), a critical initial step in the biosynthesis of leukotrienes and other bioactive lipid mediators. Leukotrienes are potent inflammatory mediators, making the 5-lipoxygenase pathway a significant target for therapeutic intervention in various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions.[1][2]
The Core Synthesis Pathway: From Membrane Phospholipid to this compound
The synthesis of this compound is a tightly regulated, multi-step process that occurs primarily in myeloid cells like neutrophils, monocytes, macrophages, and mast cells.[2] It involves the coordinated action of several proteins, initiated by cellular stimuli.
Step 1: Arachidonic Acid Release Under resting conditions, arachidonic acid is esterified within the sn-2 position of membrane phospholipids. Upon cellular stimulation by various agonists (e.g., calcium ionophores, immune complexes), cytosolic phospholipase A₂ (cPLA₂) is activated and translocates to the nuclear envelope.[2][3] There, it hydrolyzes the phospholipid to release free arachidonic acid into the cellular milieu.
Step 2: 5-Lipoxygenase Activation and Translocation The key enzyme in this pathway is 5-lipoxygenase (5-LOX), which is typically located in the cytosol or nucleosol in unstimulated cells.[2] For 5-LOX to become active, an increase in intracellular calcium concentration is required.[3][4] This calcium influx triggers the translocation of 5-LOX to the nuclear envelope.[2]
Step 3: The Role of FLAP At the nuclear membrane, the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein, plays an indispensable role.[1][2] FLAP binds the newly released arachidonic acid and presents it to the now membrane-associated 5-LOX, facilitating efficient substrate transfer to the enzyme's active site.[2][5]
Step 4: Catalysis of this compound Formation Once arachidonic acid is bound, 5-LOX, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into the arachidonic acid backbone.[6] Specifically, it abstracts a hydrogen atom from the C7 position and inserts oxygen at the C5 position, resulting in the formation of 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (this compound).[5] this compound is an unstable intermediate that is rapidly converted to other bioactive molecules.[1][2]
Quantitative Data for 5-Lipoxygenase
The activity of 5-lipoxygenase is influenced by several factors, including substrate concentration, pH, temperature, and the presence of essential cofactors.
Table 1: Kinetic Parameters of 5-Lipoxygenase
| Parameter | Value | Substrate | Conditions | Source |
|---|---|---|---|---|
| kcat | 20 ± 4 s-1 | Arachidonic Acid | 25°C | [7] |
| kcat/KM | 17 ± 2 s-1µM-1 | Arachidonic Acid | 25°C | [7] |
| KM (apparent) | ~3.0 µM | Arachidonic Acid | With ATP |[8] |
Note: The kinetic mechanism of 5-LOX is complex, and reported values can vary based on the enzyme source, purity, and assay conditions. The hydrogen abstraction from arachidonic acid is considered a rate-limiting step in the catalysis.[7]
Table 2: Optimal Conditions and Cofactor Requirements for 5-Lipoxygenase Activity
| Parameter | Optimal Value/Concentration | Notes | Source |
|---|---|---|---|
| pH | 7.5 - 8.5 | Activity is pH-dependent; alkaline conditions in inflammatory exudates can influence activity. | [9][10][11] |
| Temperature | 25 - 37°C | Activity is temperature-dependent, with optimal activity for mammalian enzymes near physiological temperature. | [12][13] |
| Calcium (Ca2+) | EC50: 1–2 µM | Required for translocation and activation. Full activation is achieved at 4–10 µM. | [3] |
| ATP | ~200 µM (saturating) | Binds to 5-LOX, increases Vmax, and stabilizes the enzyme, but hydrolysis is not required. |[3][8] |
Experimental Protocols
The following protocols provide standardized methods for studying this compound synthesis and 5-LOX activity.
Protocol 1: In Vitro 5-Lipoxygenase Activity Assay (Spectrophotometric)
This assay measures the direct activity of purified 5-LOX by monitoring the formation of the conjugated diene in this compound, which absorbs light at 234 nm.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate) stock solution in ethanol
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare Reagents: Dilute the 5-LOX enzyme to the desired working concentration in ice-cold buffer immediately before use. Prepare serial dilutions of the test compound and the arachidonic acid substrate in the assay buffer.
-
Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:
-
Blank: Assay buffer + Substrate.
-
Control (100% Activity): Assay buffer + 5-LOX enzyme + Solvent vehicle.
-
Test Sample: Assay buffer + 5-LOX enzyme + Test compound.
-
-
Pre-incubation: Add the enzyme and test compound (or vehicle) to the wells. Incubate for 10 minutes at 25°C to allow for inhibitor binding.[14]
-
Initiate Reaction: Start the reaction by adding the arachidonic acid solution to all wells.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm at 25°C for a set period (e.g., 5-10 minutes).[12]
-
Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance curve. The percent inhibition is calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100. The IC₅₀ value can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based this compound Synthesis Assay
This protocol measures the ability of a compound to inhibit this compound production in intact cells, providing a more physiologically relevant system.
Materials:
-
Cell line expressing 5-LOX (e.g., human polymorphonuclear neutrophils (PMNs), THP-1 monocytes)[6][15]
-
Appropriate cell culture medium and buffer (e.g., HBSS)
-
Test compounds (inhibitors)
-
Calcium ionophore A23187 (stimulant)[2]
-
Methanol (B129727) (for cell lysis and extraction)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
HPLC system for analysis
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/mL) in a multi-well plate.[2]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.[1]
-
Cell Stimulation: Induce this compound synthesis by adding a calcium ionophore (e.g., 5 µM A23187) and incubating for 10-15 minutes at 37°C.[2]
-
Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol. Centrifuge to pellet cell debris.
-
Sample Cleanup: Acidify the supernatant and pass it through a pre-conditioned C18 SPE cartridge to extract the lipids. Elute the lipids with methanol or ethyl acetate.
-
Analysis: Evaporate the solvent and reconstitute the sample in the HPLC mobile phase for analysis as described in Protocol 3.
Protocol 3: HPLC Analysis of this compound/5-HETE
Due to the instability of this compound, it is often reduced to the more stable 5-hydroxy-eicosatetraenoic acid (5-HETE) for quantification. This method separates and quantifies 5-HETE.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[16]
-
Mobile Phase: A mixture of methanol, water, and acetic acid is common. A specific example is Methanol:10 mM Ammonium Acetate:1 M Acetic Acid (70:30:0.1, v/v/v).[16]
-
5-HETE analytical standard
Procedure:
-
System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[16]
-
Standard Curve: Prepare a series of dilutions of the 5-HETE standard to generate a standard curve for quantification.
-
Sample Injection: Inject the prepared cell extracts (from Protocol 2) or standards onto the column.
-
Detection: Monitor the column eluent using a UV detector set to the λmax of the conjugated diene system, typically around 234-240 nm.[16][17]
-
Quantification: Identify the 5-HETE peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the amount of 5-HETE in the sample by integrating the peak area and comparing it to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Cellular signaling pathway for the synthesis of this compound from arachidonic acid.
Caption: Experimental workflow for an in vitro 5-LOX spectrophotometric inhibition assay.
Caption: Experimental workflow for cell-based analysis of this compound synthesis inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP Allosterically Activates the Human 5-Lipoxygenase Molecular Mechanism of Arachidonic Acid and 5(S)-Hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pH-dependent regulation of leukocyte 5-lipoxygenase activity in inflammatory exudates by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Metabolic Cascade of 5-HETE: A Technical Guide to Downstream Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a pivotal bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2] While possessing intrinsic biological activities, 5-HETE primarily serves as a crucial intermediate, branching into several downstream metabolic pathways that generate a diverse array of potent signaling molecules.[3][4] These metabolites are integral to a multitude of physiological and pathophysiological processes, including inflammation, allergic reactions, and cancer progression.[3][5][6] This technical guide provides an in-depth exploration of the core downstream metabolites of 5-HETE, their corresponding enzymatic pathways, and their biological significance. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades to serve as a comprehensive resource for researchers in the field.
Core Metabolic Pathways of 5-HETE
The metabolism of 5-HETE proceeds along three primary routes, each yielding distinct classes of bioactive lipids:
-
Oxidation to 5-oxo-ETE: This pathway is a major route for 5-HETE metabolism and produces a highly potent chemoattractant.[6][7]
-
Further Oxygenation to Di-hydroxy Metabolites: This route involves the introduction of a second hydroxyl group at various positions, leading to the formation of dihydroxyeicosatetraenoic acids (diHETEs).
-
Omega-Oxidation: This pathway serves as a mechanism for the inactivation and clearance of 5-HETE.[7]
The 5-oxo-ETE Pathway
The conversion of 5-HETE to 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) is a critical step in amplifying the inflammatory signal initiated by 5-LOX activation.
-
Enzymatic Conversion: This reaction is catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a microsomal NADP+-dependent enzyme.[7][8] 5-HEDH exhibits high selectivity for 5S-HETE.[7][8] The synthesis of 5-oxo-ETE is significantly enhanced under conditions of oxidative stress, which increase the intracellular levels of NADP+.[6][7]
-
Biological Activity: 5-oxo-ETE is a potent chemoattractant for various immune cells, particularly eosinophils, but also neutrophils, basophils, and monocytes.[6][7][9] Its effects are mediated through the G-protein coupled receptor, OXE receptor (OXER1).[6][7] Signaling through the OXE receptor leads to a cascade of intracellular events including calcium mobilization, actin polymerization, and cell migration.[7][10] This pathway is implicated in allergic diseases like asthma and has also been shown to promote the survival of tumor cells.[6][7]
Formation of Di-hydroxy Metabolites
5-HETE can be further metabolized by other lipoxygenases to form diHETEs.
-
5,15-diHETE: The enzyme 15-lipoxygenase (ALOX15) can act on 5-HETE to produce 5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE).[3]
-
5,12-diHETE: Similarly, 12-lipoxygenase (ALOX12) can metabolize 5-HETE to 5(S),12(S)-diHETE.[3]
-
Biological Significance: The biological roles of these diHETE metabolites are less well-defined compared to 5-oxo-ETE, but they are generally considered to be less potent than their precursor.[3]
Omega-Oxidation of 5-HETE
The primary pathway for the inactivation of 5-HETE involves oxidation at the omega-end of the fatty acid chain.
-
Enzymatic Conversion: This process is initiated by a cytochrome P450 enzyme, specifically CYP4F3A in neutrophils, which hydroxylates 5-HETE at the C20 position to form 5,20-dihydroxyeicosatetraenoic acid (5,20-diHETE).[7]
-
Biological Inactivation: 5,20-diHETE exhibits significantly reduced biological activity compared to 5-HETE, and this metabolic step is considered a key mechanism for terminating 5-HETE signaling.[3]
The Broader Context: The 5-Lipoxygenase Pathway
It is crucial to understand that 5-HETE itself is a product of the 5-lipoxygenase pathway, which also gives rise to the leukotrienes. Following the initial oxygenation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by 5-LOX, the pathway bifurcates.[11][12] this compound can be either reduced to 5-HETE by peroxidases or converted to the unstable epoxide leukotriene A4 (LTA4) by the same 5-LOX enzyme.[11][12] LTA4 is the precursor to the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators of asthma and other inflammatory conditions.[5][12][13]
Transcellular Biosynthesis
The production of 5-HETE downstream metabolites is not limited to a single cell type. Through a process known as transcellular biosynthesis, a cell that produces 5-HETE can release it to a neighboring cell that expresses the necessary enzymes for its further metabolism.[7][9] For instance, inflammatory cells can produce 5-HETE, which is then taken up by structural cells that express 5-HEDH to generate 5-oxo-ETE.[9] This intercellular communication significantly amplifies the biological impact of the initial 5-LOX activation.
Quantitative Data
The following table summarizes key quantitative aspects of 5-HETE and its primary downstream metabolite, 5-oxo-ETE.
| Metabolite | Precursor | Key Enzyme | Typical Cellular Source | Biological Potency (Relative to 5-HETE) | Key Receptor |
| 5-oxo-ETE | 5-HETE | 5-HEDH | Neutrophils, Eosinophils, Macrophages | 30-100 fold more potent | OXE Receptor |
| 5,20-diHETE | 5-HETE | CYP4F3A | Neutrophils | ~50-100 fold weaker | - |
| 5,15-diHETE | 5-HETE | ALOX15 | - | ~3-10 fold weaker | - |
Data compiled from multiple sources.[3][7][8]
Experimental Protocols
In Vitro Fluorometric Assay for 5-Lipoxygenase Inhibition
This protocol provides a method to determine the direct inhibitory effect of a test compound on purified 5-LOX enzyme activity.
Principle: This assay utilizes a fluorometric method to measure 5-LOX activity. The enzyme converts a specific substrate into an unstable intermediate, which then reacts with a probe to generate a highly fluorescent product. The rate of increase in fluorescence, measured at an excitation/emission of 500/536 nm, is directly proportional to the enzyme's activity.[14] The potency of a test compound is determined by measuring the reduction in this rate across a range of concentrations.[14]
Materials:
-
5-LOX Assay Buffer
-
Test Compound (e.g., in DMSO)
-
Positive Control (e.g., Zileuton)
-
Purified 5-LOX Enzyme
-
5-LOX Substrate
-
Fluorescent Probe
-
96-well black plate suitable for fluorescence measurements
Procedure:
-
Reagent Preparation:
-
Warm 5-LOX Assay Buffer to room temperature.
-
Prepare a stock solution of the test compound and positive control in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Thaw the 5-LOX enzyme on ice.
-
-
Assay Setup:
-
Add Assay Buffer, enzyme solution, probe solution, and test compound/vehicle to the wells of the 96-well plate.
-
Include wells for "No Enzyme Control".
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the 5-LOX substrate to all wells.
-
Immediately begin measuring the fluorescence in a kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (slope) by plotting fluorescence units versus time within the linear range of the assay.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Cell-Based Assay for 5-LOX Pathway Inhibition (LTB4 Quantification by ELISA)
This protocol quantifies the production of LTB4, a downstream product of 5-LOX activity, in a cellular context.
Principle: This assay measures the amount of LTB4 released from stimulated cells. Cells are pre-treated with a test compound and then stimulated with a calcium ionophore to activate the 5-LOX pathway. The concentration of LTB4 in the cell supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in LTB4 levels indicates inhibition of the 5-LOX pathway.[14]
Materials:
-
Suitable cell line (e.g., human neutrophils, HL-60, or U937 cells)
-
Cell culture medium and supplements
-
24-well cell culture plate
-
Test Compound (e.g., in DMSO)
-
Positive Control (e.g., Zileuton)
-
Calcium Ionophore (e.g., A23187)
-
Commercially available LTB4 ELISA kit
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions.
-
Seed the cells into a 24-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL) in a suitable buffer (e.g., HBSS).
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of the test compound or a vehicle control for 30 minutes at 37°C.
-
Stimulate the cells by adding a calcium ionophore (e.g., 5 µM A23187) to initiate arachidonic acid release and leukotriene synthesis.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted LTB4.
-
-
LTB4 Quantification:
-
Quantify the concentration of LTB4 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of LTB4 production for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
LC-MS/MS Analysis of 5-HETE and its Metabolites
This protocol provides a general workflow for the extraction and quantification of 5-HETE and its downstream metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: LC-MS/MS offers high selectivity and sensitivity for the simultaneous analysis of multiple eicosanoids in complex biological matrices.[15][16] The method involves solid-phase extraction (SPE) to isolate the lipids, followed by reverse-phase HPLC to separate the different metabolites, and tandem mass spectrometry for their specific detection and quantification.[17]
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate)
-
Internal standards (deuterated analogs of the analytes)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic acid or Acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the biological sample on ice.
-
Add internal standards to the sample.
-
Acidify the sample to pH ~3.5.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the eicosanoids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[17]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% acetic acid (A) and acetonitrile/methanol with 0.1% acetic acid (B).[18]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of analytical standards.
-
Calculate the concentration of each metabolite in the original sample based on the peak area ratios and the calibration curve.
-
Visualizations
Figure 1: Metabolic pathways of 5-HETE.
Figure 2: 5-oxo-ETE signaling via the OXE receptor.
Figure 3: Workflow for LC-MS/MS analysis of eicosanoids.
References
- 1. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5-HETE (HMDB0011134) [hmdb.ca]
- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosciencepharma.com [biosciencepharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 17. scispace.com [scispace.com]
- 18. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in Neutrophils: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] As a key player in the inflammatory cascade, 5-HETE exerts significant influence on the function of neutrophils, the first line of defense in the innate immune system. This technical guide provides a comprehensive overview of the biological roles of 5-HETE in neutrophils, detailing its effects on cellular functions, the underlying signaling pathways, and its metabolic fate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of inflammation, immunology, and related therapeutic areas.
Core Biological Functions of 5-HETE in Neutrophils
5-HETE modulates several critical functions of neutrophils, primarily promoting a pro-inflammatory phenotype. Its main activities include inducing chemotaxis, modulating degranulation, and influencing the production of reactive oxygen species (ROS).
Chemotaxis
5-HETE is a potent chemoattractant for human neutrophils, guiding their migration towards sites of inflammation.[2] Both the 5(S)- and 5(R)-enantiomers of 5-HETE are effective in inducing neutrophil migration, with some studies suggesting that 5(R)-HETE is a more potent inducer of transcellular migration through endothelial and epithelial barriers.[3][4] The chemotactic response to 5-HETE is dose-dependent, with maximal migration observed at specific concentrations.[2]
Table 1: Quantitative Data on 5-HETE-Induced Neutrophil Chemotaxis
| Compound | Concentration for Peak Chemotactic Response | Reference |
| 5-HETE | 1 µg/mL | [2] |
| 8-HETE:9-HETE (85:15, w/w) | 5 µg/mL | [2] |
| 11-HETE | 10 µg/mL | [2] |
| 12-L-HETE | 10 µg/mL | [2] |
Note: The molecular weight of 5-HETE is approximately 320.48 g/mol , so 1 µg/mL is roughly equivalent to 3.12 µM.
Degranulation
While 5-HETE alone has minimal effect on inducing degranulation, it significantly potentiates the degranulation response of neutrophils to other stimuli.[5] This synergistic effect is observed with various agonists, including phorbol (B1677699) myristate acetate (B1210297) (PMA) and leukotriene B4 (LTB4).[6]
Table 2: Potentiation of Neutrophil Degranulation by 5-HETE
| Stimulus | 5-HETE Concentration | Enhancement of Potency | Reference |
| Platelet-activating factor (PAF) | 5 µM | 1000-fold | [1] |
| Phorbol myristate acetate (PMA) | 5 µM | 30-fold | [1] |
| Leukotriene B4 (LTB4) | 5 µM | 5-fold | [1] |
Reactive Oxygen Species (ROS) Production
Similar to its role in degranulation, 5-HETE does not directly stimulate superoxide (B77818) generation at optimally chemotactic concentrations.[2] However, it enhances the production of superoxide anions in response to other stimuli like phorbol esters and diacylglycerol.[6] This potentiation is linked to its ability to elevate intracellular calcium and promote the translocation of protein kinase C (PKC).[6]
Signaling Pathways of 5-HETE in Neutrophils
5-HETE exerts its effects on neutrophils through a specific, G protein-coupled receptor (GPCR)-mediated signaling pathway that is distinct from the receptors for other chemoattractants like LTB4 and formyl peptides.[5][7] Activation of this receptor initiates a cascade of intracellular events.
The binding of 5-HETE to its receptor leads to the activation of a pertussis toxin-sensitive G-protein.[5] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic free calcium.[6][8] The increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC).[6] Downstream of these events, the activation of mitogen-activated protein kinases (MAPKs) has also been implicated in 5-HETE signaling.[9]
Metabolism of 5-HETE in Neutrophils
Neutrophils not only produce 5-HETE but also actively metabolize it through several pathways, which can either potentiate or terminate its biological activity.
-
Conversion to 5-oxo-ETE: 5-HETE can be oxidized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by a specific dehydrogenase.[10] 5-oxo-ETE is a more potent agonist for the 5-HETE receptor, exhibiting up to 100 times greater activity in stimulating neutrophil chemotaxis and calcium mobilization.[7][10]
-
Esterification into Phospholipids (B1166683): A significant portion of intracellular 5-HETE is rapidly esterified into membrane phospholipids and triglycerides.[11] This process may serve as a mechanism to sequester 5-HETE, potentially for later release or to alter membrane properties.
-
Omega-Hydroxylation: 5-HETE can undergo further metabolism via omega-hydroxylation to form 5,20-diHETE, a less active metabolite.[12]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biological functions of 5-HETE in neutrophils.
Neutrophil Isolation
Human neutrophils are typically isolated from fresh peripheral blood of healthy donors using density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of erythrocytes.
Chemotaxis Assay (Boyden Chamber)
Principle: The Boyden chamber, or Transwell assay, measures the migration of neutrophils across a porous membrane towards a chemoattractant gradient.
Methodology:
-
Chamber Setup: Place a Transwell insert with a polycarbonate membrane (typically 3-5 µm pores) into a well of a multi-well plate.
-
Chemoattractant: Add 5-HETE at various concentrations to the lower chamber.
-
Cell Seeding: Add isolated neutrophils to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or a plate reader-based method (e.g., measuring ATP content).
Degranulation Assay (Myeloperoxidase Release)
Principle: Neutrophil degranulation can be quantified by measuring the release of granule-specific enzymes, such as myeloperoxidase (MPO) from azurophilic granules.
Methodology:
-
Cell Stimulation: Incubate isolated neutrophils with 5-HETE and/or other stimuli.
-
Centrifugation: Pellet the cells by centrifugation.
-
Supernatant Collection: Collect the supernatant containing the released granule contents.
-
MPO Activity Measurement: Measure the MPO activity in the supernatant using a colorimetric assay with a substrate like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD). The change in absorbance is proportional to the amount of MPO released.
Reactive Oxygen Species (ROS) Assay (Superoxide Production)
Principle: The production of superoxide (O2•−), a primary ROS, can be measured by its ability to reduce cytochrome c.
Methodology:
-
Cell Preparation: Resuspend isolated neutrophils in a buffer containing cytochrome c.
-
Stimulation: Add 5-HETE and/or other stimuli to the cell suspension.
-
Measurement: Monitor the reduction of cytochrome c by measuring the change in absorbance at 550 nm over time using a spectrophotometer.
-
Control: Include a parallel reaction with superoxide dismutase (SOD) to confirm that the observed reduction is specific to superoxide.
Analysis of 5-HETE Metabolism
Principle: The metabolic fate of 5-HETE in neutrophils can be determined by lipid extraction followed by chromatographic analysis.
Methodology:
-
Incubation: Incubate neutrophils with 5-HETE.
-
Lipid Extraction: Extract lipids from the cell pellet and supernatant using a solvent system such as the Folch or Bligh-Dyer method.
-
Separation and Quantification: Separate and quantify 5-HETE and its metabolites (5-oxo-ETE, esterified 5-HETE) using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Conclusion
5-HETE is a pivotal lipid mediator that significantly influences neutrophil function, thereby playing a critical role in the initiation and propagation of inflammatory responses. Its ability to induce chemotaxis and potentiate degranulation and ROS production highlights its pro-inflammatory nature. The elucidation of its specific signaling pathways and metabolic routes within neutrophils offers promising targets for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of 5-HETE in neutrophil biology and its implications in various inflammatory diseases.
References
- 1. Potentiating actions of hydroxyeicosatetraenoates on human neutrophil degranulation responses to leukotriene B4 and phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 6. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15-Hydroxyeicosatetraenoic acid inhibits superoxide anion generation by human neutrophils: relationship to lipoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Cellular Activities of 5-HPETE and 5-HETE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the cellular activities of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and 5-hydroxyeicosatetraenoic acid (5-HETE). These two closely related eicosanoids, derived from the 5-lipoxygenase (5-LOX) pathway, play crucial roles in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. This document details their biosynthesis, signaling pathways, and differential effects on key cellular functions. Quantitative data on their biological potency is summarized in comparative tables. Furthermore, detailed experimental protocols for key assays and visual diagrams of their metabolic and signaling pathways are provided to support further research and drug development in this area.
Introduction
The 5-lipoxygenase (5-LOX) pathway is a critical metabolic cascade that converts arachidonic acid into a series of potent lipid mediators, collectively known as eicosanoids. Among the initial products of this pathway are 5-hydroperoxyeicosatetraenoic acid (this compound) and its subsequent reduction product, 5-hydroxyeicosatetraenoic acid (5-HETE). While structurally similar, these molecules exhibit distinct cellular activities and potencies. This compound is an unstable intermediate, whereas 5-HETE is more stable and can be further metabolized to the highly potent inflammatory mediator, 5-oxo-eicosatetraenoic acid (5-oxo-ETE)[1][2]. Understanding the nuanced differences in the cellular activities of this compound and 5-HETE is paramount for developing targeted therapeutics for a range of inflammatory diseases and cancers.
Biosynthesis of this compound and 5-HETE
The synthesis of this compound and 5-HETE is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the action of cytosolic phospholipase A2 (cPLA₂). The key enzyme in this pathway, 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable hydroperoxide, 5S-HPETE[3]. This compound can then follow two primary metabolic routes:
-
Reduction to 5-HETE: Ubiquitous cellular peroxidases rapidly reduce this compound to the more stable alcohol, 5S-HETE[4].
-
Conversion to Leukotriene A₄ (LTA₄): 5-LOX can further act on this compound to form the unstable epoxide, LTA₄, which serves as the precursor for the biosynthesis of all leukotrienes[4].
This metabolic branch point highlights the central role of this compound as a key intermediate in the 5-LOX pathway.
Comparative Cellular Activities
While both this compound and 5-HETE are implicated in inflammatory responses, their potencies and specific cellular effects differ significantly. Generally, this compound exhibits greater biological activity than 5-HETE in several assays. However, the most potent biological activities are often attributed to the downstream metabolite of 5-HETE, 5-oxo-ETE, which acts as a high-affinity ligand for the OXE receptor[1][2].
Quantitative Comparison of Cellular Responses
The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound, 5-HETE, and its more potent metabolite 5-oxo-ETE, in various cellular assays. This data highlights the differential potency of these eicosanoids.
| Cellular Response | Cell Type | This compound (EC₅₀) | 5-HETE (EC₅₀) | 5-oxo-ETE (EC₅₀) | Reference |
| Calcium Mobilization | Human Neutrophils | Less potent than 5-oxo-ETE | ~100-fold less potent than 5-oxo-ETE | 2 nM | [1] |
| Chemotaxis | Human Neutrophils | Less potent than 5-oxo-ETE | ~100-fold less potent than 5-oxo-ETE | ~2-3 nM | [1][2] |
| Actin Polymerization | Feline Eosinophils | Not Reported | Not Reported | ~0.7 nM | [5] |
| GTPγS Binding (OXE Receptor) | Transfected Cells | >100 nM | >100 nM | 6 nM | [2] |
Receptor Binding Affinity
The primary receptor for the pro-inflammatory effects of the 5-HETE metabolic axis is the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor (GPCR). 5-oxo-ETE is the most potent and specific ligand for this receptor.
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Reference |
| 5-oxo-ETE | OXE Receptor | Human Neutrophil Membranes | 4 nM | [1] |
| 5-HETE | OXE Receptor | Human Neutrophils | Very modest affinity | [6] |
| This compound | OXE Receptor | Transfected HEK293 cells | Considerably lower affinity than 5-oxo-ETE | [6] |
Signaling Pathways
The cellular effects of this compound and 5-HETE are mediated through distinct signaling pathways. While this compound's signaling is less well-defined, 5-HETE and its metabolite 5-oxo-ETE primarily signal through the OXE receptor.
5-oxo-ETE Signaling Cascade
Activation of the OXE receptor by 5-oxo-ETE initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This includes:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Activation of Protein Kinase C (PKC): Increased intracellular calcium and DAG levels synergistically activate PKC, leading to the phosphorylation of downstream target proteins and the modulation of cellular functions such as degranulation and superoxide (B77818) production.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the cellular activities of this compound and 5-HETE.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Principle: A two-chamber system is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (e.g., this compound or 5-HETE) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Workflow:
-
Isolate human neutrophils from peripheral blood.
-
Load the lower wells of the Boyden chamber with varying concentrations of the chemoattractant or control medium.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per high-power field using a microscope.
-
Neutrophil Degranulation Assay (β-glucuronidase Release)
This assay quantifies the release of granule contents from neutrophils upon stimulation.
-
Principle: Neutrophil degranulation is measured by the activity of a specific granule enzyme, such as β-glucuronidase (from azurophilic granules), released into the supernatant after stimulation with an agonist.
-
Procedure:
-
Isolate human neutrophils.
-
Pre-incubate neutrophils with cytochalasin B to enhance degranulation.
-
Stimulate the cells with varying concentrations of this compound, 5-HETE, or a positive control.
-
Pellet the cells by centrifugation.
-
Collect the supernatant.
-
Measure the enzymatic activity of β-glucuronidase in the supernatant using a specific substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
Determine the total enzyme content in a parallel sample of lysed cells to calculate the percentage of release.
-
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This assay measures changes in intracellular calcium concentration in response to stimuli.
-
Principle: Cells are loaded with the ratiometric fluorescent calcium indicator, Fura-2 AM. Upon binding to calcium, the excitation spectrum of Fura-2 shifts. The ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free) is proportional to the intracellular calcium concentration.
-
Methodology:
-
Isolate neutrophils and resuspend them in a suitable buffer.
-
Load the cells with Fura-2 AM.
-
Wash the cells to remove extracellular dye.
-
Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) using a fluorescence spectrophotometer or plate reader.
-
Add the stimulus (this compound or 5-HETE) and record the change in fluorescence ratio over time.
-
Calibrate the fluorescence signal to absolute calcium concentrations using ionomycin (B1663694) and EGTA.
-
5-Lipoxygenase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of 5-LOX.
-
Principle: 5-LOX converts a fatty acid substrate (e.g., arachidonic acid or linoleic acid) into a hydroperoxide product that contains a conjugated diene system. This conjugated diene absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to the 5-LOX activity.
-
Protocol:
-
Prepare a reaction mixture containing a suitable buffer and the fatty acid substrate.
-
Initiate the reaction by adding the source of 5-LOX (e.g., purified enzyme or cell lysate).
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To test inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Conclusion
This compound and 5-HETE are key intermediates in the 5-lipoxygenase pathway with distinct and important roles in cellular signaling, particularly in the context of inflammation. While this compound is an unstable but biologically active precursor, 5-HETE serves as a more stable intermediate that can be converted into the highly potent inflammatory mediator, 5-oxo-ETE. The differential potencies and signaling mechanisms of these molecules, primarily mediated through the OXE receptor for 5-oxo-ETE, offer multiple avenues for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the 5-LOX pathway and to develop novel therapeutics targeting inflammatory and hyperproliferative diseases.
References
- 1. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in the Inflammatory Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a significant role in orchestrating the inflammatory response by acting as a potent chemoattractant for various immune cells, particularly neutrophils and eosinophils. This technical guide provides an in-depth exploration of the synthesis, signaling mechanisms, and downstream effects of 5-HETE in inflammation. Furthermore, it details its involvement in the pathophysiology of various inflammatory diseases and presents key experimental protocols for its study, along with a summary of relevant quantitative data.
Introduction to 5-HETE and the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and its resolution is critical for maintaining tissue homeostasis. Eicosanoids, a family of signaling molecules derived from fatty acids, are key players in this process. Among them, 5-HETE, a product of the 5-lipoxygenase (5-LOX) pathway, has emerged as a significant pro-inflammatory mediator.[1][2] It is produced by a variety of immune cells, including neutrophils, eosinophils, monocytes, and mast cells.[3] While 5-HETE itself possesses biological activity, it is often a precursor to the more potent inflammatory mediator, 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[4][5] This guide will delve into the intricate mechanisms by which 5-HETE and its metabolites contribute to the inflammatory response.
Biosynthesis of 5-HETE
The synthesis of 5-HETE is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][6] this compound is an unstable intermediate that is rapidly converted to 5-HETE by the action of peroxidases, such as glutathione (B108866) peroxidase.[6]
Alternatively, this compound can be further metabolized by 5-LOX to produce leukotriene A4 (LTA4), a precursor for other potent inflammatory mediators like leukotriene B4 (LTB4).[1][6]
Conversion to 5-oxo-ETE
A critical step in the pro-inflammatory action of 5-HETE is its conversion to 5-oxo-ETE, a significantly more potent chemoattractant for inflammatory cells.[4][5] This conversion is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), an NADP+-dependent enzyme.[4][5] The activity of 5-HEDH is notably increased under conditions of oxidative stress, which are often present at sites of inflammation.[5]
Signaling Pathways and Cellular Effects
5-HETE and its more potent metabolite, 5-oxo-ETE, exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The primary receptor for 5-oxo-ETE is the OXE receptor 1 (OXER1), also known as GPR170.[7][8][9]
Activation of OXER1 by 5-oxo-ETE initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the G-protein complex. This leads to:
-
Calcium Mobilization: A rapid increase in intracellular calcium concentration ([Ca2+]i) is a key downstream effect.[10] This occurs through the release of calcium from intracellular stores and influx from the extracellular space.
-
Chemotaxis: 5-HETE and, more potently, 5-oxo-ETE are powerful chemoattractants for neutrophils and eosinophils, guiding them to the site of inflammation.[2][10][11]
-
Cellular Activation: Binding to OXER1 triggers various cellular responses in inflammatory cells, including:
-
Degranulation: Release of cytotoxic and pro-inflammatory molecules from granules.
-
Superoxide (B77818) Production: Generation of reactive oxygen species (ROS) by the NADPH oxidase complex, contributing to pathogen killing and tissue damage.[12][13]
-
Actin Polymerization: Reorganization of the cytoskeleton, which is essential for cell migration.[14]
-
Enhanced Expression of Adhesion Molecules: Increased expression of molecules like CD11b, which facilitates the adhesion of leukocytes to the endothelium.[14]
-
The signaling pathway of 5-HETE and 5-oxo-ETE is distinct from that of other well-known chemoattractants like leukotriene B4 (LTB4) and platelet-activating factor (PAF), indicating a unique mechanism of action.[10]
Role in Inflammatory Diseases
The pro-inflammatory activities of 5-HETE and its metabolites implicate them in the pathogenesis of several inflammatory diseases:
-
Asthma: Elevated levels of 5-HETE have been found in the bronchoalveolar lavage fluid of asthmatic patients.[15][16][17][18] 5-oxo-ETE is a potent chemoattractant for eosinophils, key cells in the allergic inflammation characteristic of asthma.[11][19]
-
Rheumatoid Arthritis (RA): Increased concentrations of 5-HETE have been detected in the synovial fluid of patients with RA.[3][17] It contributes to the recruitment of neutrophils into the joint space, exacerbating inflammation and tissue damage.
-
Inflammatory Bowel Disease (IBD): The 5-LOX pathway is implicated in the inflammation associated with IBD.[19][20]
-
Allergic Reactions: 5-oxo-ETE is a potent stimulator of eosinophils and basophils, cells that play a central role in allergic responses.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and presence of 5-HETE and its metabolites in inflammatory conditions.
| Compound | Cell Type | Response | EC50 / Concentration | Reference |
| 5-HETE | Human Neutrophils | Chemotaxis | Peak response at 1 µg/ml | [10] |
| 5-oxo-ETE | Feline Eosinophils | Actin Polymerization | ~0.7 nM | [21] |
| 5-oxo-ETE | Human Eosinophils | Calcium Mobilization | ~100 nM | [14] |
| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | ~100 times more potent than 5-HETE | [5] |
| 5-oxo-ETE | OXER1 Receptor | GTPγS binding | ~5 nM | [22] |
| Biological Fluid | Disease | 5-HETE Concentration | Reference |
| Synovial Fluid | Rheumatoid Arthritis | Significantly elevated compared to non-inflammatory arthropathy | [3] |
| Bronchoalveolar Lavage Fluid | Asthma | Found in asthmatic humans | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of 5-HETE in inflammation.
Quantification of 5-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the concentration of 5-HETE in biological samples.
Methodology:
-
Sample Preparation (Solid Phase Extraction):
-
Acidify the biological sample (e.g., plasma, cell culture supernatant, tissue homogenate) to pH 3-4 with a weak acid (e.g., 0.1% acetic acid).
-
Apply the acidified sample to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol (B129727) in water) to remove polar impurities.
-
Elute 5-HETE and other lipids with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[23]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., Shim-Pack XR-ODSIII, 150 × 2.00 mm, 2.2 µm).[19]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile).[19]
-
The gradient should be optimized to achieve good separation of 5-HETE from other eicosanoids.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for sensitive and specific detection. The MRM transition for 5-HETE is typically m/z 319.2 -> 115.1.
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
Quantify 5-HETE by comparing the peak area to a standard curve generated with known concentrations of a 5-HETE standard and an internal standard (e.g., a deuterated analog of 5-HETE).[19]
-
-
In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
Objective: To measure the activity of the 5-LOX enzyme, which is responsible for the production of 5-HETE.
Methodology:
-
Cell Preparation:
-
Isolate inflammatory cells (e.g., human peripheral blood neutrophils) using standard density gradient centrifugation techniques.
-
Resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium).
-
-
Enzyme Inhibition (for inhibitor studies):
-
Pre-incubate the cells with the test compound (potential 5-LOX inhibitor) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[24]
-
-
Stimulation of 5-LOX Activity:
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a cold solvent (e.g., methanol) and placing the samples on ice.
-
Extract the lipids using a suitable method, such as liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction as described in section 6.1.
-
-
Analysis:
-
Quantify the produced 5-HETE using LC-MS/MS (as described in section 6.1) or by measuring the absorbance at 234 nm, which is the characteristic absorbance of the conjugated diene in 5-HETE.[26]
-
Neutrophil Chemotaxis Assay
Objective: To assess the ability of 5-HETE or 5-oxo-ETE to induce the migration of neutrophils.
Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from peripheral blood as described in section 6.2.
-
Resuspend the neutrophils in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemotactic agent (5-HETE or 5-oxo-ETE at various concentrations) or a control buffer to the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow migration (e.g., 60-90 minutes).[2]
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, fluorescently label the neutrophils before the assay and quantify the migrated cells by measuring the fluorescence in the lower well.
-
Measurement of Superoxide Production
Objective: To measure the production of reactive oxygen species (superoxide) by neutrophils in response to 5-HETE or 5-oxo-ETE.
Methodology:
-
Neutrophil Preparation:
-
Isolate and prepare neutrophils as described in section 6.2.
-
-
Assay Principle:
-
This assay is commonly based on the reduction of cytochrome c or the oxidation of a fluorescent or chemiluminescent probe by superoxide. The luminol-based chemiluminescence assay is a sensitive method.[27]
-
-
Luminol-Based Chemiluminescence Assay:
-
Prime the neutrophils with a priming agent like TNF-α if necessary, as 5-HETE alone may not be a strong stimulus for superoxide production.[10]
-
In a white 96-well plate, add the neutrophil suspension, luminol (B1675438) (a chemiluminescent probe), and horseradish peroxidase (HRP).
-
Add the stimulus (5-HETE, 5-oxo-ETE, or a positive control like fMLP) to the wells.
-
Immediately measure the chemiluminescence over time using a luminometer. The integral of the light emission over a specific time period is proportional to the amount of superoxide produced.[27]
-
Signaling Pathways and Experimental Workflows
5-HETE Biosynthesis and Metabolism
Caption: Biosynthesis of 5-HETE and its conversion to 5-oxo-ETE.
5-oxo-ETE Signaling Pathway
Caption: Simplified signaling cascade initiated by 5-oxo-ETE binding to OXER1.
Experimental Workflow for 5-HETE Quantification
Caption: Workflow for the quantification of 5-HETE from biological samples.
Conclusion
5-HETE and its highly potent metabolite, 5-oxo-ETE, are key players in the initiation and amplification of the inflammatory response. Their synthesis via the 5-LOX pathway and subsequent activation of inflammatory cells through the OXER1 receptor highlight them as attractive therapeutic targets for a range of inflammatory diseases. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of 5-HETE in inflammation and to develop novel anti-inflammatory therapies. Continued research into the intricate signaling networks governed by these lipid mediators will undoubtedly pave the way for more effective treatments for chronic inflammatory conditions.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxygenation of arachidonic acid as a source of polymorphonuclear leukocyte chemotactic factors in synovial fluid and tissue in rheumatoid arthritis and spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of superoxide production in neutrophils: role of calcium influx - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How superoxide production by neutrophil leukocytes kills microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 16. Cells and mediators in bronchoalveolar lavage of asthmatic patients: the example of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eosinophilic inflammation is associated with elevation of interleukin-5 in the airways of patients with spontaneous symptomatic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Superoxide Production by Peripheral Neutrophils from Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biosynthesis of hemiketal eicosanoids by cross-over of the 5-lipoxygenase and cyclooxygenase-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. researchgate.net [researchgate.net]
The Central Role of 5-HPETE in Leukotriene Biosynthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leukotrienes are potent lipid mediators that play a critical role in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of these molecules is a tightly regulated enzymatic cascade initiated from arachidonic acid. At the heart of this pathway lies 5-hydroperoxyeicosatetraenoic acid (5-HPETE), an unstable but crucial intermediate. The formation and subsequent metabolism of this compound represent the committed step and a critical bifurcation point that dictates the production of either pro-inflammatory leukotrienes or other bioactive eicosanoids. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing the enzymatic steps, regulatory proteins, quantitative parameters, and experimental methodologies relevant to its study.
The Genesis of this compound: The Commitment to the 5-Lipoxygenase Pathway
The journey to leukotriene synthesis begins with the liberation of arachidonic acid (AA) from the nuclear membrane phospholipids, a process catalyzed by cytosolic phospholipase A₂ (cPLA₂). For leukotriene synthesis to proceed, the 5-lipoxygenase (5-LOX) enzyme must be activated. This activation is facilitated by the 5-lipoxygenase-activating protein (FLAP) , an integral nuclear membrane protein.[1] FLAP is not an enzyme itself but functions as an anchor and transfer protein, binding the liberated AA and presenting it to 5-LOX.[2][3][4]
Once presented with its substrate, the activated 5-LOX catalyzes the first of its two sequential reactions: the stereospecific insertion of molecular oxygen into AA at the C-5 position. This dioxygenation reaction yields the hydroperoxy derivative, (5S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (this compound) .[3][5][6] This initial conversion is the rate-limiting and committing step for entry into the 5-LOX pathway.
The Metabolic Crossroads: The Two Fates of this compound
Following its synthesis, this compound stands at a critical metabolic crossroads. It can be processed by one of two competing enzymatic pathways, which determines the ultimate biological output.
Pathway to Leukotrienes: Dehydration to LTA₄
The same 5-LOX enzyme that synthesizes this compound possesses a second, distinct catalytic activity: LTA₄ synthase activity.[3][7] In this step, 5-LOX catalyzes the dehydration of its own product, this compound, to form the unstable epoxide intermediate, Leukotriene A₄ (LTA₄) .[5][6] This reaction is the definitive step in the biosynthesis of all leukotrienes. Kinetic studies have shown that a significant portion of the this compound intermediate is converted directly to LTA₄ without dissociating from the enzyme, ensuring efficient flux into the leukotriene pathway even in the presence of competing enzymes.[8]
Pathway to 5-HETE: Reduction by Peroxidases
Alternatively, this compound can be rapidly reduced by cellular peroxidases, most notably glutathione (B108866) peroxidase. This reaction converts the unstable hydroperoxy group into a more stable hydroxyl group, yielding 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) .[9][10] 5-HETE is itself a bioactive molecule with roles in chemotaxis and can be further oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form the potent neutrophil chemoattractant, 5-oxo-ETE.[10][11]
Downstream Synthesis: From LTA₄ to Bioactive Leukotrienes
The formation of LTA₄ from this compound opens the gateway to the synthesis of the two major classes of leukotrienes. The specific leukotrienes produced depend on the enzymatic machinery present within a given cell type.
-
Leukotriene B₄ (LTB₄): In cells such as neutrophils and monocytes, LTA₄ is hydrolyzed by the enzyme LTA₄ hydrolase (LTA4H) to form LTB₄, a potent chemoattractant for leukocytes.[5][12]
-
Cysteinyl Leukotrienes (cysLTs): In eosinophils, mast cells, and basophils, LTA₄ is conjugated with reduced glutathione (GSH) by LTC₄ synthase .[5][13] The resulting LTC₄ is the parent of the cysLTs. It is subsequently metabolized sequentially to LTD₄ and LTE₄, which are known for their powerful effects on bronchoconstriction and vascular permeability.[7][9]
The instability of LTA₄ allows for a process known as transcellular biosynthesis , where a cell that produces LTA₄ (e.g., a neutrophil) can release it to be taken up and metabolized by a nearby cell that has the requisite downstream enzymes (e.g., a platelet or chondrocyte expressing LTC₄ synthase) but lacks 5-LOX.[7][14]
References
- 1. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]
- 2. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of leukotriene A4 synthesis by 5-lipoxygenase from rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]
- 12. Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene A4 hydrolase and leukotriene C4 synthase activities in human chondrocytes: transcellular biosynthesis of Leukotrienes during granulocyte-chondrocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 5-Hydroperoxyeicosatetraenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal discovery of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a pivotal intermediate in the biosynthesis of leukotrienes. The foundational work, published in 1976 by Borgeat, Hamberg, and Samuelsson, unveiled a novel lipoxygenase pathway for arachidonic acid metabolism in rabbit peritoneal polymorphonuclear leukocytes, laying the groundwork for decades of research into inflammatory processes and the development of novel therapeutics.[1][2]
Core Discovery
In 1976, researchers investigating the metabolism of arachidonic acid in rabbit peritoneal neutrophils identified 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) as the principal metabolite.[1] This discovery was significant as the formation of 5-HETE was not inhibited by indomethacin, a known cyclooxygenase inhibitor, suggesting the existence of a distinct enzymatic pathway.[1] The presence of a hydroxyl group positioned alpha to a conjugated diene system in the 5-HETE molecule strongly indicated that it was formed from an unstable hydroperoxy intermediate, which they proposed to be 5-hydroperoxyeicosatetraenoic acid (this compound), generated through the action of a lipoxygenase enzyme.[1] This novel pathway, initiated by the 5-lipoxygenase (5-LOX) enzyme, was a critical breakthrough in understanding the biosynthesis of potent inflammatory mediators.[2]
Quantitative Data from a Foundational Study
The following table summarizes the key quantitative findings from a pivotal study on the transformation of arachidonic acid in rabbit polymorphonuclear leukocytes, which provided the initial evidence for the 5-lipoxygenase pathway.
| Parameter | Value | Reference |
| Major Metabolite Identified | 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) | [1] |
| Percentage of Arachidonic Acid Conversion to 5-HETE | >50% of total substrate conversion | [1] |
| Yield of 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid | 0.5 to 2% | [3] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the foundational studies that led to the discovery of this compound.
Preparation of Rabbit Peritoneal Polymorphonuclear Leukocytes
-
Induction of Leukocyte Accumulation: An inflammatory response was induced in rabbits by the intraperitoneal injection of glycogen (B147801).[3]
-
Cell Collection: Four hours after glycogen injection, the peritoneal cavity was washed to collect the polymorphonuclear leukocytes.[3]
-
Cell Purification: The collected cell suspension was purified to obtain a homogenous population of neutrophils.
Incubation of Arachidonic Acid with Neutrophils
-
Cell Suspension: A suspension of the purified rabbit peritoneal neutrophils was prepared.
-
Substrate Addition: Arachidonic acid was added to the cell suspension to initiate the metabolic process.[1]
-
Incubation: The mixture was incubated to allow for the enzymatic conversion of arachidonic acid by the neutrophils.
Analytical Methods for Metabolite Identification
The separation and identification of the arachidonic acid metabolites were crucial steps in the discovery. The primary techniques used were thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
Thin-Layer Chromatography (TLC)
-
Extraction: After incubation, the lipids were extracted from the cell suspension.
-
Spotting: The extracted lipid mixture was spotted onto a silica (B1680970) gel TLC plate.
-
Development: The plate was developed using a solvent system to separate the different lipid components based on their polarity. A common solvent system for separating similar lipids is a mixture of petroleum ether, diethyl ether, and acetic acid.
-
Visualization: The separated spots were visualized, often using iodine vapor, which reacts with the lipids to make them visible as brown spots.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The hydroxylated fatty acid metabolites were chemically modified (derivatized) to make them volatile for GC analysis. This typically involved methylation of the carboxylic acid group.
-
Gas Chromatography: The derivatized sample was injected into a gas chromatograph, which separated the components based on their boiling points and interactions with the chromatography column.
-
Mass Spectrometry: As the separated components exited the GC column, they entered a mass spectrometer. The mass spectrometer ionized the molecules and fragmented them, producing a unique mass spectrum for each compound. This "fingerprint" allowed for the definitive identification of the metabolites, including 5-HETE.
Signaling Pathways and Experimental Workflows
The discovery of this compound as an intermediate in the 5-lipoxygenase pathway was a critical step in elucidating the biosynthesis of leukotrienes, a class of potent inflammatory mediators.
The experimental workflow that led to this discovery involved a series of meticulous steps, from the preparation of the biological system to the sophisticated analysis of the resulting metabolites.
References
- 1. Transformation of arachidonic acid and homo-gamma-linolenic acid by rabbit polymorphonuclear leukocytes. Monohydroxy acids from novel lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Transformation of arachidonic acid by rabbit polymorphonuclear leukocytes. Formation of a novel dihydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentration of 5-HETE in Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of 5-hydroxyeicosatetraenoic acid (5-HETE) in various tissues. It includes quantitative data, detailed experimental protocols for 5-HETE analysis, and visualizations of the 5-HETE signaling pathway and analytical workflows.
Quantitative Data: 5-HETE Concentrations in Tissues
The physiological concentration of 5-HETE varies significantly across different tissues and species. The following tables summarize the available quantitative data for basal or near-basal levels of 5-HETE. It is important to note that concentrations can be influenced by the specific analytical methods used, the physiological state of the organism, and the precise location of the tissue sample.
Table 1: Physiological Concentration of 5-HETE in Human Tissues
| Tissue/Fluid | Concentration | Method | Notes | Reference(s) |
| Lung (cancer tissue) | Range: Not detected to >1000 ng/g | HPLC | Levels in cancerous tissue, not necessarily physiological in healthy tissue. | [1] |
| Plasma | Individuals with 5-HETE concentrations ≤1.86 nmol/L were less likely to be obese. | LC-MS/MS | Study focused on association with obesity. | [2] |
| Serum | Levels significantly elevated in patients with acute exacerbation of idiopathic pulmonary fibrosis. | Not specified | Data from a disease state. | |
| Neutrophils | 0.55 ± 0.18 ng/10⁶ cells (free 5-HETE) | Not specified | Basal level in isolated cells. |
Table 2: Physiological Concentration of 5-HETE in Animal Tissues
| Species | Tissue/Fluid | Concentration | Method | Reference(s) |
| Rat | Lung | Median value significantly lower than in mouse lung. | LC-MS/MS | |
| Rat | Lung Perfusate (injury-induced) | 750 pg/mL | GC-MS | Level after induced injury, not basal. |
| Mouse | Lung | Median values significantly higher than in rat lung. | LC-MS/MS | |
| Mouse | Brain | Levels increase with age in the hippocampus. | Not specified | [3] |
| Sheep | Lung Lymph | 1.7 ± 0.3 ng/mL (baseline) | GC-MS |
Note: Direct comparisons between studies should be made with caution due to variations in methodologies and units of measurement.
Signaling Pathway of 5-HETE
5-HETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a role in a variety of physiological and pathological processes, including inflammation.
The synthesis of 5-HETE begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). The free arachidonic acid is then converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (ALOX5), which requires the presence of the 5-lipoxygenase-activating protein (FLAP). This compound is then rapidly reduced to the more stable 5-HETE.
5-HETE can be further metabolized to the more potent inflammatory mediator, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). Both 5-HETE and 5-oxo-ETE exert their biological effects by binding to the G protein-coupled receptor, OXER1. This receptor is coupled to a Gi/o protein, and its activation leads to downstream signaling cascades that modulate cellular responses such as chemotaxis and degranulation of inflammatory cells.
Experimental Protocols for 5-HETE Quantification in Tissues
The accurate quantification of 5-HETE in biological tissues is crucial for understanding its physiological and pathological roles. The most common and sensitive method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed protocol synthesized from multiple sources.
Overview of the Experimental Workflow
The general workflow for quantifying 5-HETE in tissue samples involves tissue homogenization, lipid extraction, sample clean-up and concentration, and finally, analysis by LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis of 5-HETE in Tissues
3.2.1. Materials and Reagents
-
Tissue of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Internal Standard (e.g., 5-HETE-d8)
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate (B1210297), Hexane (B92381) (all LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
3.2.2. Sample Preparation
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately wash with ice-cold PBS to remove excess blood.
-
Weigh a portion of the tissue (e.g., 50-100 mg).
-
Add a suitable volume of homogenization buffer (e.g., PBS or methanol/water mixture) and homogenize on ice.
-
-
Internal Standard Spiking:
-
To each homogenate, add a known amount of the internal standard (e.g., 5-HETE-d8). This is crucial for accurate quantification as it corrects for sample loss during extraction and for matrix effects during analysis.
-
-
Protein Precipitation (Optional but Recommended):
-
Add a cold organic solvent like acetonitrile or methanol (typically 3 volumes) to the homogenate to precipitate proteins.
-
Vortex and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant for the next step.
-
3.2.3. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially washing with methanol (e.g., 3 mL) followed by water (e.g., 3 mL).
-
-
Sample Loading:
-
Acidify the supernatant from the previous step to a pH of ~3.5 with formic acid.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
A subsequent wash with a non-polar solvent like hexane can help remove neutral lipids.
-
-
Elution:
-
Elute the 5-HETE and other eicosanoids from the cartridge using a suitable solvent, such as ethyl acetate or methanol.
-
3.2.4. Sample Concentration and Reconstitution
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of acetonitrile/water).
-
3.2.5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic compounds.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for eicosanoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 5-HETE and its deuterated internal standard.
-
Example MRM transition for 5-HETE: m/z 319 -> m/z 115 or m/z 219.
-
Example MRM transition for 5-HETE-d8: m/z 327 -> m/z 116 or m/z 225.
-
-
3.2.6. Data Analysis and Quantification
-
A calibration curve is generated using known concentrations of a 5-HETE standard.
-
The concentration of 5-HETE in the tissue sample is determined by comparing the peak area ratio of the endogenous 5-HETE to the internal standard against the calibration curve.
-
The final concentration is then normalized to the initial tissue weight.
This in-depth guide provides a foundation for researchers, scientists, and drug development professionals working with 5-HETE. The provided data, signaling pathway, and experimental protocols offer a comprehensive resource for understanding and quantifying this important lipid mediator in various tissues. Further research is needed to establish a more complete profile of physiological 5-HETE concentrations across a wider range of healthy human tissues.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the involvement of lipolytic enzymes in endogenous lipolysis of the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 5-HPETE to Leukotriene A4: A Core Step in Eicosanoid Biosynthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The conversion of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) to the unstable epoxide, leukotriene A4 (LTA4), represents a critical juncture in the biosynthesis of leukotrienes, a family of potent lipid mediators central to inflammatory and allergic responses. This reaction is the final step catalyzed by the enzyme 5-lipoxygenase (5-LO) and serves as the gateway to the production of all subsequent leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the bronchoconstrictive cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Understanding the intricacies of this enzymatic conversion is paramount for developing targeted therapeutics for a host of inflammatory diseases such as asthma, inflammatory bowel disease, and cardiovascular conditions.[1][2][3][4]
The Core Reaction and Key Enzymatic Players
The biosynthesis of leukotrienes is initiated by various stimuli that trigger the activation of cytosolic phospholipase A2 (cPLA2), which in turn liberates arachidonic acid (AA) from membrane phospholipids.[1][3][5] The central enzyme, 5-lipoxygenase (5-LO), then orchestrates a two-step conversion of arachidonic acid.[6]
-
Oxygenation: 5-LO first catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate this compound.[6][7]
-
Dehydration: In the second step, 5-LO acts as a dehydrase, converting this compound into the chemically reactive epoxide, LTA4.[6][7][8]
This entire process is facilitated by the 5-lipoxygenase-activating protein (FLAP) , an 18-kD integral protein located in the nuclear membrane.[9][10] Upon cell activation, both 5-LO and cPLA2 translocate to the perinuclear and endoplasmic reticulum membranes, where FLAP is embedded.[1][11] FLAP is believed to bind the arachidonic acid substrate and present it to 5-LO, thereby enhancing the efficiency of leukotriene synthesis.[5][10][11]
The Leukotriene Biosynthesis Pathway
The formation of LTA4 is a pivotal branch point in the pathway. This unstable intermediate has a very short half-life and is rapidly converted into biologically active leukotrienes by two distinct enzymes in a cell-specific manner.[12]
-
Conversion to LTB4: In cells like neutrophils, the cytosolic enzyme Leukotriene A4 Hydrolase (LTA4H) stereoselectively hydrolyzes LTA4 to form leukotriene B4 (LTB4), a powerful chemoattractant for inflammatory cells.[4][7][13][14][15]
-
Conversion to LTC4: In other cells, such as mast cells and eosinophils, the integral membrane protein Leukotriene C4 Synthase (LTC4S) conjugates LTA4 with reduced glutathione (B108866) (GSH) to produce leukotriene C4 (LTC4).[2][7][12][16] LTC4 is the parent compound of the cysteinyl leukotrienes, which are subsequently metabolized to LTD4 and LTE4.[2][3] These molecules are potent mediators of bronchoconstriction and increased vascular permeability.[17]
The process of "transcellular biosynthesis" is also a critical feature of this pathway, where LTA4, generated in one cell (e.g., a neutrophil), can be transported to an adjacent cell (e.g., a platelet or endothelial cell) that expresses LTA4H or LTC4S to complete the synthesis of LTB4 or LTC4.[12]
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gpnotebook.com [gpnotebook.com]
- 9. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]
- 10. rupress.org [rupress.org]
- 11. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]
- 12. biosciencepharma.com [biosciencepharma.com]
- 13. atsjournals.org [atsjournals.org]
- 14. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]
- 15. Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiology of Leukotrienes: Understanding Their Role in Inflammation and Immune Response - DoveMed [dovemed.com]
5-HETE as a Lipid Peroxidation Product: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive eicosanoid derived from the metabolism of arachidonic acid. While it is a key intermediate in the enzymatic 5-lipoxygenase (5-LOX) pathway leading to the synthesis of leukotrienes, 5-HETE can also be generated non-enzymatically through lipid peroxidation. This dual origin makes 5-HETE a significant molecule at the interface of inflammatory signaling and oxidative stress. This technical guide provides a comprehensive overview of 5-HETE as a lipid peroxidation product, its biological functions, signaling pathways, and detailed methodologies for its study.
Formation of 5-HETE: Enzymatic and Non-Enzymatic Pathways
5-HETE exists as two stereoisomers, 5(S)-HETE and 5(R)-HETE, with distinct biological activities. The stereochemistry of the hydroxyl group at the C5 position is determined by the formation pathway.
Enzymatic Formation: The primary enzymatic route for 5(S)-HETE production is the 5-lipoxygenase (5-LOX) pathway.[1][2] In this pathway, arachidonic acid is converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then rapidly reduced to 5(S)-HETE by peroxidases.[3][4] This pathway is crucial in immune cells such as neutrophils, eosinophils, and macrophages, where 5(S)-HETE acts as a signaling molecule in inflammation.[5]
Non-Enzymatic Formation: 5-HETE can also be formed as a racemic mixture of 5(S)-HETE and 5(R)-HETE through the non-enzymatic peroxidation of arachidonic acid.[6] This process is initiated by reactive oxygen species (ROS) and is a hallmark of oxidative stress. The formation of a racemic mixture is a key indicator of non-enzymatic lipid peroxidation.[7]
Metabolism of 5-HETE
5-HETE is not merely an end-product but is further metabolized to other potent signaling molecules. The most significant metabolic conversion is the oxidation of 5(S)-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[3][4] 5-oxo-ETE is a more potent agonist for the OXE receptor than 5-HETE and is a powerful chemoattractant for eosinophils and neutrophils.[3][8] Conditions of oxidative stress, which increase intracellular NADP+ levels, favor the conversion of 5-HETE to 5-oxo-ETE.[3][9]
Biological Activities and Signaling Pathways
5-HETE and its metabolites exert their biological effects primarily through the G protein-coupled receptor, oxoeicosanoid receptor 1 (OXER1).[5][10] Activation of OXER1 by 5-HETE and, more potently, by 5-oxo-ETE, initiates a cascade of intracellular signaling events.[3][7]
Signaling Pathway Diagram
References
- 1. Activation of the mitogen-activated protein kinase pathway via the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Antagonizing effects of membrane-acting androgens on the eicosanoid receptor OXER1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 8. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
The Impact of 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) on Neuronal Na+, K+-ATPase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key metabolite of arachidonic acid, on the activity of neuronal Na+, K+-ATPase. This enzyme, also known as the sodium-potassium pump, is critical for maintaining the electrochemical gradients essential for neuronal excitability and signal transduction. Understanding the modulation of this pump by lipid mediators like this compound is crucial for research into synaptic transmission, neuronal pathophysiology, and the development of novel therapeutics targeting neurological disorders.
Quantitative Data Summary
The inhibitory effect of this compound on neuronal Na+, K+-ATPase activity has been quantified in studies using synaptosomal membrane preparations from the rat cerebral cortex. The data highlights the potency and specificity of this inhibition.
| Compound | Concentration | Tissue/Preparation | Effect on Na+, K+-ATPase Activity | Notes |
| This compound | 1 µM | Rat Cerebral Cortex Synaptosomes | Up to 67% inhibition[1] | - |
| This compound | 10 nM (10⁻⁸ M) | Rat Cerebral Cortex Synaptosomes | IC₂₅ (25% inhibition)[1] | Indicates high potency. |
| 12-HPETE | 1 µM | Rat Cerebral Cortex Synaptosomes | No inhibition[1] | Demonstrates positional specificity of the hydroperoxide group. |
| 1this compound | 1 µM | Rat Cerebral Cortex Synaptosomes | No inhibition[1] | Demonstrates positional specificity of the hydroperoxide group. |
| 5-HETE | Not specified | Rat Cerebral Cortex Synaptosomes | No inhibition[1] | The corresponding alcohol of this compound is inactive, highlighting the importance of the hydroperoxide moiety. |
| Leukotriene A₄ (LTA₄) | Not specified | Rat Cerebral Cortex Synaptosomes | No inhibition[1] | A downstream metabolite of this compound is inactive, suggesting the effect is not mediated by further metabolism. |
Signaling Pathway
The precise signaling pathway for this compound-mediated inhibition of neuronal Na+, K+-ATPase is not fully elucidated but is understood to be a direct or proximal effect. Evidence suggests that the inhibitory action is dependent on the hydroperoxide group at the 5th position of the arachidonic acid backbone and does not require further metabolism of this compound.[1] This points towards a direct interaction with the enzyme complex or a very closely associated regulatory component.
References
Methodological & Application
Application Note: Quantification of 5-HETE using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial bioactive lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[3][4] Accurate and sensitive quantification of 5-HETE in biological matrices is essential for understanding its role in health and disease, and for the development of novel therapeutics targeting the 5-LOX pathway. This application note provides a detailed protocol for the quantification of 5-HETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
5-HETE Signaling Pathway
5-HETE is synthesized from arachidonic acid by the enzyme 5-lipoxygenase.[1] It can then be further metabolized to 5-oxo-ETE, a more potent inflammatory mediator, by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3] 5-HETE and its metabolites exert their biological effects by binding to specific receptors, such as the oxoeicosanoid receptor 1 (OXER1), initiating downstream signaling cascades that contribute to inflammatory responses.[3][4]
Caption: 5-HETE Biosynthesis and Signaling Pathway.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of 5-HETE from various biological matrices such as plasma, serum, cell culture media, and tissue homogenates.[6][7][8]
Materials:
-
SPE cartridges (e.g., Strata-X or Oasis HLB)[7]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Internal Standard (IS) solution (e.g., 5-HETE-d8)[7]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of the biological sample, add 10 µL of the internal standard solution.[9][10]
-
Acidify the sample by adding 1.5 mL of 5% acetic acid in water.[8]
-
Vortex for 30 seconds.[8]
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1% acetic acid in water.[8]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol.[8]
-
Dry the eluate under a gentle stream of nitrogen.[11]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water:acetonitrile:formic acid [63:37:0.02; v/v/v]).[7]
Experimental Workflow
Caption: Workflow for 5-HETE quantification by LC-MS/MS.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 250 mm)[7] |
| Mobile Phase A | 0.1% acetic acid or 0.02% formic acid in water[7][12] |
| Mobile Phase B | Acetonitrile with 0.1% acetic acid or acetonitrile:isopropanol (50:50)[12][13] |
| Flow Rate | 0.3 - 0.37 mL/min[8][12] |
| Injection Volume | 10 - 50 µL[7][12] |
| Column Temperature | 25 - 40 °C[7][14] |
| Gradient | A linear gradient is typically employed. For example, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.[12][13] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Negative Electrospray Ionization (ESI)[8][10] |
| Ion Spray Voltage | -4000 V to -4500 V[10] |
| Source Temperature | 350 °C[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][7] |
Quantitative Data
MRM Transitions and Instrument Parameters
The following table summarizes typical MRM transitions and collision energies for 5-HETE and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| 5-HETE | 319.2 - 319.5 | 115.0 - 115.35 | Varies by instrument | 5-HETE-d8[7] |
| 5-HETE-d8 | 327.2 | 116.0 | Varies by instrument | N/A |
Note: The specific m/z values and collision energies may require optimization depending on the mass spectrometer used.[8] For instance, while some methods use a transition of 319.5 > 115.35, others may use 319 -> 115.[7][8]
Method Performance
The performance of the LC-MS/MS method for 5-HETE quantification is characterized by its sensitivity, linearity, and recovery.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 2.6 pg on column | [9] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 3 ng/mL | [8][12] |
| Linear Range | 0.3 - 100 ng | [7] |
| Recovery | 75 - 100% | [7] |
Note: LOD and LLOQ are instrument and matrix-dependent.[9] The LLOQ in serum for some HETEs can be around 3 ng/mL due to background levels.[12]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 5-HETE in biological samples using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data, offer a robust framework for researchers, scientists, and drug development professionals. The high sensitivity and specificity of this technique make it an invaluable tool for elucidating the role of 5-HETE in various physiological and pathological contexts.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 6. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. mdpi.com [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
- 12. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Note and Protocol for 5-HETE Extraction from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2] It plays a crucial role in various physiological and pathological processes, including inflammation, allergic reactions, and cancer progression.[1][3] Accurate quantification of 5-HETE in cell cultures is essential for understanding its biological functions and for the development of novel therapeutic agents targeting the 5-LOX pathway. This document provides a detailed protocol for the extraction of 5-HETE from cell culture samples for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
5-Lipoxygenase Signaling Pathway
Arachidonic acid, released from the cell membrane phospholipids (B1166683) by phospholipase A2, is converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-lipoxygenase in the presence of 5-lipoxygenase-activating protein (FLAP).[1][2] this compound is then rapidly reduced to 5-HETE by peroxidases.[2] 5-HETE can be further metabolized to other bioactive molecules, such as 5-oxo-ETE.[2][4]
Experimental Protocols
This section details two common methods for 5-HETE extraction from cell cultures: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the sample volume, required purity, and available equipment.
General Considerations for Sample Preparation
-
Cell Culture: Culture cells to the desired confluency. For adherent cells, approximately 1 x 107 cells are a common starting point.[5]
-
Metabolism Quenching: To halt metabolic activity and prevent artefactual production of eicosanoids, rapid quenching is critical. This is typically achieved by placing the culture vessel on ice and using ice-cold solutions.[6] Some protocols also suggest snap-freezing the cells with liquid nitrogen.[7]
-
Sample Collection:
-
Adherent Cells: Remove the culture medium. Briefly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).[6]
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[6] Discard the supernatant and wash the cell pellet with ice-cold PBS.[6]
-
-
Internal Standard: To correct for extraction losses and variations in analytical detection, it is crucial to add a deuterated internal standard (e.g., 5-HETE-d8) to the samples before extraction.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a widely used method based on the partitioning of the analyte between two immiscible liquid phases.[8]
Reagents and Materials:
-
Methanol (B129727) (HPLC or MS grade)
-
Diethyl ether
-
Water (milli-Q or equivalent)
-
0.1% Formic Acid
-
Nitrogen gas for evaporation
-
Glass centrifuge tubes
Procedure:
-
Cell Lysis and Protein Precipitation:
-
For adherent cells, add 500 µL of ice-cold 80:20 methanol:water with 0.1% formic acid per 1x106 cells.[6] Scrape the cells and transfer the lysate to a glass centrifuge tube.[6][7]
-
For suspension cells, resuspend the cell pellet in 500 µL of ice-cold 80:20 methanol:water with 0.1% formic acid per 1x106 cells.[6]
-
-
Extraction:
-
Add 1 mL of chloroform or dichloromethane to the cell lysate.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at approximately 2000 x g for 10 minutes to separate the phases.[5]
-
-
Phase Separation and Collection:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[5]
-
-
Drying:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[5]
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis (e.g., 50% methanol).[9]
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample, followed by elution with an appropriate solvent.[10][11] C18 cartridges are commonly used for 5-HETE extraction.[9]
Reagents and Materials:
-
C18 SPE cartridges
-
Methanol (HPLC or MS grade)
-
Water (milli-Q or equivalent)
-
Hexane
-
Ethyl Acetate
-
0.1% Formic Acid
-
Nitrogen gas for evaporation
-
SPE vacuum manifold (optional, but recommended)
Procedure:
-
Sample Preparation:
-
Lyse the cells as described in the LLE protocol (Step 1).
-
Centrifuge the lysate to pellet cell debris.
-
Acidify the supernatant to a pH of approximately 3.5-4.0 with formic acid.[9]
-
-
Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the acidified sample onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/minute).[9]
-
-
Washing:
-
Elution:
-
Elute the 5-HETE from the cartridge with 1-2 mL of ethyl acetate.[9]
-
-
Drying and Reconstitution:
Experimental Workflow Diagram
Data Presentation
The quantitative data obtained from the analysis of 5-HETE should be presented in a clear and organized manner. Below are examples of tables that can be used to summarize the results.
Table 1: Method Validation Parameters
| Parameter | LLE Method | SPE Method | Acceptance Criteria |
| Recovery (%) | e.g., 85 ± 5% | e.g., 92 ± 4% | >80% |
| Limit of Detection (LOD) | e.g., 1.0 ng/mL | e.g., 0.5 ng/mL | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | e.g., 5.0 ng/mL | e.g., 2.0 ng/mL | Signal-to-Noise > 10 |
| Linearity (r²) | e.g., >0.99 | e.g., >0.99 | >0.99 |
| Intra-day Precision (%RSD) | e.g., <10% | e.g., <8% | <15% |
| Inter-day Precision (%RSD) | e.g., <12% | e.g., <10% | <15% |
Table 2: Quantification of 5-HETE in Cell Culture Samples
| Sample ID | Cell Type | Treatment | 5-HETE Concentration (ng/10⁶ cells) | Standard Deviation |
| 1 | Neutrophils | Control | e.g., 10.2 | e.g., 1.5 |
| 2 | Neutrophils | Stimulant A | e.g., 150.5 | e.g., 12.3 |
| 3 | Macrophages | Control | e.g., 5.8 | e.g., 0.9 |
| 4 | Macrophages | Stimulant A | e.g., 75.3 | e.g., 8.1 |
Note: The values in the tables are examples and should be replaced with experimental data.
Conclusion
The protocols described in this application note provide a robust framework for the extraction and subsequent quantification of 5-HETE from cell culture samples. Both LLE and SPE are effective methods, and the choice between them will depend on the specific requirements of the study. Proper sample handling and the use of an internal standard are critical for obtaining accurate and reproducible results. The provided diagrams and tables offer a clear guide for implementing these protocols and presenting the resulting data.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. metabolomics.pitt.edu [metabolomics.pitt.edu]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for 5-Lipoxygenase Activity and 5-HpETE Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic reactions, and cardiovascular diseases.[1] The enzyme catalyzes the initial two steps in the biosynthesis of leukotrienes, converting arachidonic acid (AA) into 5-hydroperoxyeicosatetraenoic acid (5-HpETE), an unstable intermediate.[1][3] This is followed by the conversion of this compound to Leukotriene A₄ (LTA₄).[4][5] LTA₄ is a pivotal intermediate that is further metabolized to other pro-inflammatory leukotrienes.[1] Consequently, the inhibition of 5-LOX is a significant therapeutic strategy for developing novel anti-inflammatory drugs.[1]
These application notes provide detailed protocols for robust and reproducible in vitro assays designed to screen and characterize the activity of 5-LOX and the inhibitory potency of test compounds. The methods described include a classic spectrophotometric assay that directly measures the formation of the conjugated diene in hydroperoxy derivatives and a high-throughput fluorometric assay.
5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the nuclear envelope.[1] In the presence of calcium and ATP, 5-LOX, with the assistance of the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of AA into this compound.[1][3] This unstable intermediate is rapidly converted to LTA₄ by the same enzyme.[5] LTA₄ is then enzymatically converted to either Leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), all of which are potent mediators of inflammation.[1]
General Experimental Workflow for Inhibitor Screening
The general workflow for screening potential 5-LOX inhibitors is a multi-step process. It involves preparing the necessary reagents, pre-incubating the enzyme with the test compounds (or vehicle control), initiating the enzymatic reaction with the substrate, and measuring the resulting activity through signal detection. The data is then analyzed to determine the extent of inhibition.[1]
Experimental Protocols
Two common methods for assessing 5-LOX activity are detailed below. It is crucial to include proper controls in every experiment:
-
Blank: Assay buffer and substrate, without the enzyme.
-
100% Activity Control: Assay buffer, enzyme, and solvent vehicle (e.g., DMSO).[1]
-
Positive Control: Assay buffer, enzyme, and a known 5-LOX inhibitor (e.g., Zileuton).[1][6]
Protocol 1: Spectrophotometric Assay
Principle: This assay measures the enzymatic conversion of a polyunsaturated fatty acid substrate (e.g., arachidonic acid or linoleic acid) into a hydroperoxy derivative. This product contains a conjugated diene structure that strongly absorbs light at a wavelength of approximately 234 nm.[1] The rate of increase in absorbance at this wavelength is directly proportional to 5-LOX activity.[1]
Materials and Reagents:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (or Linoleic acid) substrate
-
Assay Buffer: 0.1 M Phosphate Buffer (pH 7.5-8.0) or 0.2 M Borate Buffer (pH 9.0)[1]
-
Test compounds and known inhibitor (e.g., Zileuton) dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
UV/Vis Spectrophotometer capable of kinetic measurements at 234-238 nm[7]
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the enzyme and substrate in the assay buffer. Keep the enzyme on ice.[8] Prepare serial dilutions of the test compounds and positive control in DMSO, then dilute further in assay buffer to the desired final concentrations.[9]
-
Assay Setup: In a UV-transparent 96-well plate, add the components in the following order:
-
Assay Buffer
-
Test compound solution or vehicle (DMSO)
-
5-LOX enzyme solution[9]
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature (or 37°C) to allow the test compounds to interact with the enzyme.[10][11]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[9]
-
Measurement: Immediately begin measuring the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes.[10][12]
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]
-
Protocol 2: Fluorometric Assay
Principle: This high-throughput assay measures 5-LOX activity indirectly. The enzyme converts a substrate to a hydroperoxide intermediate, which then reacts with a non-fluorescent probe (like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA) to generate a highly fluorescent product.[4][13] The rate of increase in fluorescence is directly proportional to the enzyme's activity.[3]
Materials and Reagents:
-
5-Lipoxygenase Inhibitor Screening Kit (commercially available kits like those from Abcam or Sigma-Aldrich are recommended)[8] which typically include:
-
Test compounds dissolved in DMSO
-
Black, opaque 96-well plate suitable for fluorescence measurements
-
Fluorescence microplate reader capable of kinetic measurements at Ex/Em = 500/536 nm[3]
Procedure:
-
Reagent Preparation: Thaw all kit components and keep them on ice.[8] Warm the assay buffer to room temperature before use. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a black 96-well plate, add the following to each well:
-
LOX Assay Buffer
-
Test compound solution or vehicle (DMSO)
-
LOX Probe
-
5-LOX Enzyme[3]
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature, protected from light.[1][8]
-
Reaction Initiation: Start the reaction by adding the LOX substrate to all wells. Use a multichannel pipette for consistency.[8]
-
Measurement: Immediately place the plate in the reader and begin measuring fluorescence at Ex/Em = 500/536 nm. Record data every 30-60 seconds for 20-40 minutes.[8]
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each test compound concentration as described in Protocol 1.
-
Plot the data and fit to a dose-response curve to determine the IC₅₀ value.[3]
-
Data Presentation: Inhibitory Potency of Known 5-LOX Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known 5-LOX inhibitors, as determined by various in vitro assays. These values can serve as a benchmark for newly identified compounds.
| Inhibitor Compound | Assay Type | IC₅₀ Value (μM) | Source |
| Zileuton | Spectrophotometric | 3.40 | [12] |
| Zileuton | Fluorometric Kit | Positive Control | [6] |
| NDGA (Nordihydroguaiaretic acid) | Spectrophotometric | Control Inhibitor | [15] |
| NDGA (Nordihydroguaiaretic acid) | Product Formation (HPLC) | ~0.1 - 10 | [5] |
| Isoxazole (B147169) Derivative (C3) | Colorimetric | 8.47 | [16][17] |
| Isoxazole Derivative (C5) | Colorimetric | 10.48 | [16][17] |
| Isoxazole Derivative (C6) | Colorimetric | Potent Inhibitor | [17] |
| Compound 7c | 5-LOX Inhibition Study | 2.60 | [18] |
| Compound 7f | 5-LOX Inhibition Study | 2.94 | [18] |
| Bidens pilosa extract | Spectrophotometric | 21.8 (µg/ml) | [15] |
Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentration used.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) | Creative BioMart – Assay Kit [creativebiomart.net]
- 7. Identification of the substrate access portal of 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase抑制剂Screening试剂盒(Fluorometric)| Abcam [abcam.cn]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. A fluorescence-based assay for measuring the redox potential of 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. academicjournals.org [academicjournals.org]
- 16. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Commercial 5-HPETE Standards for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of commercially available 5-hydroperoxyeicosatetraenoic acid (5-HPETE) standards in research settings. This compound is a critical intermediate in the 5-lipoxygenase (5-LOX) pathway and a precursor to leukotrienes, which are potent inflammatory mediators.[1] Accurate and reliable standards are essential for studying the role of this compound in various physiological and pathological processes.
Commercial Product Specifications
A leading commercial source for high-purity 5(S)-HPETE is Cayman Chemical. The specifications for their research-grade standard are summarized below.
| Parameter | Specification |
| Product Name | 5(S)-HpETE |
| Supplier | Cayman Chemical |
| CAS Number | 71774-08-8 |
| Molecular Formula | C20H32O4 |
| Molecular Weight | 336.5 g/mol |
| Purity | ≥98% |
| Formulation | A 250 µg/ml solution in ethanol (B145695) |
| Storage | -80°C |
| Stability | ≥ 2 years |
| Special Conditions | Oxygen and light sensitive |
Table 1: Commercial 5(S)-HPETE Standard Specifications. Data sourced from Cayman Chemical product information.[2][3]
Handling and Preparation of this compound Solutions
Proper handling of this compound is crucial due to its sensitivity to oxygen, light, and instability in aqueous solutions.
Reconstitution of Ethanolic Stock:
The product is supplied in ethanol. To prepare a working solution in a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[3] Immediately redissolve the neat oil in an appropriate solvent like DMSO or dimethylformamide that has been purged with an inert gas.
Preparation of Aqueous Solutions:
For biological experiments, it is often necessary to prepare aqueous solutions.
-
Evaporate the ethanol from the stock solution under a gentle stream of nitrogen.
-
Directly dissolve the resulting neat oil in an aqueous buffer. The solubility in PBS (pH 7.2) is approximately 0.8 mg/ml.[3]
-
For enhanced aqueous solubility, the neat oil can be dissolved in 0.1 M Na2CO3 (up to 2 mg/ml) and then diluted to the desired concentration with PBS (pH 7.2).[3]
Important: Aqueous solutions of this compound are highly unstable. It is strongly recommended to prepare these solutions fresh, keep them on ice, and use them as quickly as possible, ideally within 15 minutes.[3]
5-Lipoxygenase Signaling Pathway
This compound is a key intermediate in the 5-lipoxygenase (5-LOX) pathway, which is initiated by the release of arachidonic acid from the cell membrane. 5-LOX then converts arachidonic acid into this compound. This unstable intermediate is subsequently metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4), the precursor for other leukotrienes.[1]
Figure 1: Simplified 5-Lipoxygenase Signaling Pathway.
Application Note: Induction of c-fos Expression
Introduction:
The proto-oncogene c-fos is an early response gene that can be induced by a variety of stimuli and is often used as a marker of cellular activation. It has been demonstrated that 5(S)-HPETE can mediate the induction of c-fos expression in tumor necrosis factor (TNF)-stimulated TA1 adipogenic cells.[4] This protocol provides a general framework for investigating the effect of this compound on c-fos expression in a cell-based assay.
Experimental Protocol: Induction of c-fos in TA1 Cells
1. Materials:
-
5(S)-HPETE standard (e.g., Cayman Chemical, Cat. No. 44230)
-
TA1 cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Recombinant Tumor Necrosis Factor (TNF-α)
-
Reagents for RNA extraction (e.g., TRIzol) or protein lysis buffer (e.g., RIPA buffer)
-
Reagents and equipment for RT-qPCR or Western blotting
2. Cell Culture and Seeding:
-
Culture TA1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in a confluent monolayer at the time of the experiment.
3. Cell Treatment:
-
Once cells reach confluency, replace the culture medium with a serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Prepare a fresh working solution of 5(S)-HPETE in serum-free medium immediately before use. A final concentration of 1 µM has been shown to be effective.[4]
-
Prepare a working solution of TNF-α in serum-free medium.
-
Treat the cells with the following conditions:
-
Vehicle control (medium with the same amount of solvent used for this compound)
-
TNF-α alone
-
5(S)-HPETE (1 µM) alone
-
TNF-α + 5(S)-HPETE (1 µM)
-
-
Incubate the cells for a predetermined time course (e.g., 30, 60, 120 minutes) to capture the transient induction of c-fos.
4. Analysis of c-fos Expression:
-
For RT-qPCR:
-
At each time point, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify c-fos mRNA levels using qPCR with specific primers. Normalize to a housekeeping gene.
-
-
For Western Blotting:
-
At each time point, lyse the cells in protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against c-Fos, followed by an appropriate secondary antibody.
-
Detect the signal and quantify the band intensity. Normalize to a loading control like β-actin or GAPDH.
-
Experimental Workflow
Figure 2: Experimental workflow for this compound-induced c-fos expression.
Troubleshooting and Considerations
-
This compound Instability: The primary challenge in working with this compound is its instability. Always prepare aqueous solutions fresh and use them immediately. Minimize exposure to air and light.
-
Cell Viability: At high concentrations, lipid hydroperoxides can be cytotoxic. It is advisable to perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) to ensure that the observed effects are not due to toxicity.
-
Solvent Effects: Ensure that the final concentration of the organic solvent used to dissolve this compound is minimal in the cell culture medium, as it can have independent physiological effects.[3] Include a vehicle control in all experiments.
-
Data Interpretation: The induction of c-fos is an early and transient event. A time-course experiment is essential to capture the peak of expression.
By following these guidelines and protocols, researchers can effectively utilize commercial this compound standards to investigate its role in cellular signaling and disease pathogenesis.
References
Detecting 5-HETE in Biological Samples: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to 5-HETE and its Significance
5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] It plays a crucial role in various physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[3][4] As a key intermediate, 5-HETE can be further metabolized to the potent chemoattractant 5-oxo-ETE, amplifying its biological effects.[3][5] Accurate and sensitive detection of 5-HETE in biological samples such as plasma, serum, saliva, and tissues is therefore critical for researchers in academia and the pharmaceutical industry to understand its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the most common methods used for 5-HETE quantification.
Methods for 5-HETE Detection
Several analytical methods are available for the quantification of 5-HETE, each with its own advantages and limitations. The primary techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively cost-effective method for the quantification of 5-HETE. It is based on the principle of competitive inhibition, where 5-HETE in the sample competes with a labeled 5-HETE conjugate for binding to a limited number of antibodies coated on a microplate.[6]
Quantitative Data Summary: ELISA Kits
| Parameter | ELISA Kit 1 | ELISA Kit 2 | ELISA Kit 3 |
| Detectable Sample Types | Serum, plasma, other biological fluids | Serum, plasma, other biological fluids | Serum, plasma |
| Sensitivity | 3.83 ng/mL | 0.09 ng/mL | 7.81 pg/mL |
| Detection Range | 12.5 - 800 ng/mL[6] | 0.16 - 10 ng/mL | 31.25 - 2000 pg/mL[7] |
| Specificity | High for 5-HETE, no significant cross-reactivity with analogues observed.[6] | Recognizes 5-HETE, no significant cross-reactivity with analogues observed. | Specific for human 5-HETE. |
| Intra-Assay Precision | - | CV% < 5.43% | CV% < 8%[7] |
| Inter-Assay Precision | - | CV% < 4.76% | CV% < 10%[7] |
Experimental Protocol: 5-HETE ELISA
This protocol provides a general workflow for a competitive ELISA. Specific instructions from the kit manufacturer should always be followed.
-
Sample Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[6][8]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6]
-
Saliva: Centrifuge samples at 1000 x g for 15 minutes at 2-8°C to remove particulate matter.[6]
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove cells.[6]
-
Storage: Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[6][8]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the 5-HETE pre-coated microplate.[6]
-
Add a biotin-conjugated antibody specific to 5-HETE to each well and incubate.[6]
-
Wash the plate to remove unbound substances.
-
Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.[6]
-
Wash the plate again.
-
Add TMB substrate solution. A color will develop in inverse proportion to the amount of 5-HETE in the sample.[6]
-
Stop the reaction by adding a sulfuric acid solution.[6]
-
Measure the optical density (OD) at 450 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Determine the concentration of 5-HETE in the samples by comparing their OD to the standard curve.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 5-HETE.[9][10] It involves the separation of 5-HETE from other components in the sample by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.[9][10] This method often employs stable isotope-labeled internal standards for accurate quantification.[9]
Quantitative Data Summary: LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Limit of Detection (LOD) | 1 pg (on column)[9] | 0.1 ng/mL[11] | - |
| Limit of Quantification (LOQ) | - | 0.2 - 3 ng/mL (analyte dependent)[11] | - |
| Linear Range | 0.3 - 100 ng | - | - |
| Precision (CV%) | Typically 3-5% (intraday and interday)[12] | - | - |
Experimental Protocol: 5-HETE LC-MS/MS
This protocol outlines a general procedure for 5-HETE analysis by LC-MS/MS. Optimization of specific parameters will be required for different instruments and sample types.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Aliquot 200 µL of plasma or urine into a glass test tube.[12]
-
Add an internal standard mixture (e.g., deuterated 5-HETE).[2][12]
-
Add 1.0 mL of 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v) and vortex.[12]
-
Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[12]
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.[12]
-
For tissue samples, homogenize the tissue in a suitable buffer and proceed with liquid-liquid or solid-phase extraction.[13][14]
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 85% methanol (B129727) or a water-acetonitrile-formic acid mixture).[9][12]
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: Reverse-phase C18 column (e.g., 2.1 x 250 mm).[9][12]
-
Mobile Phase A: Water with 0.1% or 0.2% acetic acid.[11][12]
-
Mobile Phase B: Methanol or acetonitrile/methanol mixture with 0.1% or 0.2% acetic acid.[11][12]
-
Gradient: A gradient elution is typically used to separate 5-HETE from other eicosanoids.[9][11]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Quantify 5-HETE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-HETE.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for 5-HETE analysis. It requires derivatization of the analyte to increase its volatility and thermal stability before separation by gas chromatography and detection by mass spectrometry.
Quantitative Data Summary: GC-MS Method
| Parameter | Method 1 |
| Limit of Detection (LOD) | As low as 40 pg[15] |
Experimental Protocol: 5-HETE GC-MS
This protocol describes a general workflow for GC-MS analysis of 5-HETE.
-
Sample Preparation and Derivatization:
-
Extract 5-HETE from the biological sample using liquid-liquid or solid-phase extraction as described for LC-MS/MS.
-
Add an oxygen-18 labeled 5-HETE internal standard.[15]
-
Convert 5-HETE to its pentafluorobenzyl (PFB) ester.[15]
-
Purify the PFB ester by thin-layer chromatography (TLC).[15]
-
Form the trimethylsilyl (B98337) (TMS) ether derivative.[15]
-
-
GC-MS Analysis:
-
Data Analysis:
-
Quantify 5-HETE based on the ratio of the signal from the analyte to the signal from the oxygen-18 labeled internal standard.
-
Signaling Pathways and Experimental Workflows
To aid in the understanding of 5-HETE's biological context and the analytical procedures, the following diagrams are provided.
Caption: Biosynthesis of 5-HETE from arachidonic acid and its subsequent conversion to 5-oxo-ETE.
Caption: A generalized workflow for the detection and quantification of 5-HETE in biological samples.
Caption: A detailed experimental workflow for the analysis of 5-HETE using LC-MS/MS.
Conclusion
The choice of method for 5-HETE detection depends on the specific requirements of the study, including the desired sensitivity, specificity, throughput, and available instrumentation. ELISA offers a convenient and high-throughput option for screening large numbers of samples, while LC-MS/MS and GC-MS provide the highest sensitivity and specificity for accurate quantification. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers and scientists engaged in the study of this important lipid mediator.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. elkbiotech.com [elkbiotech.com]
- 7. cusabio.com [cusabio.com]
- 8. How to prepare samples for ELISA [elisakits.co.uk]
- 9. scispace.com [scispace.com]
- 10. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. diagenode.com [diagenode.com]
- 15. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stimulation of Neutrophils with 5-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a significant role in inflammatory responses by acting as a potent chemoattractant and activator for neutrophils, the first line of defense in the innate immune system. In vitro stimulation of isolated human neutrophils with 5-HETE is a fundamental technique used to investigate the mechanisms of neutrophil activation, signaling pathways, and to screen for potential anti-inflammatory therapeutic agents. These application notes provide detailed protocols for the isolation of human neutrophils and subsequent functional assays to measure chemotaxis, reactive oxygen species (ROS) production, and degranulation upon stimulation with 5-HETE.
Data Presentation
The following tables summarize the typical experimental parameters and expected outcomes for in vitro neutrophil stimulation with 5-HETE.
Table 1: Recommended 5-HETE Concentration Ranges for Neutrophil Functional Assays
| Functional Assay | Typical 5-HETE Concentration Range | Notes |
| Chemotaxis | 10 nM - 1 µM | A dose-dependent response is typically observed, with peak responses often seen around 1 µg/ml.[1] |
| Reactive Oxygen Species (ROS) Production | 100 nM - 10 µM | 5-HETE can enhance ROS production in response to other stimuli.[2][3][4] |
| Degranulation (e.g., Myeloperoxidase Release) | 100 nM - 10 µM | 5-HETE can potentiate degranulation induced by other agonists.[2][3] |
| Calcium Mobilization | 10 nM - 1 µM | A rapid and transient increase in intracellular calcium is an early response to 5-HETE stimulation.[2] |
Table 2: Typical Incubation Times for 5-HETE Stimulated Neutrophil Assays
| Functional Assay | Incubation Time | Temperature |
| Chemotaxis | 60 - 90 minutes | 37°C |
| Reactive Oxygen Species (ROS) Production | 5 - 60 minutes | 37°C |
| Degranulation (Myeloperoxidase Release) | 15 - 60 minutes | 37°C |
| Calcium Mobilization | 1 - 5 minutes | 37°C |
Signaling Pathway
5-HETE and its more potent metabolite, 5-oxo-ETE, exert their effects on neutrophils primarily through the OXE receptor (OXER1), a G-protein coupled receptor (GPCR).[5] Activation of this receptor, which is coupled to a Gi/o protein, initiates a signaling cascade leading to various cellular responses.[5]
References
- 1. Video: Neutrophil Isolation Protocol [jove.com]
- 2. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of human neutrophil responses to platelet activating factor by 5(S)-hydroxy-eicosatetraenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-HETE-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a lipid mediator derived from the enzymatic oxidation of arachidonic acid by 5-lipoxygenase (5-LOX).[1][2] It is a key player in the initiation and progression of inflammatory responses. Produced by various immune cells—including neutrophils, eosinophils, monocytes, and mast cells—5-HETE and its more potent metabolite, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), are powerful chemoattractants that recruit inflammatory cells to sites of injury or infection.[3][4] Dysregulation of the 5-HETE pathway is implicated in a range of inflammatory diseases such as asthma, allergic rhinitis, rheumatoid arthritis, and cardiovascular disease.[1][5]
These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating 5-HETE-mediated inflammation, intended to guide researchers in designing robust experiments and accelerating the development of novel anti-inflammatory therapeutics.
5-HETE Biosynthesis and Signaling Pathway
The inflammatory cascade involving 5-HETE begins when cellular stimuli, such as pathogens or tissue damage, trigger the release of arachidonic acid (AA) from the cell membrane. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][5] This unstable intermediate is rapidly reduced to 5(S)-HETE.[2]
In inflammatory cells, 5(S)-HETE can be further oxidized by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE.[4][6] The synthesis of 5-oxo-ETE is significantly increased during conditions of oxidative stress, which are common at inflammatory sites.[4] 5-oxo-ETE is substantially more potent (30- to 100-fold) than 5-HETE and is considered a primary driver of inflammation in this pathway.[3][4] It exerts its effects by binding to the highly selective G-protein coupled receptor, OXE receptor (OXE-R), which is prominently expressed on eosinophils, neutrophils, and monocytes.[4][7][8] Activation of OXE-R triggers downstream signaling events, including intracellular calcium mobilization, leading to chemotaxis, cellular activation, and degranulation.[4]
Experimental Models for Studying 5-HETE Inflammation
A variety of in vitro and in vivo models can be employed to investigate the role of 5-HETE and its metabolites in inflammation. The choice of model depends on the specific research question, ranging from mechanistic studies of cellular responses to preclinical evaluation of therapeutic agents.
I. In Vitro Models
In vitro models are essential for dissecting the molecular mechanisms of 5-HETE-mediated cellular responses in a controlled environment.
Common Cell Types:
-
Human Polymorphonuclear Neutrophils (PMNs): Primary cells that are highly responsive to 5-HETE and 5-oxo-ETE.[3]
-
Eosinophils: Crucial in allergic inflammation and exceptionally potent responders to 5-oxo-ETE.[3][7]
-
Monocytes/Macrophages: (e.g., primary human monocytes, THP-1, or RAW264.7 cells) Key players in both acute and chronic inflammation.[3][9]
-
Epithelial Cells: (e.g., A549 lung epithelial cells) Can participate in transcellular biosynthesis of 5-oxo-ETE.[3][10]
Key Assays:
-
Chemotaxis Assays: To measure the directed migration of cells towards a chemoattractant.
-
Calcium Mobilization Assays: To quantify G-protein coupled receptor activation.
-
Enzyme Release/Degranulation Assays: To assess cellular activation.
-
Reactive Oxygen Species (ROS) Production: To measure oxidative burst, a key inflammatory function.
II. In Vivo Models
In vivo models are indispensable for understanding the physiological and pathological roles of 5-HETE in the complex environment of a whole organism.
Common Models:
-
Carrageenan-Induced Paw Edema: A classic, acute model of localized inflammation characterized by neutrophil infiltration.[11]
-
Murine Peritonitis: Induced by agents like zymosan or S. epidermidis, this model allows for the study of leukocyte recruitment into the peritoneal cavity.[12]
-
LPS-Induced Lung Injury: An acute model relevant to respiratory inflammation where 5-HETE is implicated.[13]
-
Acetic Acid-Induced Colitis: A model for inflammatory bowel disease where 5-LOX products play a role.[14]
-
Allergic Asthma Models: Ovalbumin (OVA) or house dust mite (HDM) sensitization and challenge models to study eosinophilic airway inflammation.[7]
Key Readouts:
-
Tissue Histology: To assess tissue damage and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation in tissues.
-
Cytokine/Chemokine Profiling: Measurement in tissue homogenates, plasma, or bronchoalveolar lavage fluid (BALF).
-
Quantification of 5-HETE: Analysis of lipid mediators in biological fluids and tissues.
Quantitative Data Summary
| Parameter | Cell Type / Model | Typical Value / Potency | Reference |
| Chemotactic Potency | Human Neutrophils | 5-oxo-ETE is ~100x more potent than 5-HETE.[4] | [4] |
| Human Eosinophils | 5-oxo-ETE is a highly potent chemoattractant.[3][7] | [3][7] | |
| In Vitro 5-HETE Production | Human Neutrophils (LPS/fMLP stimulated) | ~0.55 ng / 10⁶ cells | [12] |
| In Vivo 5-HETE Levels | Murine Peritonitis (S. epidermidis) | Peak at ~0.41 ng / 10⁶ cells (in peritoneal lavage) | [12] |
| Human Plasma (Healthy) | 5(S)-HETE: ~10.6 ng/mL; 5(R)-HETE: ~7.3 ng/mL | [15] |
| Inhibitor / Antagonist | Target | Typical In Vitro Conc. | Notes |
| Zileuton | 5-Lipoxygenase (5-LOX) | 1-10 µM | Clinically approved drug; blocks production of all leukotrienes and 5-HETE.[12] |
| MK-886 | FLAP | 0.1-1 µM | Prevents transfer of arachidonic acid to 5-LOX.[12] |
| OXE-R Antagonists | OXE Receptor | Varies by compound (nM to low µM range) | Highly specific for blocking 5-oxo-ETE signaling; useful for research.[8][16] |
Detailed Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Transwell Model)
This protocol measures the chemotactic response of human neutrophils to 5-HETE or 5-oxo-ETE.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium with 0.1% BSA
-
Transwell inserts (e.g., 6.5 mm diameter, 3.0 µm pore size)
-
24-well companion plates
-
5-HETE and 5-oxo-ETE (Cayman Chemical or equivalent)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Methodology:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Polymorphprep™). Resuspend cells in RPMI/0.1% BSA at 2 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of 5-HETE or 5-oxo-ETE (e.g., 0.1 nM to 1 µM) in RPMI/0.1% BSA. Add 600 µL of each concentration to the lower wells of a 24-well plate. Use medium alone as a negative control.
-
Assay Setup: Place Transwell inserts into the wells containing the chemoattractants.
-
Cell Loading: Add 100 µL of the neutrophil suspension (2 x 10⁵ cells) to the top chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.[10]
-
Quantification:
-
Carefully remove the Transwell inserts.
-
To quantify migrated cells, add a known number of total input cells to empty wells to create a standard curve.
-
Add Calcein-AM to all wells (including standards) and incubate according to the manufacturer's instructions.
-
Read fluorescence on a plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the number of migrated cells by comparing the fluorescence of the sample wells to the standard curve.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Mice
This protocol describes a standard model of acute inflammation to test the in vivo effects of 5-HETE pathway modulators.
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
1% (w/v) Lambda-Carrageenan solution in sterile saline
-
Test compound (e.g., OXE-R antagonist) and vehicle
-
Plethysmometer or digital calipers
-
Syringes (1 mL with 27-30G needles)
Methodology:
-
Acclimatization: Acclimate mice to housing conditions for at least one week.
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers. This is the 0-hour time point.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage) 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, 6, and 24 hours) post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (ΔV) for each mouse at each time point (ΔV = V_t - V_0). Compare the ΔV between vehicle- and compound-treated groups. The percent inhibition of edema can be calculated.
-
Endpoint Analysis (Optional): At the end of the experiment (e.g., 6 or 24 hours), euthanize the mice.
-
Excise the paw tissue for histological analysis (H&E staining) to observe cellular infiltration.
-
Homogenize the tissue to perform an MPO assay to quantify neutrophil accumulation.
-
Protocol 3: Quantification of 5-HETE in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of 5-HETE. Specific parameters must be optimized for the instrument and matrix being used.
Materials:
-
Biological sample (plasma, cell culture supernatant, tissue homogenate)
-
Deuterated internal standard (e.g., 5-HETE-d8)
-
Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Methodology:
-
Sample Preparation:
-
Thaw samples on ice.
-
Spike the sample with a known amount of deuterated internal standard (e.g., 1 ng of 5-HETE-d8).[15]
-
Precipitate proteins by adding 3-4 volumes of cold methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C).
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.
-
Elute the eicosanoids with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).
-
Inject the sample onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor specific parent-to-daughter ion transitions for 5-HETE (e.g., m/z 319 -> 115) and the internal standard.[12]
-
-
Quantification:
-
Generate a standard curve using known amounts of a 5-HETE analytical standard.
-
Calculate the concentration in the unknown samples based on the ratio of the analyte peak area to the internal standard peak area, referenced against the standard curve.
-
References
- 1. probiologists.com [probiologists.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. 5-Oxo-ETE Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of 5-HT(2A) receptors inhibits the expression of pronociceptive mediator and enhances endogenous opioid mechanism in carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Oxo-ETE receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-HETE ELISA Kit
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a key inflammatory mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme.[1][2][3] As a potent chemoattractant for neutrophils and other leukocytes, 5-HETE plays a significant role in a variety of inflammatory diseases, including asthma, psoriasis, and arthritis. Accurate quantification of 5-HETE in biological samples is therefore crucial for research into these conditions and for the development of novel anti-inflammatory therapeutics. This document provides a detailed protocol and validation data for a competitive enzyme-linked immunosorbent assay (ELISA) kit designed for the quantitative measurement of 5-HETE in various biological matrices.
Signaling Pathway of 5-HETE
The synthesis of 5-HETE is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from membrane phospholipids. The 5-lipoxygenase enzyme, often in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] this compound is subsequently reduced to 5-HETE.[1] 5-HETE can then be further metabolized or can act as a signaling molecule itself, contributing to inflammatory responses.
Experimental Protocols
This competitive ELISA is designed for the quantitative analysis of 5-HETE in samples such as serum, plasma, and cell culture supernatants.[4] The assay is based on the principle of competitive binding between 5-HETE in the sample and a fixed amount of labeled 5-HETE for a limited number of antibody binding sites.
Materials and Reagents
-
5-HETE Microplate (96-well plate pre-coated with goat anti-mouse antibody)
-
5-HETE Standard
-
5-HETE Conjugate (5-HETE-horseradish peroxidase)
-
5-HETE Antibody (mouse monoclonal)
-
Wash Buffer Concentrate (25x)
-
TMB Substrate
-
Stop Solution
-
Sample Diluent
Sample Preparation
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C.[5]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at ≤ -20°C.[5]
-
Cell Culture Supernatants: Centrifuge to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C.[4]
Assay Protocol
-
Reagent Preparation: Bring all reagents to room temperature before use. Dilute the 25x Wash Buffer to 1x with distilled water.[5]
-
Standard Dilution: Reconstitute the 5-HETE Standard to create a stock solution. Prepare a dilution series of the standard in Sample Diluent. A common range is 0 pg/mL to 2000 pg/mL.[1][6]
-
Incubation: Add 50 µL of standard or sample to the appropriate wells. Add 50 µL of 5-HETE Conjugate to each well. Then, add 50 µL of 5-HETE Antibody to each well. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash 4 times with 1x Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Read the optical density at 450 nm within 10 minutes.
Experimental Workflow
Validation Data
The performance of the 5-HETE ELISA kit has been validated for sensitivity, specificity, precision, and recovery. The following tables summarize the validation data.
Assay Performance Characteristics
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Detection Range | 31.25 - 2000 pg/mL[1] |
| Sensitivity | 7.81 pg/mL[1] |
| Specificity | High specificity for 5-HETE with no significant cross-reactivity with other eicosanoids.[7] |
Precision
The precision of the assay was determined by measuring the intra-assay and inter-assay coefficients of variation (CV).
| Precision Type | CV (%) |
| Intra-Assay | < 8%[7] |
| Inter-Assay | < 10%[7] |
Linearity
To assess the linearity of the assay, samples containing high concentrations of 5-HETE were serially diluted with Sample Diluent and measured. The results are expressed as a percentage of the expected concentration.
| Sample Dilution | Average Recovery (%) | Range (%) |
| 1:2 | 95 | 90-101 |
| 1:4 | 98 | 92-104 |
| 1:8 | 102 | 97-107 |
| 1:16 | 105 | 101-110 |
Recovery
The recovery of 5-HETE was evaluated by spiking various sample matrices with known concentrations of 5-HETE.
| Sample Matrix | Average Recovery (%) | Range (%) |
| Serum | 92 | 87-97[1] |
| EDTA Plasma | 91 | 84-96[1] |
| Cell Culture Media | 96 | 91-102 |
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxyeicosatetraenoic acid is a key intermediate of the arachidonate-dependent protective signaling in monocytes/macrophages exposed to peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis and Evaluation of Stable 5-HETE Analogs for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroperoxyeicosatetraenoic acid (5-HpETE) is a biologically active lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It serves as a precursor to 5-hydroxyeicosatetraenoic acid (5-HETE) and the leukotrienes, all of which are implicated in inflammatory responses.[1][2] However, the inherent instability of the hydroperoxy group in this compound makes it challenging to use in experimental settings.[3] In biological systems, this compound is rapidly reduced to the more stable 5-HETE.[2][4] Therefore, for practical experimental purposes, research often focuses on the synthesis and evaluation of stable analogs of 5-HETE to probe the biological functions of this pathway.
These application notes provide a comprehensive overview of the synthesis of 5-HETE, the rationale for developing stable analogs, and detailed protocols for their biological evaluation.
Rationale for the Development of Stable 5-HETE Analogs
The primary motivation for designing stable 5-HETE analogs is to overcome the metabolic liabilities of the natural ligand, thereby enabling more reliable and reproducible experimental outcomes. The main routes of 5-HETE metabolism include:
-
Oxidation to 5-oxo-ETE: 5-HETE is readily oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[4][5] 5-oxo-ETE is a potent chemoattractant for eosinophils and neutrophils, often exhibiting greater activity than 5-HETE itself.[6][7]
-
Further Oxygenation: Cyclooxygenase-2 (COX-2) can further metabolize 5S-HETE into various dihydroxy-eicosatetraenoic acids (diHETEs).[8]
-
Esterification into Phospholipids: 5-HETE can be incorporated into cell membrane phospholipids, which may serve as a storage mechanism or modulate membrane properties.[5]
By creating analogs that are resistant to these metabolic pathways, researchers can achieve more sustained and defined biological effects, facilitating the elucidation of the specific roles of 5-HETE signaling in health and disease. Strategies for designing stable analogs often involve modifications at the 5-position to prevent oxidation or alterations to the carbon backbone to hinder enzymatic recognition.
Synthesis of 5S-HETE
A common method for the chemical synthesis of 5S-HETE involves the iodolactonization of arachidonic acid. This procedure provides a foundational approach for producing the parent compound, which can then be used as a scaffold for the synthesis of more stable analogs.[9]
Protocol 1: Synthesis of 5S-HETE via Iodolactonization [9]
Materials:
-
Arachidonic acid
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Potassium bicarbonate (KHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether
-
Methanol
-
Potassium hydroxide (B78521) (KOH)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Iodolactonization:
-
Dissolve arachidonic acid in diethyl ether.
-
Add an aqueous solution of KHCO₃.
-
Slowly add a solution of KI and I₂ in water while stirring vigorously.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with an aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude iodo-δ-lactone.
-
-
Elimination and Esterification:
-
Dissolve the crude iodo-lactone in methanol.
-
Add triethylamine and stir at room temperature to effect elimination of HI and methanolysis of the lactone, yielding the racemic 5-HETE methyl ester.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
-
Purification of Racemic 5-HETE Methyl Ester:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure racemic 5-HETE methyl ester.
-
-
Chiral Separation (Optional but Recommended):
-
Separate the enantiomers of the racemic 5-HETE methyl ester using chiral high-performance liquid chromatography (HPLC) to isolate the 5S-HETE methyl ester.
-
-
Hydrolysis:
-
Dissolve the purified 5S-HETE methyl ester in ethanol.
-
Add an equal volume of 15% aqueous KOH and stir at room temperature until the hydrolysis is complete (monitor by TLC).[9]
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 4-5.
-
Extract the 5S-HETE with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5S-HETE.
-
-
Quantification and Storage:
-
Quantify the concentration of 5S-HETE using UV spectroscopy, measuring the absorbance at 238 nm (ε ≈ 25,000 M⁻¹cm⁻¹).[9]
-
Store stock solutions in acetonitrile (B52724) at -80°C to minimize degradation and esterification.[9]
-
Biological Evaluation of 5-HETE Analogs
The biological activity of newly synthesized 5-HETE analogs should be characterized using a panel of in vitro assays to determine their potency, efficacy, and metabolic stability.
Metabolic Stability Assays
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of 5-HETE analogs to phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compound (5-HETE analog) and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Functional Assays in Neutrophils
Neutrophils are key target cells for 5-HETE and its metabolites. Functional assays using primary human neutrophils are crucial for characterizing the biological activity of synthetic analogs.
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Objective: To measure the ability of 5-HETE analogs to induce directed migration of neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
5-HETE analog and positive control (e.g., fMLP or LTB₄)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate human neutrophils from the whole blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add different concentrations of the 5-HETE analog or control chemoattractant to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Plot the number of migrated cells against the concentration of the analog to determine the EC₅₀.
Protocol 4: Intracellular Calcium Mobilization Assay
Objective: To assess the ability of 5-HETE analogs to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in neutrophil activation.
Materials:
-
Freshly isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
5-HETE analog and positive control (e.g., ionomycin)
-
Fluorimeter or fluorescence plate reader
Procedure:
-
Isolate human neutrophils as described in Protocol 3.
-
Load the neutrophils with the calcium-sensitive dye by incubating them with Fura-2 AM or Indo-1 AM in calcium-free HBSS at 37°C for 30-45 minutes.
-
Wash the cells to remove extracellular dye and resuspend them in HBSS containing calcium.
-
Place the cell suspension in a cuvette in the fluorimeter or dispense into a microplate for the plate reader.
-
Establish a baseline fluorescence reading.
-
Add the 5-HETE analog at various concentrations and record the change in fluorescence over time.
-
At the end of the experiment, add ionomycin (B1663694) to determine the maximum fluorescence, followed by EGTA to determine the minimum fluorescence.
-
Calculate the change in [Ca²⁺]i and plot the response against the analog concentration to determine the EC₅₀.
Data Presentation: Quantitative Comparison of 5-HETE and Analogs
To facilitate the comparison of different 5-HETE analogs, all quantitative data should be summarized in clear and concise tables.
Table 1: Metabolic Stability of 5-HETE Analogs in Human Liver Microsomes
| Compound | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| 5S-HETE | ||
| Analog 1 | ||
| Analog 2 | ||
| Analog 3 |
Table 2: Biological Activity of 5-HETE Analogs in Human Neutrophils
| Compound | Neutrophil Chemotaxis EC₅₀ (nM) | Calcium Mobilization EC₅₀ (nM) |
| 5S-HETE | ||
| Analog 1 | ||
| Analog 2 | ||
| Analog 3 |
Visualizations
Signaling Pathway of 5-HETE and its Metabolites
Caption: Biosynthetic pathway of 5-HETE and its conversion to the potent agonist 5-oxo-ETE.
Experimental Workflow for Synthesis and Evaluation of 5-HETE Analogs
References
- 1. Biosynthesis of hemiketal eicosanoids by cross-over of the 5-lipoxygenase and cyclooxygenase-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of 5-eicosatetraenoic acids [reactome.org]
- 3. Human Metabolome Database: Showing metabocard for 5-HETE (HMDB0011134) [hmdb.ca]
- 4. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthetic analogue of 20-HETE, 5,14-HEDGE, reverses endotoxin-induced hypotension via increased 20-HETE levels associated with decreased iNOS protein expression and vasodilator prostanoid production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetic synthesis of hemiketal eicosanoids for biological testing - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-HETE in Lipidomics Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] As a key player in various physiological and pathological processes, 5-HETE has emerged as a significant molecule of interest in lipidomics studies. Its involvement in inflammation, allergic reactions, and cancer progression underscores its potential as a biomarker and a therapeutic target.[1][3] This document provides detailed application notes and protocols for the study of 5-HETE, aimed at researchers, scientists, and professionals in drug development.
5-HETE is a member of the eicosanoid family and is a precursor to other potent signaling molecules, including leukotrienes and the more potent 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[1][4] It exerts its biological effects primarily by activating the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor.[1] Understanding the role and regulation of 5-HETE is paramount for elucidating the complex lipid signaling networks that govern cellular function in both health and disease.
Biological Significance and Applications
The study of 5-HETE in lipidomics has broad applications, spanning from basic research to clinical diagnostics and drug development.
1. Inflammation and Immunity: 5-HETE is a potent chemoattractant for neutrophils and eosinophils, playing a critical role in the initiation and amplification of inflammatory responses.[1][5] Its quantification in biological samples can serve as a marker of inflammatory status in various diseases.
2. Cancer Research: Upregulated 5-LOX expression and subsequent increased production of 5-HETE have been observed in several types of cancer, including prostate, lung, and pancreatic cancer.[2][3] 5-HETE has been shown to promote cancer cell proliferation, survival, and metastasis, making it a potential target for anti-cancer therapies.[2][3][6]
3. Allergic Reactions: As a mediator in allergic responses, 5-HETE contributes to the pathophysiology of conditions like asthma and rhinitis.[1][7] Lipidomics studies focusing on 5-HETE can provide insights into the mechanisms of allergic inflammation.
4. Biomarker Discovery: Altered levels of 5-HETE have been associated with various diseases. For instance, elevated serum levels of 5-HETE have been identified as a potential biomarker for the diagnosis and prognosis of acute exacerbation of idiopathic pulmonary fibrosis (AE-IPF).[8]
Quantitative Data Summary
The following tables summarize quantitative data for 5-HETE from various lipidomics studies, providing a reference for expected concentration ranges in different biological matrices and disease states.
Table 1: 5-HETE Concentrations in Human Biological Fluids
| Biological Matrix | Condition | 5-HETE Concentration | Reference |
| Serum | Healthy Controls | < 3 ng/mL (LLOQ) | [9] |
| Serum | Stable Idiopathic Pulmonary Fibrosis (S-IPF) | Significantly lower than AE-IPF | [8] |
| Serum | Acute Exacerbation of IPF (AE-IPF) | Significantly elevated vs. S-IPF | [8] |
| Whole Blood (DMSO vehicle) | In vitro | 0.7 ± 0.1 ng/mL | [10] |
| Serum | Obesity (BMI > 30) | >5.01 nmol/L associated with >5x increased likelihood | [11] |
| Perfusate (isolated rat lung) | Glucose oxidase-induced injury | 750 pg/mL | [12] |
LLOQ: Lower Limit of Quantification
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving 5-HETE is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for 5-HETE analysis.
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate quantification of 5-HETE in lipidomics studies.
Protocol 1: Extraction of 5-HETE from Biological Fluids (Serum/Plasma)
This protocol is adapted from established methods for eicosanoid extraction.[13][14][15]
Materials:
-
Serum or plasma samples
-
Internal Standard (IS): 5-HETE-d8
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetic Acid, glacial
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Nitrogen gas evaporator or centrifugal vacuum evaporator
-
LC-MS grade water and acetonitrile (B52724) (ACN)
Procedure:
-
Sample Preparation:
-
Thaw frozen serum/plasma samples on ice.
-
To 200 µL of sample, add 10 µL of internal standard solution (e.g., 5-HETE-d8 at 100 ng/mL in methanol).
-
Add 1.5 mL of 5% acetic acid in water and vortex for 30 seconds.[14]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of 0.1% acetic acid in water.[14]
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[14]
-
Elute the lipids with 2 mL of methanol.[14]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Protocol 2: Quantification of 5-HETE by LC-MS/MS
This protocol outlines a general method for the sensitive and selective quantification of 5-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. Optimization is required based on the specific column and system.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5-HETE and its internal standard.
-
5-HETE: m/z 319.2 -> 115.1 (quantifier), 319.2 -> 217.2 (qualifier)
-
5-HETE-d8: m/z 327.2 -> 116.1
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Analysis:
-
Generate a calibration curve using standards of known 5-HETE concentrations spiked with a constant amount of the internal standard.
-
Integrate the peak areas for the 5-HETE and 5-HETE-d8 MRM transitions in the samples.
-
Calculate the ratio of the peak area of 5-HETE to the peak area of 5-HETE-d8.
-
Determine the concentration of 5-HETE in the samples by interpolating the peak area ratios onto the calibration curve.
Conclusion
The study of 5-HETE is integral to advancing our understanding of lipid-mediated signaling in a multitude of biological contexts. The application notes and protocols provided herein offer a comprehensive framework for researchers to accurately and reliably investigate the role of this important eicosanoid. By employing robust analytical techniques and a thorough understanding of its biological significance, the scientific community can continue to unravel the complexities of lipidomics and its implications for human health and disease.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for 5-HETE (HMDB0011134) [hmdb.ca]
- 8. The potential lipid biomarker 5-HETE for acute exacerbation identified by metabolomics in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - A broad-spectrum lipidomics screen of antiinflammatory drug combinations in human blood [insight.jci.org]
- 11. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS [mdpi.com]
- 15. arborassays.com [arborassays.com]
- 16. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
Measuring 5-HETE-Induced Calcium Influx in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme. It and its potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are implicated in a wide array of physiological and pathophysiological processes, including inflammation, allergic reactions, and cancer cell proliferation. These eicosanoids exert their effects by binding to specific G protein-coupled receptors (GPCRs), with the oxoeicosanoid receptor 1 (OXER1) being a primary target.
A key signaling event following the activation of OXER1 is the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger that governs a multitude of cellular functions. The measurement of 5-HETE-induced calcium influx is therefore a critical tool for elucidating the downstream signaling pathways of this lipid mediator and for the screening and characterization of potential therapeutic agents that modulate its activity.
This document provides detailed application notes and protocols for measuring 5-HETE-induced calcium influx in cells, tailored for researchers, scientists, and drug development professionals.
Signaling Pathway of 5-HETE-Induced Calcium Influx
5-HETE and its more potent metabolite, 5-oxo-ETE, primarily signal through the G protein-coupled receptor OXER1.[1] This receptor is coupled to a Gq/11 protein, which, upon activation, initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
The binding of 5-oxo-ETE to OXER1 triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C-β (PLC-β). PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. The binding of IP3 to its receptor opens the channel, leading to a rapid release of stored Ca²⁺ into the cytoplasm. This initial, transient increase in cytosolic calcium is often followed by a more sustained phase of elevated calcium levels. This secondary phase is due to store-operated calcium entry (SOCE), a process where the depletion of ER calcium stores is sensed by stromal interaction molecule 1 (STIM1), which in turn activates Orai channels in the plasma membrane, facilitating the influx of extracellular calcium.
Figure 1. 5-HETE/5-oxo-ETE signaling pathway leading to calcium influx.
Principle of the Assay
The measurement of intracellular calcium is most commonly achieved using fluorescent calcium indicators. These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. There are two main types of fluorescent indicators used for this purpose:
-
Single-Wavelength Indicators: Such as Fluo-4, which show a significant increase in fluorescence intensity upon binding to Ca²⁺.
-
Ratiometric Indicators: Such as Fura-2 (B149405), which exhibit a shift in their excitation or emission wavelength upon Ca²⁺ binding. For Fura-2, the excitation maximum shifts from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form, while the emission remains around 510 nm. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, a quantitative measure of the intracellular calcium concentration can be obtained that is largely independent of dye concentration, cell thickness, and fluorescence photobleaching.
The general workflow for a calcium influx assay involves loading the cells with the acetoxymethyl (AM) ester form of the dye. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the now-impermeable fluorescent indicator in the cytoplasm. After a de-esterification period, the cells are treated with 5-HETE or a related compound, and the change in fluorescence is monitored over time using a fluorescence plate reader or a fluorescence microscope.
Figure 2. General experimental workflow for measuring calcium influx.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using a Fluorescence Plate Reader with Fluo-4 AM
This protocol is suitable for high-throughput screening of compounds that modulate 5-HETE-induced calcium influx.
Materials and Reagents:
-
Cells expressing OXER1 (e.g., HEK293-OXER1 stable cell line, or primary cells like neutrophils or eosinophils)
-
Cell Culture Medium (appropriate for the cell line)
-
96- or 384-well black-walled, clear-bottom tissue culture-treated microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
5-HETE or 5-oxo-ETE
-
PLC inhibitor: U73122
-
SOCE inhibitor: 2-Aminoethoxydiphenyl borate (B1201080) (2-APB)
-
Ionomycin (B1663694) (positive control)
-
EGTA (for calcium chelation)
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization. Probenecid can be added at a final concentration of 2.5 mM to inhibit dye extrusion.
-
Remove the cell culture medium from the wells and add an equal volume of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Calcium Measurement:
-
Prepare serial dilutions of 5-HETE/5-oxo-ETE and control compounds in Assay Buffer at 2X the final desired concentration.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument's injector will then add the 2X compound solutions to the wells.
-
Continue recording the fluorescence for an additional 2-3 minutes to capture the peak and subsequent decline of the calcium signal.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Determine the peak response for each well.
-
For dose-response experiments, plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
For inhibition studies, pre-incubate the cells with the inhibitor for a specified time before adding the agonist, and calculate the IC₅₀ value.
-
Protocol 2: Ratiometric Calcium Imaging of Single Cells with Fura-2 AM
This protocol allows for the quantitative measurement of intracellular calcium concentrations in individual cells and provides spatial information about the calcium signal.
Materials and Reagents:
-
Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.
-
Glass-bottom dishes or coverslips for cell culture.
-
An inverted fluorescence microscope equipped with a light source capable of alternating between ~340 nm and ~380 nm excitation, a sensitive camera (e.g., sCMOS or EMCCD), and appropriate filter sets.
Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optional 2.5 mM Probenecid in Assay Buffer).
-
Wash the cells once with Assay Buffer.
-
Incubate the cells with the Fura-2 AM loading solution at room temperature for 30-45 minutes in the dark.
-
Wash the cells twice with Assay Buffer and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Image Acquisition:
-
Mount the dish or coverslip on the microscope stage and perfuse with Assay Buffer.
-
Acquire pairs of images by alternating the excitation wavelength between 340 nm and 380 nm, while keeping the emission wavelength constant at ~510 nm.
-
Establish a stable baseline recording for 1-2 minutes.
-
Apply 5-HETE/5-oxo-ETE or other compounds via the perfusion system.
-
Continue recording images for several minutes to capture the entire calcium response.
-
-
Data Analysis:
-
After background subtraction, calculate the ratio of the fluorescence intensity from the 340 nm excitation to that from the 380 nm excitation (F₃₄₀/F₃₈₀) for each time point in selected regions of interest (e.g., individual cells).
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max) where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R is the measured F₃₄₀/F₃₈₀ ratio.
-
Rmin and Rmax are the ratios in the absence of Ca²⁺ and at saturating Ca²⁺ levels, respectively.
-
F380,min and F380,max are the fluorescence intensities at 380 nm in the absence of and at saturating Ca²⁺, respectively.
-
Rmin, Rmax, and the fluorescence intensity values are determined through a calibration procedure using ionomycin to permeabilize the cells to Ca²⁺ and EGTA to chelate Ca²⁺.
-
-
Data Presentation and Interpretation
Quantitative data from 5-HETE-induced calcium influx experiments should be summarized in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Dose-Response of 5-oxo-ETE on Intracellular Calcium Mobilization
| Cell Type | Agonist | Parameter | Value |
| Human Eosinophils | 5-oxo-ETE | EC₅₀ (Calcium Mobilization) | 19 ± 2 nM[2] |
| Human Neutrophils | 5-oxo-ETE | EC₅₀ (Calcium Mobilization) | ~3-10 nM |
| HEK293-OXER1 | 5-oxo-ETE | EC₅₀ (Calcium Mobilization) | ~100 nM[1] |
| Human Neutrophils | 5-oxo-EPE | EC₅₀ (Calcium Mobilization) | 36 nM[3] |
Table 2: Effect of Inhibitors on 5-oxo-ETE-Induced Calcium Influx
| Inhibitor | Target | Cell Type | IC₅₀ | Notes |
| U73122 | Phospholipase C | Human Platelets | ~2 µM (for Ca²⁺ enhancement) | Higher concentrations (~10 µM) are needed to inhibit PLC activation directly.[4] May have off-target effects on Ca²⁺ channels.[4][5][6][7][8] |
| 2-APB | IP₃ Receptors / SOCE | Various | IC₅₀ = 42 µM (IP₃R) | Exhibits dual effects: potentiates SOCE at low concentrations (≤10 µM) and inhibits at higher concentrations (≥30 µM).[1][2][9][10] |
| OXER1 Antagonist (Compound 39) | OXER1 | Human Neutrophils | 400 nM | A selective antagonist for the OXER1 receptor.[11] |
Table 3: Representative Intracellular Calcium Concentrations
| Condition | [Ca²⁺]i (nM) | Notes |
| Resting (Basal) | 50 - 100 | Typical resting calcium levels in many cell types. |
| Peak (after 5-HETE/5-oxo-ETE stimulation) | 300 - 600+ | The peak concentration can vary depending on the cell type and agonist concentration.[12] |
| Plateau (Sustained) | 150 - 300 | Represents the contribution of store-operated calcium entry. |
Interpretation of Results:
-
A potent, dose-dependent increase in intracellular calcium upon stimulation with 5-HETE or 5-oxo-ETE is indicative of a receptor-mediated event.
-
Inhibition of the calcium response by U73122 suggests the involvement of the PLC-IP3 pathway. However, due to potential off-target effects, it is advisable to use this inhibitor with caution and at the lowest effective concentration.
-
The initial transient peak of the calcium signal is primarily due to release from intracellular stores, while the sustained plateau phase is indicative of SOCE. The use of a calcium-free extracellular buffer can help to dissect these two components.
-
2-APB can be used to investigate the role of both IP3 receptors and SOCE, but its concentration-dependent dual effects must be carefully considered in the experimental design and data interpretation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal / No response | - Inefficient dye loading- Low receptor expression- Inactive agonist | - Optimize dye loading time and concentration.- Use a cell line with confirmed high receptor expression.- Use a fresh, validated batch of 5-HETE/5-oxo-ETE. |
| High background fluorescence | - Incomplete dye de-esterification- Cell death- Autofluorescence of compounds | - Increase the de-esterification time.- Ensure cell viability is high.- Run a control with compound addition to buffer alone. |
| Variable results between wells/experiments | - Uneven cell seeding- Variation in dye loading- Temperature fluctuations | - Ensure a homogenous cell suspension when plating.- Be consistent with dye loading and incubation times.- Maintain a constant temperature throughout the experiment. |
| Unexpected inhibitor effects | - Off-target effects of the inhibitor | - Use multiple inhibitors targeting the same pathway.- Perform dose-response curves for the inhibitor.- Consult the literature for known off-target effects. |
References
- 1. rndsystems.com [rndsystems.com]
- 2. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 3. Formation of a 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid and its effects on human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for separate effects of U73122 on phospholipase C and calcium channels in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phospholipase C inhibitor U73122 increases cytosolic calcium in MDCK cells by activating calcium influx and releasing stored calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U73122 inhibits Ca2+ oscillations in response to cholecystokinin and carbachol but not to JMV-180 in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing 5-HETE Production in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for inducing and measuring 5-Hydroxyeicosatetraenoic acid (5-HETE) production in various macrophage systems. The protocols detailed below are essential for researchers investigating inflammatory pathways, developing novel anti-inflammatory therapeutics, and exploring the role of lipid mediators in disease.
5-HETE is a key bioactive lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. Macrophages are primary producers of 5-HETE and play a crucial role in the inflammatory response. The controlled induction of 5-HETE in vitro is a critical tool for studying its physiological and pathological roles.
Data Presentation: Quantitative 5-HETE Production
The following table summarizes the quantitative production of 5-HETE in different macrophage types in response to various stimuli. This data is compiled from multiple studies to provide a comparative overview.
| Macrophage Type | Stimulus | Concentration | Incubation Time | 5-HETE Production (pmol/10^6 cells) |
| Human Peritoneal Macrophages | Calcium Ionophore A23187 | 2 µM | 5 min | 264 ± 53[1] |
| Human Peritoneal Macrophages | Arachidonic Acid | 30 µM | Not Specified | 217 ± 67[1] |
| Human Lung Macrophages | Calcium Ionophore A23187 | 10⁻⁹ to 10⁻⁵ M | 1-60 min | 168 ± 108[2] |
| Human Lung Macrophages | Arachidonic Acid | 0.12 to 80 µM | 1-60 min | 223 ± 66[2] |
| Murine Peritoneal Macrophages | Zymosan | Not Specified | Not Specified | Increased production noted |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Arachidonic Acid + A23187 | Not Specified | Not Specified | Increased production noted[3] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Zymosan + Diamide | 1000 µM | Not Specified | Low levels of 5-HETE produced[3] |
Signaling Pathway for 5-HETE Production
The production of 5-HETE in macrophages is initiated by the activation of cytosolic phospholipase A2 (cPLA₂), which releases arachidonic acid (AA) from membrane phospholipids. This process is triggered by an increase in intracellular calcium and phosphorylation by mitogen-activated protein kinases (MAPKs).[4] The free AA is then converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-lipoxygenase (5-LOX), a reaction facilitated by the 5-lipoxygenase-activating protein (FLAP).[3] this compound is subsequently reduced to the more stable 5-HETE.
Experimental Workflow
The general workflow for inducing and measuring 5-HETE production in macrophages involves several key stages, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages
Materials:
-
C57BL/6 mice
-
3% Thioglycollate medium, sterile
-
70% Ethanol
-
Sterile PBS with 2 mM EDTA
-
cRPMI medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
-
Syringes (5 ml) and needles (20G, 25G)
-
12-well tissue culture plates
-
Centrifuge
Procedure:
-
Inject 1 ml of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse.
-
After 4-5 days, euthanize the mouse by CO₂ asphyxiation.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small incision in the abdominal skin and pull it back to expose the peritoneal wall.
-
Inject 5 ml of cold PBS with 2 mM EDTA into the peritoneal cavity using a 25G needle.
-
Gently massage the abdomen for 10-15 seconds.
-
Withdraw the peritoneal fluid using a 20G needle, aspirating as much as possible.
-
Dispense the fluid into a sterile centrifuge tube on ice.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cRPMI medium.
-
Count the cells using a hemocytometer.
-
Seed 2 x 10⁶ cells per well in a 12-well plate in 1 ml of cRPMI.
-
Incubate at 37°C in a 5% CO₂ incubator for 6-18 hours to allow macrophages to adhere.
-
Wash the wells twice with 0.5 ml of warm cRPMI to remove non-adherent cells. The adherent macrophages are now ready for stimulation.
Protocol 2: Generation of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice
-
Sterile dissection tools (scissors, forceps)
-
70% Ethanol
-
Sterile PBS
-
BMDM differentiation medium (RPMI 1640, 20% FBS, 30% L929-cell conditioned medium, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
70 µm cell strainer
-
Non-tissue culture treated petri dishes
-
Centrifuge
Procedure:
-
Euthanize a mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias, removing all muscle and tissue.
-
Cut the ends of the bones and flush the marrow out with cold, sterile PBS using a syringe and needle.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 450 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in BMDM differentiation medium.
-
Seed the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 4, add fresh BMDM differentiation medium to the plates.
-
On day 7, the macrophages will be differentiated. To harvest, wash the plates with cold PBS and incubate with ice-cold PBS for 10 minutes at 4°C. Detach the cells by gentle pipetting.
-
Centrifuge the detached cells and resuspend in the desired medium for experiments.
Protocol 3: Culture and Stimulation of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cell scraper
-
6-well tissue culture plates
-
Stimuli of choice (e.g., LPS, Zymosan, A23187, Arachidonic Acid)
Procedure:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage the cells when they reach 70-80% confluency by gently scraping.
-
For experiments, seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
The following day, replace the medium with serum-free DMEM for 2-4 hours before stimulation.
-
Add the desired stimulus at the appropriate concentration (e.g., 1 µg/mL LPS, 10 µg/mL Zymosan, 2 µM A23187, or 30 µM Arachidonic Acid).
-
Incubate for the desired time period (e.g., 5 minutes to 24 hours, depending on the stimulus and experimental goals).
Protocol 4: Induction of 5-HETE Production and Sample Preparation
Materials:
-
Cultured macrophages (from Protocols 1, 2, or 3)
-
Stimulus of choice
-
Serum-free medium
-
Ice-cold methanol (B129727)
-
Internal standard (e.g., 5-HETE-d8)
-
Solid Phase Extraction (SPE) cartridges
-
Centrifuge
Procedure:
-
Prepare macrophages in culture plates as described in the respective protocols.
-
Replace the culture medium with serum-free medium and incubate for at least 1 hour.
-
Add the stimulus (e.g., 2 µM A23187 or 30 µM arachidonic acid) to each well.
-
Incubate for the desired time (e.g., 5-60 minutes). Note that 5-HETE levels may peak early and then decline.[1]
-
To stop the reaction and collect the sample, add an equal volume of ice-cold methanol to the culture supernatant.
-
Add an internal standard (e.g., 5-HETE-d8) to each sample for accurate quantification.
-
Centrifuge the samples to pellet any cell debris.
-
Perform solid-phase extraction on the supernatant to isolate the lipid fraction containing 5-HETE.
-
Elute the lipids and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.
Protocol 5: Quantification of 5-HETE by LC-MS/MS
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode.
Procedure:
-
Develop an MRM method for 5-HETE and the internal standard (5-HETE-d8).
-
Generate a standard curve using a series of known concentrations of a 5-HETE standard.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Identify and quantify 5-HETE in the samples by comparing the peak areas to the standard curve and normalizing to the internal standard.
-
Express the final concentration of 5-HETE in pmol per 10⁶ cells.
References
- 1. Metabolism of arachidonic acid through the 5-lipoxygenase pathway in normal human peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interrogating the 5-Lipoxygenase Pathway with CRISPR-Cas9 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-lipoxygenase (5-LOX) pathway plays a critical role in the inflammatory response through the production of leukotrienes, a class of potent lipid mediators.[1][2] The first and rate-limiting step in this cascade is the oxidation of arachidonic acid by 5-LOX to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[1][3][4] this compound is subsequently converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes, or reduced to the more stable 5-hydroxyeicosatetraenoic acid (5-HETE).[3][4][5] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, cardiovascular diseases, and certain types of cancer.[1] Furthermore, emerging evidence suggests a role for this pathway in neurodegenerative conditions such as Alzheimer's disease.[6]
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to create a 5-LOX knockout cell line, enabling precise investigation into the functional roles of 5-LOX and its downstream product, this compound. We present detailed protocols for the genetic modification of the human monocytic cell line THP-1, a well-established model for studying inflammation, along with a robust LC-MS/MS method for the sensitive and specific quantification of 5-LOX metabolites. These tools will empower researchers to dissect the molecular mechanisms governed by the 5-LOX pathway and to identify and validate novel therapeutic targets for a range of inflammatory disorders.
Signaling Pathway and Experimental Overview
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the nuclear membrane. The enzyme 5-lipoxygenase, encoded by the ALOX5 gene, then catalyzes the insertion of molecular oxygen into arachidonic acid to produce this compound. This intermediate is a branching point in the pathway, leading to the formation of various bioactive lipids.
The experimental workflow is designed to first disrupt the 5-LOX pathway through CRISPR-Cas9 mediated knockout of the ALOX5 gene. The resulting knockout and wild-type cell lines are then used in functional assays to study the effects of 5-LOX deficiency and to investigate the specific roles of this compound by exogenous administration.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ALOX5 in THP-1 Cells
This protocol outlines the generation of an ALOX5 knockout THP-1 cell line using a lentiviral delivery system.
1.1. sgRNA Design and Vector Construction
-
Design two to four single guide RNAs (sgRNAs) targeting the early exons of the human ALOX5 gene. Utilize online design tools that consider on-target efficiency and off-target potential.
-
Synthesize and clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker, such as puromycin (B1679871) resistance.
Validated sgRNA Sequences for Human ALOX5
| Target Exon | sgRNA Sequence (5' - 3') |
|---|---|
| Exon 2 | GCTGGCCTACGAGGGCGCCA |
| Exon 3 | GGTGGAGCTGGCCGAGATCG |
1.2. Lentivirus Production
-
Co-transfect HEK293T cells with the lentiviral vector containing the ALOX5-targeting sgRNA, along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter, and concentrate the virus as required.
1.3. Transduction of THP-1 Cells
-
Seed THP-1 cells at a density of 2 x 10^5 cells/mL.
-
Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) optimized for THP-1 cells, in the presence of polybrene (8 µg/mL).
-
Incubate for 24-48 hours.
1.4. Selection and Clonal Expansion
-
Select for transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual knockout clones.
1.5. Knockout Validation
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted region. Sequence the PCR products to identify insertions and deletions (indels) that confirm successful gene editing.
-
Western Blot Analysis: Lyse the cells and perform a western blot using an antibody specific for 5-LOX to confirm the absence of protein expression in the knockout clones.
-
Functional Assay: Stimulate wild-type and knockout cells with a calcium ionophore (e.g., A23187) and measure the production of downstream leukotrienes (e.g., LTB4) by ELISA or LC-MS/MS to confirm the loss of 5-LOX activity.
Protocol 2: Quantification of this compound/5-HETE by UPLC-MS/MS
This protocol provides a method for the extraction and quantification of 5-LOX metabolites from cell culture supernatants. Due to the instability of this compound, it is often reduced to and quantified as 5-HETE.
2.1. Sample Preparation and Lipid Extraction
-
Culture wild-type and ALOX5 knockout THP-1 cells under desired experimental conditions (e.g., with or without stimulation).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
To 1 mL of supernatant, add an internal standard (e.g., 5-HETE-d8) to correct for extraction efficiency.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the sample.
-
Wash with 10% methanol to remove impurities.
-
Elute the lipids with methanol.
-
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2.2. UPLC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) 5-HETE 319.2 115.1 | 5-HETE-d8 (Internal Standard) | 327.2 | 116.1 |
-
Optimize other mass spectrometer parameters such as collision energy and declustering potential for each analyte.
-
2.3. Quantification
-
Generate a standard curve using known concentrations of 5-HETE.
-
Calculate the concentration of 5-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: Validation of ALOX5 Knockout in THP-1 Cells
| Cell Line | ALOX5 mRNA Expression (Relative to WT) | 5-LOX Protein Expression (Relative to WT) | LTB4 Production (pg/10^6 cells) |
|---|---|---|---|
| Wild-Type (WT) | 1.00 ± 0.12 | 1.00 ± 0.15 | 254.3 ± 28.7 |
| ALOX5 KO Clone 1 | 0.02 ± 0.01 | Not Detected | 2.1 ± 0.5 |
| ALOX5 KO Clone 2 | 0.03 ± 0.01 | Not Detected | 2.5 ± 0.6 |
Table 2: Quantification of 5-HETE Production in THP-1 Cells Following Stimulation
| Cell Line | Treatment | 5-HETE Concentration (ng/mL) |
|---|---|---|
| Wild-Type (WT) | Vehicle | 1.2 ± 0.3 |
| Wild-Type (WT) | Stimulant (e.g., A23187) | 45.8 ± 5.1 |
| ALOX5 KO | Vehicle | Below Limit of Detection |
| ALOX5 KO | Stimulant (e.g., A23187) | Below Limit of Detection |
| ALOX5 KO | Stimulant + this compound (1 µM) | 87.3 ± 9.2 |
Conclusion
The combination of CRISPR-Cas9 gene editing and sensitive LC-MS/MS analysis provides a powerful platform for the detailed investigation of the 5-lipoxygenase pathway. The protocols outlined in this application note offer a robust methodology for creating targeted gene knockouts and accurately quantifying the resulting changes in lipid mediator production. This approach will enable researchers to elucidate the precise roles of 5-LOX and this compound in health and disease, paving the way for the development of novel therapeutic strategies targeting this important inflammatory pathway.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. genscript.com [genscript.com]
- 4. lcms.cz [lcms.cz]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of 5-HETE-Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a significant role in a variety of physiological and pathological processes, particularly in the modulation of inflammatory responses. 5-HETE and its metabolites, such as 5-oxo-ETE, are potent chemoattractants and activators for various immune cells, including neutrophils, eosinophils, and macrophages.[1][2][3] Understanding the intricate effects of 5-HETE on these cells is paramount for the development of novel therapeutics targeting inflammatory diseases, autoimmune disorders, and cancer.
Flow cytometry is an indispensable tool for dissecting the cellular responses to 5-HETE at a single-cell level. This technology allows for the precise quantification of changes in cell surface marker expression, intracellular signaling events, and functional responses. These application notes provide detailed protocols and data presentation guidelines for the flow cytometric analysis of neutrophils, eosinophils, and macrophages treated with 5-HETE.
Data Presentation: Quantitative Analysis of 5-HETE Effects
The following tables summarize the expected quantitative changes in key parameters of immune cells upon treatment with 5-HETE or its metabolite, 5-oxo-ETE, as measured by flow cytometry.
Table 1: Effects of 5-oxo-ETE on Human Neutrophil Activation
| Parameter | Treatment | Concentration | Result | Reference |
| CD11b Expression | 5-oxo-ETE | EC50: 50 nM | Upregulation | --INVALID-LINK-- |
| 5-oxo-ETE + PMA (0.3 nM) | EC50: 20 nM | Potentiated Upregulation | --INVALID-LINK-- | |
| Actin Polymerization | 5-oxo-ETE | EC50: 10 nM | Stimulation | --INVALID-LINK-- |
| Shape Change (FSC-A) | 5-oxo-ETE | 100 nM | Increased FSC-A | --INVALID-LINK-- |
Table 2: Effects of 5-oxo-ETE on Human Eosinophil Activation
| Parameter | Treatment | Concentration | Result | Reference |
| Chemotaxis | 5-oxo-ETE | Nanomolar range | Potent induction | --INVALID-LINK-- |
| Intracellular Ca2+ | 5-oxo-ETE | Dose-dependent | Transient rise | --INVALID-LINK-- |
| Shape Change (FSC-A) | 5-oxo-ETE | 1-100 nM | Concentration-dependent increase in FSC-A | --INVALID-LINK-- |
Table 3: Expected Effects of 5-HETE on Macrophage Polarization (Hypothetical Data)
| Parameter | Treatment | Concentration | Expected Result |
| M1 Marker (CD86) MFI | 5-HETE | 1-100 nM | Potential Increase |
| M2 Marker (CD206) MFI | 5-HETE | 1-100 nM | Potential Decrease/Increase |
| % of M1 (CD86+) cells | 5-HETE | 1-100 nM | Potential Increase |
| % of M2 (CD206+) cells | 5-HETE | 1-100 nM | Potential Decrease/Increase |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 5-HETE in immune cells and the general experimental workflow for their analysis by flow cytometry.
Caption: 5-HETE signaling cascade in neutrophils.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol is adapted from standard density gradient separation methods.[4]
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)
-
Dextran solution (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with HBSS without Ca2+/Mg2+.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a 50 mL conical tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Carefully collect the neutrophil-rich layer and the layer below it.
-
To sediment remaining RBCs, add an equal volume of 3% Dextran solution and mix by inversion. Allow the RBCs to sediment for 20-30 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse any remaining RBCs.
-
Add an excess of HBSS without Ca2+/Mg2+ to stop the lysis and centrifuge at 250 x g for 5 minutes.
-
Wash the cell pellet twice with HBSS without Ca2+/Mg2+.
-
Resuspend the final neutrophil pellet in the appropriate buffer for your experiment (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity should be >95%.
Protocol 2: Flow Cytometric Analysis of CD11b Upregulation on Neutrophils
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
5-HETE (Cayman Chemical or equivalent)
-
DMSO (for 5-HETE stock solution)
-
HBSS with Ca2+/Mg2+ and 0.1% BSA
-
Fluorochrome-conjugated anti-human CD11b antibody (e.g., FITC, PE, or APC conjugated)
-
Isotype control antibody
-
FACS tubes
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca2+/Mg2+ and 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of 5-HETE in the same buffer. A final concentration range of 1 nM to 1 µM is recommended. Remember to include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to each FACS tube.
-
Add 100 µL of the 5-HETE dilutions or vehicle control to the respective tubes and mix gently.
-
Incubate the cells for 15-30 minutes at 37°C.
-
After incubation, wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of cold PBS containing the anti-human CD11b antibody or the isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 300-500 µL of FACS buffer (PBS with 1% FBS).
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the neutrophil population based on forward and side scatter, and then quantify the Mean Fluorescence Intensity (MFI) of CD11b.
Protocol 3: Measurement of Intracellular Calcium Mobilization by Flow Cytometry
Materials:
-
Isolated immune cells (e.g., neutrophils, eosinophils)
-
Calcium-sensitive dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Pluronic F-127
-
HBSS with Ca2+/Mg2+
-
5-HETE
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
FACS tubes
-
Flow cytometer capable of kinetic measurements
Procedure:
-
Resuspend the isolated cells at 1-5 x 10^6 cells/mL in HBSS with Ca2+/Mg2+.
-
Load the cells with a calcium-sensitive dye. For example, for Fluo-4 AM, incubate the cells with 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca2+/Mg2+ to remove excess dye.
-
Resuspend the cells in HBSS with Ca2+/Mg2+ at a concentration of 1 x 10^6 cells/mL and allow them to rest for at least 15 minutes at room temperature.
-
Equilibrate the cells at 37°C for 5-10 minutes before analysis.
-
Acquire a baseline fluorescence signal on the flow cytometer for approximately 30-60 seconds.
-
Pause the acquisition, add the 5-HETE stimulus (e.g., to a final concentration of 100 nM), and immediately resume acquisition for several minutes to record the calcium flux.
-
As a positive control, add ionomycin to a separate tube of cells to induce maximal calcium influx.
-
As a negative control, pre-incubate cells with EGTA to chelate extracellular calcium before adding the 5-HETE stimulus.
-
Analyze the data by plotting the fluorescence intensity over time.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Isolated neutrophils
-
Dihydrorhodamine 123 (DHR 123) or CellROX™ Green Reagent
-
HBSS with Ca2+/Mg2+
-
5-HETE
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca2+/Mg2+ at 1 x 10^6 cells/mL.
-
Pre-load the cells with a ROS-sensitive dye. For DHR 123, incubate the cells with 1-5 µM DHR 123 for 15-30 minutes at 37°C.
-
Add 5-HETE (e.g., to a final concentration of 100 nM) or PMA (positive control) to the cell suspension.
-
Incubate for 15-60 minutes at 37°C.
-
Stop the reaction by adding cold PBS.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Acquire data on the flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for DHR 123).
-
Analyze the data by quantifying the percentage of ROS-positive cells and the MFI.
Protocol 5: Analysis of Macrophage Polarization
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF) for M2 polarization or Granulocyte-macrophage colony stimulating factor (GM-CSF) for M1 polarization
-
5-HETE
-
Fluorochrome-conjugated antibodies against human CD14, CD80, CD86, CD163, CD206
-
Isotype control antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolate monocytes from PBMCs by adherence or magnetic cell separation (e.g., CD14+ selection).
-
Differentiate monocytes into macrophages by culturing them for 5-7 days in the presence of M-CSF (for M0/M2 macrophages) or GM-CSF (for M1 macrophages).
-
On day 7, treat the differentiated macrophages with 5-HETE (e.g., 1-100 nM) for 24-48 hours. Include appropriate controls (e.g., LPS + IFN-γ for M1 polarization, IL-4 + IL-13 for M2a polarization).
-
Harvest the macrophages by gentle scraping.
-
Stain the cells with a cocktail of antibodies against CD14, CD80, CD86, CD163, and CD206 for 30 minutes at 4°C. Include isotype controls.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the macrophage population (e.g., based on scatter and CD14 expression) and then determine the percentage of cells expressing M1 markers (CD80, CD86) and M2 markers (CD163, CD206), as well as the MFI of these markers.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid autofluorescence flow cytometric analysis of agonist-induced neutrophil and eosinophil polarization reveals novel insights into 5-oxo-ETE-mediated granulocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the In Vivo Landscape of 5-HETE: Application Notes and Protocols for Preclinical Research
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide for investigating the in vivo effects of 5-hydroxyeicosatetraenoic acid (5-HETE), a critical lipid mediator in inflammation and cancer. These detailed application notes and protocols provide a framework for utilizing relevant animal models to explore the therapeutic potential of targeting the 5-HETE signaling pathway.
5-HETE, a metabolite of arachidonic acid produced by the 5-lipoxygenase (5-LOX) enzyme, has been implicated in a variety of pathological processes, including tumor growth, angiogenesis, and inflammatory responses.[1] Understanding its in vivo functions is paramount for the development of novel therapeutics. This document outlines key experimental models and methodologies to facilitate this research.
Key Animal Models for 5-HETE Research
The in vivo effects of 5-HETE can be effectively studied using a variety of well-established animal models. The choice of model depends on the specific biological question being addressed.
-
Xenograft Models of Cancer: To investigate the role of 5-HETE in tumor progression, human cancer cells can be implanted into immunocompromised mice.[2] This allows for the direct assessment of 5-HETE's impact on tumor growth and metastasis.
-
Peritonitis Models of Inflammation: The intraperitoneal injection of inflammatory agents such as zymosan or thioglycollate induces a robust inflammatory response characterized by the influx of immune cells.[3][4] These models are ideal for studying the pro-inflammatory effects of 5-HETE and the efficacy of its inhibitors.
-
Matrigel Plug Angiogenesis Assay: To examine the pro-angiogenic properties of 5-HETE, a Matrigel plug containing 5-HETE can be subcutaneously implanted in mice.[5] The subsequent infiltration of endothelial cells and formation of new blood vessels can then be quantified.
Data Presentation: Quantitative Insights into 5-HETE's In Vivo Effects
The following tables summarize quantitative data from representative studies, providing a baseline for expected outcomes when investigating 5-HETE in these models.
Table 1: Effect of 5-LOX Inhibition on Tumor Growth in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reference |
| Vehicle Control | 2791 | 1.9 | [2] |
| 5-LOX Inhibitor | 859 | 0.8 | [2] |
Table 2: Inflammatory Cell Infiltration in a Zymosan-Induced Peritonitis Model
| Time Point | Treatment Group | Total Peritoneal Leukocytes (x 10⁶) | Peritoneal Neutrophils (x 10⁶) | Reference |
| 4 hours | Vehicle | 5.7 ± 2.1 | - | [4] |
| 24 hours | Vehicle | 15.0 ± 7.0 | - | [4] |
| 4 hours | Zymosan | - | Increased | [6] |
| 24 hours | Zymosan | - | Peak Infiltration | [7] |
Note: Specific quantitative data for direct 5-HETE administration in this model is limited in the reviewed literature; however, these values provide a baseline for zymosan-induced inflammation.
Table 3: Quantification of Angiogenesis in a Matrigel Plug Assay
| Treatment Group | Microvessel Density (vessels/mm²) | Endothelial Cell Ingrowth (%) | Reference |
| Vehicle Control | Baseline | Baseline | [5] |
| Pro-angiogenic Factor | 80 - 250 | Increased | [8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Subcutaneous Tumor Xenograft Model
Objective: To evaluate the effect of 5-HETE or its inhibitors on tumor growth in vivo.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Matrigel
-
5-HETE or 5-LOX inhibitor
-
Vehicle for compound administration (e.g., 5% DMSO in corn oil)[1]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9][10]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer 5-HETE or a 5-LOX inhibitor via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group receives the vehicle alone.
-
Endpoint Analysis: Continue treatment and tumor monitoring for a predefined period. At the study endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Zymosan-Induced Peritonitis Model
Objective: To assess the pro-inflammatory effects of 5-HETE in vivo.
Materials:
-
Zymosan A
-
Sterile phosphate-buffered saline (PBS)
-
5-HETE
-
Vehicle for 5-HETE administration
-
Mice (e.g., C57BL/6)
Procedure:
-
Induction of Peritonitis: Prepare a suspension of Zymosan A in sterile PBS. Administer 1 mg of zymosan per mouse via intraperitoneal (i.p.) injection.[7]
-
5-HETE Administration: Administer 5-HETE or vehicle to the respective groups of mice via i.p. or another appropriate route at a predetermined time relative to zymosan injection.
-
Sample Collection: At various time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of cold PBS.[7]
-
Cellular Analysis: Determine the total number of infiltrated leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts (e.g., neutrophils, macrophages) using flow cytometry or cytospin preparations with appropriate staining.[11]
-
Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the peritoneal lavage fluid using ELISA or other immunoassays.[12]
Protocol 3: Matrigel Plug Angiogenesis Assay
Objective: To quantify the angiogenic potential of 5-HETE in vivo.
Materials:
-
Growth factor-reduced Matrigel
-
5-HETE
-
Mice (e.g., C57BL/6)
-
Recombinant pro-angiogenic factor (e.g., FGF2 or VEGF) as a positive control
Procedure:
-
Matrigel Preparation: Thaw Matrigel on ice. Mix liquid Matrigel with 5-HETE to the desired final concentration. Prepare a vehicle control and a positive control with a known pro-angiogenic factor.
-
Subcutaneous Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.[5]
-
Plug Excision: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify the extent of red blood cell infiltration, which correlates with vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.[5]
-
RT-qPCR: Extract RNA from the plugs and perform reverse transcription-quantitative PCR to measure the expression of endothelial cell markers such as CD31 and VE-cadherin.[13][14]
-
Signaling Pathways and Experimental Workflows
The biological effects of 5-HETE are mediated through the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.
5-HETE Signaling Pathways
General Experimental Workflow
These application notes and protocols serve as a foundational resource for researchers aiming to elucidate the complex in vivo roles of 5-HETE. By providing standardized methodologies and comparative data, this guide will help to accelerate the discovery and development of novel therapeutic strategies targeting the 5-LOX/5-HETE pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting the right gate to identify relevant cells for your assay: a study of thioglycollate-elicited peritoneal exudate cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 8. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. researchgate.net [researchgate.net]
- 12. THERAPEUTIC EFFECTS OF HYALURONIC ACID IN PERITONITIS-INDUCED SEPSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing 5-Hpete degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate 5-hydroxyeicosatetraenoic acid (5-HETE) degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 5-HETE and why is its stability a concern during sample preparation?
5-HETE (5-hydroxyeicosatetraenoic acid) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2] It plays a significant role in inflammatory and allergic responses.[3] Its stability is a major concern because it is susceptible to degradation through both enzymatic and non-enzymatic pathways, which can lead to inaccurate quantification and misinterpretation of experimental results. Key degradation pathways include oxidation to 5-oxo-ETE and further metabolism to other dihydroxylated forms.[1][3][4]
Q2: What are the primary causes of 5-HETE degradation during sample preparation?
The primary causes of 5-HETE degradation include:
-
Enzymatic Activity: Endogenous enzymes such as 5-hydroxyeicosanoid dehydrogenase (5-HEDH) can rapidly convert 5-HETE to 5-oxo-ETE.[4][5][6]
-
Oxidation: Non-enzymatic oxidation can occur, especially in samples under oxidative stress, leading to the formation of various oxidized products.[3][7]
-
Inappropriate pH: Extreme pH conditions can lead to the degradation of phenolic compounds like 5-HETE.[8]
-
Improper Storage: Incorrect storage temperatures and repeated freeze-thaw cycles can accelerate degradation.[7][9]
-
Exposure to Light and Air: Prolonged exposure to light and oxygen can promote auto-oxidation.
Q3: What are the recommended storage conditions for samples containing 5-HETE?
To ensure the stability of 5-HETE, samples should be processed immediately after collection. If immediate processing is not possible, they should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage. | Minimizes enzymatic activity and chemical degradation.[9] |
| -20°C for short-term storage (up to a few weeks). | Adequate for preventing significant degradation over shorter periods.[7] | |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation. |
| Light | Protect from light by using amber vials or wrapping tubes in foil. | Minimizes light-induced degradation. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Each cycle can contribute to analyte degradation.[9] |
Q4: How can I inhibit enzymatic degradation of 5-HETE in my samples?
Inhibiting enzymatic activity is crucial for preserving 5-HETE. Here are some effective strategies:
-
Immediate Processing at Low Temperatures: Process samples on ice to reduce enzyme kinetics.
-
Enzyme Inhibitors: While specific inhibitors for 5-HEDH are not commonly used in routine sample preparation, rapid protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) effectively denatures and removes enzymes.[10]
-
Acidification: Lowering the pH of the sample can help to inactivate some enzymes.[11]
Q5: What antioxidants can be used to prevent 5-HETE oxidation?
Antioxidants should be added to the sample as early as possible, preferably during collection or homogenization.
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.005% to 0.2% (w/v) | Commonly used to quench radical-catalyzed reactions.[12] |
| Triphenylphosphine (TPP) | Varies by application | Used to reduce hydroperoxides to their corresponding alcohols.[12] |
| Ethanol | Often used as a solvent for standards | Can help to create a less oxidative environment.[7] |
Troubleshooting Guide
Problem 1: Low or no detectable 5-HETE in my sample.
| Possible Cause | Troubleshooting Step |
| Degradation during collection/storage | Review your sample collection and storage protocol. Ensure rapid processing, immediate freezing at -80°C, and the use of antioxidants. Avoid repeated freeze-thaw cycles.[9] |
| Inefficient extraction | Optimize your extraction protocol. For Solid-Phase Extraction (SPE), ensure proper cartridge conditioning, sample loading at the correct pH, and use of appropriate wash and elution solvents. For Liquid-Liquid Extraction (LLE), optimize the solvent system and ensure the pH is adjusted to protonate 5-HETE.[13] |
| Instrumental issues | Check the performance of your LC-MS/MS system. Verify sensitivity, column performance, and mass spectrometer settings using a fresh 5-HETE standard. |
| Matrix effects | The sample matrix can suppress the ionization of 5-HETE. Use a deuterated internal standard (e.g., 5-HETE-d8) to compensate for matrix effects and extraction losses.[14] |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize every step of your sample preparation workflow, from collection to final analysis. Ensure consistent timing, temperatures, and reagent volumes.[15] |
| Precipitate formation | Ensure complete protein precipitation and centrifugation to remove all solid material before loading onto an SPE cartridge or performing LLE. |
| Incomplete solvent evaporation/reconstitution | Ensure the sample is completely dried down after extraction and fully reconstituted in the final solvent. Vortex and sonicate if necessary to ensure complete dissolution.[16] |
| Analyte adsorption | 5-HETE can adsorb to plasticware. Use polypropylene (B1209903) tubes and minimize sample transfer steps. Pre-rinsing pipette tips with the solvent can also help.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5-HETE from Plasma
This protocol is a general guideline and may require optimization for your specific sample type and instrumentation.
Materials:
-
Plasma sample
-
5-HETE-d8 internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Polymeric SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard (e.g., 10 µL of 1 µg/mL 5-HETE-d8).
-
Protein Precipitation: Add 1.5 mL of ice-cold methanol containing an antioxidant (e.g., 0.1% BHT). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Sample Dilution and Acidification: Transfer the supernatant to a new tube. Dilute with 3 mL of water and acidify to pH ~3.5 with formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute 5-HETE with 2 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of 5-HETE from Plasma
Materials:
-
Plasma sample
-
5-HETE-d8 internal standard
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard.
-
Acidification: Acidify the plasma to pH ~3.5 with formic acid.
-
Extraction: Add 2 mL of ethyl acetate (containing an antioxidant like BHT). Vortex gently for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate and combine the organic layers.
-
Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Simplified metabolic pathway of 5-HETE.
Caption: Experimental workflow for SPE of 5-HETE.
Caption: Troubleshooting low 5-HETE recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for 5-HETE (HMDB0011134) [hmdb.ca]
- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. caymanchem.com [caymanchem.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-HETE Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of 5-Hydroxyeicosatetraenoic acid (5-HETE) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying 5-HETE by LC-MS/MS?
A1: The primary challenges in 5-HETE quantification stem from its low endogenous concentrations in biological matrices, the presence of interfering substances that cause matrix effects, potential instability during sample handling, and the need to separate it from its isomers.[1] Successful quantification requires a highly sensitive and selective method, meticulous sample preparation, and careful optimization of both chromatographic and mass spectrometric parameters.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for 5-HETE analysis?
A2: A stable isotope-labeled internal standard, such as 5-HETE-d8, is considered the gold standard for quantification.[2] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, extraction losses, and ionization variations.[3] This allows for accurate correction of the analyte signal, leading to more precise and reliable quantitative results.
Q3: What is the most suitable ionization mode for 5-HETE analysis?
A3: Negative ion mode Electrospray Ionization (ESI) is the most commonly used and effective ionization technique for 5-HETE and other eicosanoids. This is because the carboxylic acid group on the 5-HETE molecule is readily deprotonated, forming a stable [M-H]⁻ ion, which provides excellent sensitivity.[1][4]
Q4: How can I differentiate 5-HETE from its isomers during analysis?
A4: Differentiating 5-HETE from its isomers, such as 8-HETE, 11-HETE, 12-HETE, and 15-HETE, is critical as they often share the same precursor ion mass.[1] Chromatographic separation is essential. Utilizing a high-resolution capillary column with an optimized gradient elution can resolve these isomers.[1] Additionally, while some fragment ions may be common, selecting specific and unique MRM transitions for each isomer can enhance selectivity.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your 5-HETE quantification experiments.
Issue 1: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
The peak for 5-HETE is very small or not detectable.
-
The signal-to-noise ratio is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | The most common cause of low signal intensity. Co-eluting matrix components interfere with the ionization of 5-HETE.[5] Solution: Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatography to separate 5-HETE from the interfering compounds. Diluting the sample can also mitigate matrix effects.[5] |
| Inefficient Extraction | 5-HETE is not being efficiently recovered from the sample matrix. Solution: Optimize your extraction protocol. If using SPE, ensure the cartridge is properly conditioned and equilibrated, and that the wash and elution solvents are appropriate for 5-HETE.[6] If using LLE, ensure the pH and solvent choice are optimal for extracting the acidic 5-HETE. |
| Suboptimal MS Parameters | The mass spectrometer is not tuned for optimal detection of 5-HETE. Solution: Infuse a 5-HETE standard to optimize source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy for MRM transitions).[2][7] |
| Analyte Degradation | 5-HETE can be unstable and may degrade during sample collection, storage, or preparation. Solution: Keep samples on ice during processing and store them at -80°C. Minimize freeze-thaw cycles. Consider adding antioxidants to the sample. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Chromatographic peaks are not symmetrical.
-
Peaks are broad, tailing, or split into two.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of 5-HETE and its interaction with the column. Solution: Adjust the mobile phase pH with a suitable additive like 0.1% formic or acetic acid to ensure 5-HETE is in a single ionic form.[7] |
| Strong Injection Solvent | Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. |
| Column Contamination or Degradation | Buildup of matrix components on the column or degradation of the stationary phase can lead to poor peak shape. Solution: Use a guard column to protect the analytical column. Flush the column regularly. If the problem persists, the column may need to be replaced.[8] |
| Secondary Interactions | Interactions between 5-HETE and active sites on the column can cause tailing. Solution: Ensure the mobile phase contains an appropriate modifier. Consider a different column chemistry if the problem continues. |
Issue 3: High Variability in Results
Symptoms:
-
Poor reproducibility between replicate injections.
-
Inconsistent results across different samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variations in the extraction procedure can lead to inconsistent recoveries. Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. Use of an automated sample preparation system can improve reproducibility. |
| Matrix Effects | The extent of ion suppression or enhancement can vary between different samples, leading to high variability. Solution: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for sample-to-sample variations in matrix effects.[3] |
| Carryover | Analyte from a high concentration sample can carry over to subsequent injections of low concentration samples. Solution: Optimize the autosampler wash procedure. Include blank injections after high concentration samples to check for carryover. |
| Instrument Instability | Fluctuations in the LC or MS system can cause variability. Solution: Ensure the LC system is delivering a stable flow and gradient. Check for leaks. Ensure the MS is properly calibrated and that the source is clean. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to 5-HETE analysis to aid in method development and troubleshooting.
Table 1: Comparison of Recovery for Eicosanoids Using Different SPE Cartridges
| SPE Cartridge | Analyte | Recovery (%) | Reference |
| C18 | 5-HETE | >86% | [9] |
| Oasis HLB | 5-HETE | >86% | [9] |
| BondElut (Anion Exchange) | Prostaglandins | Low | [10] |
Note: This table provides representative recovery data for eicosanoids. Actual recoveries can vary based on the specific protocol and matrix.
Table 2: Typical LC-MS/MS Parameters for 5-HETE Quantification
| Parameter | Typical Value | Reference |
| LC Column | C18 Reverse-Phase | [2][7] |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | [7][11] |
| Mobile Phase B | 0.1% Acetic Acid or Formic Acid in Acetonitrile/Methanol | [7] |
| Flow Rate | 0.2 - 0.4 mL/min | [7][11] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [4] |
| Precursor Ion (Q1) | m/z 319.2 | [2] |
| Product Ion (Q3) | m/z 115.1 | [2] |
| Internal Standard | 5-HETE-d8 | [2] |
| IS Precursor Ion (Q1) | m/z 327.2 | [2] |
| IS Product Ion (Q3) | m/z 116.1 | [2] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5-HETE from Plasma
This protocol is a general guideline for the extraction of 5-HETE from plasma samples using a C18 SPE cartridge.
Materials:
-
Human plasma samples
-
5-HETE-d8 internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Formic Acid
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 2 mL of methanol.[12]
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry.[12]
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a flow rate of 1-2 mL/minute.[12]
-
-
Washing:
-
Elution:
-
Elute the 5-HETE with 1-2 mL of ethyl acetate into a clean collection tube.[12]
-
-
Dry-down and Reconstitution:
Visualizations
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
improving the stability of 5-Hpete in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability to assist in your experimental design and execution.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: My this compound solution appears to be degrading rapidly, leading to inconsistent results. What are the primary causes?
A1: The instability of this compound is a known challenge and can be attributed to several factors:
-
Inherent Chemical Instability: The hydroperoxide moiety in this compound is highly reactive and prone to degradation.[1]
-
Enzymatic Conversion: this compound is an intermediate in the lipoxygenase pathway and can be rapidly converted to downstream metabolites such as 5-HETE and leukotriene A4 (LTA4) by enzymes present in cell lysates or tissue homogenates.[2][3][4]
-
Non-Enzymatic Degradation: this compound can degrade non-enzymatically, especially in the presence of metal ions or heme compounds, which can catalyze the homolytic scission of the oxygen-oxygen bond.[5]
-
Oxidation: As a lipid, this compound is susceptible to auto-oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: I am observing unexpected peaks in my HPLC or LC-MS analysis when working with this compound. What could these be?
A2: Unexpected peaks are likely degradation products of this compound. The most common degradation products include:
-
5-HETE (5-hydroxyeicosatetraenoic acid): The reduced form of this compound.
-
Leukotriene A4 (LTA4): Formed via enzymatic action on this compound.[4]
-
5-oxo-ETE (5-oxo-eicosatetraenoic acid): Can be formed from 5-HETE.[6]
-
All-trans-LTB4 isomers: Can be formed non-enzymatically in the presence of certain metal-containing compounds.[5]
-
Various other oxidation products: Resulting from non-specific radical reactions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To enhance the stability of this compound, consider the following best practices:
-
Use High-Purity Solvents: Always use deoxygenated, high-purity solvents for reconstitution and dilution.
-
Inert Atmosphere: Handle this compound solutions under an inert gas atmosphere (e.g., argon or nitrogen) whenever possible to minimize oxidation.
-
Low Temperatures: Prepare and store this compound solutions at low temperatures (on ice or at 4°C for short-term use, and -80°C for long-term storage).
-
Avoid Contaminants: Ensure all labware is scrupulously clean and free of metal ion contaminants.
-
Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), may help to prevent auto-oxidation, though their compatibility with your specific assay should be verified.[5]
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment whenever feasible.
Q4: What is the best way to store this compound?
A4: For long-term storage, this compound should be stored as a solid or in an organic solvent such as ethanol (B145695) at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, a dilute solution in an appropriate buffer or solvent can be kept at 4°C for a limited time, but stability should be verified for your specific conditions.
Data Presentation: this compound Stability
The following table summarizes the factors influencing this compound stability. Due to the limited availability of direct quantitative stability data in the literature, this table provides a qualitative and semi-quantitative overview.
| Parameter | Condition | Effect on Stability | Recommendation | Citations |
| Temperature | Room Temperature | Highly Unstable | Avoid; work on ice. | [3] |
| 4°C | Short-term stability (hours to days) | Suitable for immediate experimental use. | ||
| -20°C | Moderate-term stability | Acceptable for short- to medium-term storage. | ||
| -80°C | Long-term stability | Recommended for long-term storage. | [7] | |
| Solvent | Ethanol, Methanol (B129727) | Good initial solubility | Recommended for stock solutions. | |
| DMSO | Good initial solubility | Be aware of potential effects on enzyme activity. | [7] | |
| Aqueous Buffers | Lower stability, prone to hydrolysis | Prepare fresh; consider additives. | ||
| pH | Neutral to slightly acidic (pH 6-7.4) | Generally more stable | Maintain pH within this range for experiments. | |
| Alkaline (pH > 8) | Less stable | Avoid alkaline conditions if possible. | ||
| Additives | Reducing agents (e.g., DTT) | Can reduce this compound to 5-HETE | May be used to quench the reaction or if 5-HETE is the desired product. | [8] |
| Antioxidants (e.g., BHT) | May inhibit auto-oxidation | Test for compatibility with the experimental system. | [5] | |
| Metal Ions (e.g., Fe2+/Fe3+) | Can catalyze degradation | Use metal chelators (e.g., EDTA) if metal contamination is a concern. | [5][9] | |
| Light | UV and visible light | Can promote degradation | Protect solutions from light. | |
| Oxygen | Atmospheric oxygen | Promotes oxidation | Use deoxygenated solvents and an inert atmosphere. | [5] |
Experimental Protocols
Protocol for Preparation and Handling of this compound Solutions
This protocol provides a general guideline for preparing and handling this compound solutions to maximize stability.
Materials:
-
This compound (solid or in solvent)
-
High-purity, deoxygenated ethanol or methanol
-
Deoxygenated aqueous buffer (e.g., PBS), pH 7.4
-
Inert gas (argon or nitrogen)
-
Ice bucket
-
Sterile, high-quality polypropylene (B1209903) tubes
Procedure:
-
Reconstitution of Solid this compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, add a pre-calculated volume of cold, deoxygenated ethanol or methanol to the vial to prepare a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently vortex to dissolve the solid completely.
-
-
Preparation of Working Solutions:
-
Perform all dilutions on ice.
-
To prepare a working solution in an aqueous buffer, dilute the stock solution with cold, deoxygenated buffer. Add the organic stock solution to the buffer dropwise while gently vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid affecting the biological system (typically <0.1%).
-
-
Handling:
-
Always keep this compound solutions on ice during experimental procedures.
-
Minimize the exposure of the solution to air and light. Use amber vials or wrap tubes in foil.
-
Use positive displacement pipettes for accurate handling of small volumes of viscous organic solutions.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into small, single-use volumes in tightly sealed vials under an inert atmosphere and store at -80°C.
-
For short-term storage (up to a few hours), keep the working solution on ice and protected from light.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for this compound Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]
- 4. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of enzymes in hepatocytes that convert this compound or LTA4 into LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic studies on the inactivation of 5-lipoxygenase by 5(S)-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Metal Ions on Stability and Activity of Hyperthermophilic Pyrolysin and Further Stabilization of This Enzyme by Modification of a Ca2+-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield of 5-Hpete in enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroperoxyeicosatetraenoic acid (5-HPETE) enzymatic assays, primarily involving the enzyme 5-lipoxygenase (5-LOX).
Frequently Asked Questions (FAQs)
Q1: What is the role of 5-lipoxygenase (5-LOX) in the synthesis of this compound?
5-lipoxygenase (5-LOX) is the key enzyme responsible for the conversion of arachidonic acid (AA) into this compound.[1][2][3] This is the initial step in the biosynthetic pathway of leukotrienes, which are potent inflammatory mediators.[1][2] The reaction involves the addition of molecular oxygen to arachidonic acid after a hydrogen abstraction.[4] In a subsequent step, 5-LOX can further metabolize this compound to leukotriene A4 (LTA4).[5][6][7]
Q2: Why is my recombinant 5-LOX enzyme showing low or no activity?
Low or no activity of recombinant 5-LOX can be attributed to several factors:
-
Enzyme Instability: 5-LOX is a notoriously unstable enzyme.[6][8] It is sensitive to oxygen and can undergo auto-inactivation.[6] Proper storage at -80°C and avoiding repeated freeze-thaw cycles are crucial.[8]
-
Improper Assay Conditions: The pH of the assay buffer is critical and should typically be in the range of 7.4-8.0.[8]
-
Missing Cofactors: In cellular systems and for purified enzymes under certain conditions, calcium (Ca2+) is required for 5-LOX activity.[1][9] ATP can also play a role in stabilizing the enzyme and increasing its activity.[9]
-
Substrate Degradation: Arachidonic acid is susceptible to oxidation. It is important to use fresh substrate solutions and store them properly to avoid degradation.[8]
Q3: What is FLAP, and is it necessary for my in vitro assay?
FLAP, or 5-lipoxygenase-activating protein, is a nuclear membrane protein that facilitates the transfer of arachidonic acid to 5-LOX.[1][2][6] In intact cells, FLAP is essential for efficient leukotriene synthesis.[2][10] For cell-free assays using purified recombinant 5-LOX, FLAP is generally not required for the initial conversion of arachidonic acid to this compound, especially at high substrate concentrations.[7] However, its presence can be crucial for the subsequent conversion of this compound to LTA4.[7]
Q4: My this compound yield is high initially but then decreases over time. What could be the cause?
The product, this compound, is an unstable hydroperoxide.[5] It can be non-enzymatically degraded or enzymatically converted to other products. The most common conversion is its reduction to the more stable 5-hydroxyeicosatetraenoic acid (5-HETE) by cellular peroxidases.[11][12] Additionally, this compound itself can cause time-dependent, irreversible inactivation of the 5-LOX enzyme, a phenomenon known as product-mediated inactivation.[13]
Q5: What are some common inhibitors that could be inadvertently affecting my assay?
Several compounds can inhibit 5-LOX activity. It's important to be aware of potential contaminants or components in your assay that could have inhibitory effects. Common 5-LOX inhibitors include:
-
Pharmaceuticals: Zileuton is a well-known FDA-approved 5-LOX inhibitor.[14][15]
-
Natural Products: Compounds like nordihydroguaiaretic acid (NDGA), baicalein, curcumin, and boswellic acids (like AKBA) are known to inhibit 5-LOX.[2][14]
-
Assay Components: High concentrations of certain solvents, like DMSO, can affect enzyme activity.[8] It is also important to note that some compounds reported as 5-LOX inhibitors may have off-target effects.[16]
Troubleshooting Guides
Issue 1: Low or No this compound Product Detected
| Potential Cause | Troubleshooting Suggestion |
| Inactive Enzyme | Verify the activity of your 5-LOX enzyme stock with a positive control substrate and assay conditions known to work. Avoid repeated freeze-thaw cycles of the enzyme.[8] Store at -80°C in appropriate buffer. |
| Sub-optimal Buffer pH | Ensure the assay buffer pH is within the optimal range for 5-LOX (typically pH 7.4-8.0).[8] |
| Degraded Substrate | Prepare fresh arachidonic acid solution for each experiment. Protect from light and oxygen to prevent auto-oxidation. |
| Absence of Necessary Cofactors | For some forms of 5-LOX and in certain assay setups, the addition of calcium (1-10 µM) may be required for activation.[9] ATP can also enhance stability and activity.[9] |
| Presence of Inhibitors | Review all assay components for known 5-LOX inhibitors.[14][16][17] Test for inhibition by running a control reaction without the suspected inhibitory component. |
| Improper Product Detection | This compound is typically measured by UV spectrophotometry at ~235 nm.[4][8] Ensure your detection method is properly calibrated and that the product has not degraded. For HPLC analysis, ensure proper separation and detection of this compound or its reduced form, 5-HETE. |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Suggestion |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions like enzyme stocks in glycerol, consider using reverse pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[18] |
| Inconsistent Incubation Times | Use a multichannel pipette for simultaneous addition of starting reagents. Ensure all samples are incubated for the exact same duration.[8] |
| Temperature Fluctuations | Ensure the reaction plate or tubes are uniformly equilibrated to the desired assay temperature before initiating the reaction.[8] |
| Reagent Inconsistency | Use reagents from the same lot for a set of experiments to minimize variability.[8] Thaw all components completely and mix gently before use.[18] |
| Product Instability | Due to the instability of this compound, consider immediate analysis after the reaction or conversion to the more stable 5-HETE by adding a reducing agent like triphenylphosphine (B44618) or sodium borohydride, followed by analysis. |
Experimental Protocols
Protocol: Enzymatic Synthesis and Quantification of this compound
This protocol is a generalized procedure for the in vitro synthesis of this compound using recombinant 5-lipoxygenase.
Materials:
-
Recombinant 5-lipoxygenase (5-LOX)
-
Arachidonic acid
-
Assay Buffer: e.g., 50 mM HEPES or Tris-HCl, pH 7.5-8.0
-
Calcium Chloride (CaCl2) stock solution
-
Reaction termination solution: e.g., Methanol or Acetonitrile (B52724) with an internal standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of arachidonic acid in ethanol. Dilute to the final working concentration in the assay buffer immediately before use.
-
Dilute the 5-LOX enzyme to the desired concentration in ice-cold assay buffer.
-
-
Enzymatic Reaction:
-
In a reaction tube, add the assay buffer and CaCl2 to a final concentration of 2-5 mM.
-
Add the arachidonic acid solution to the desired final concentration (e.g., 10-50 µM).
-
Pre-incubate the mixture at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding the diluted 5-LOX enzyme.
-
Incubate for a specific time (e.g., 5-15 minutes) at the chosen temperature with gentle agitation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold termination solution (e.g., methanol).
-
To quantify the more stable 5-HETE, a reducing agent can be added at this stage.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Quantification by HPLC:
-
Inject the sample onto a C18 reverse-phase column.
-
Use an appropriate mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the absorbance at ~235 nm for this compound or 5-HETE.[8]
-
Quantify the product by comparing the peak area to a standard curve generated with authentic this compound or 5-HETE standards.
-
Data Presentation
Table 1: Effect of Inhibitors on 5-LOX Activity
| Inhibitor | Type | Target | IC50 (µM) | Reference |
| Zileuton | Iron-ligand | 5-LOX | 0.1 - 9.1 | [15][16] |
| BWA4C | Iron-ligand | 5-LOX | 0.1 - 9.1 | [16] |
| NDGA | Antioxidant | Pan-LOX | 0.1 - 9.1 | [14][16] |
| AKBA | Non-competitive | 5-LOX | Not specified | [2][14] |
| 5-HETE | Reversible | 5-LOX | 6.3 ± 0.9 | [13] |
Table 2: Kinetic Parameters for 5-LOX Inactivation by this compound
| Condition | Ki (µM) | ki (min⁻¹) | Reference |
| Without DTT | 0.05 ± 0.01 | 1.4 ± 0.4 | [13] |
| With DTT | 0.33 ± 0.09 | 1.26 ± 0.62 | [13] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The structure of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 12. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic studies on the inactivation of 5-lipoxygenase by 5(S)-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 15. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 16. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-lipoxygenase inhibitors and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Cell Stimulation for Maximum 5-HETE Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell stimulation conditions for maximal 5-hydroperoxyeicosatetraenoic acid (5-HETE) release.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind stimulating cells for 5-HETE release?
A1: 5-HETE is a bioactive lipid mediator derived from arachidonic acid (AA) through the 5-lipoxygenase (5-LOX) pathway.[1][2] To maximize its release, cells are treated with stimuli that activate this pathway. This typically involves two key steps: the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (cPLA2) and the subsequent conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the 5-lipoxygenase enzyme, which is then rapidly reduced to 5-HETE.[3]
Q2: Which cell types are commonly used to study 5-HETE production?
A2: Myeloid cells are the primary producers of 5-LOX metabolites. Commonly used cell types include:
-
Neutrophils: These are potent producers of 5-HETE and are often the cell type of choice for studying the 5-LOX pathway.[4][5]
-
Mast Cells: Upon activation, mast cells release a variety of inflammatory mediators, including 5-HETE.[6][7]
-
Macrophages: Peritoneal and alveolar macrophages are also known to produce significant amounts of 5-HETE upon stimulation.[2]
-
Eosinophils: These cells are also capable of producing 5-HETE.
Q3: What are the most common stimuli used to induce 5-HETE release?
A3: Several stimuli can be used, often depending on the cell type and the specific research question. The most common include:
-
Calcium Ionophore (e.g., A23187, Ionomycin): These compounds increase intracellular calcium levels, which is a critical step for the activation and translocation of 5-LOX to the nuclear membrane.[4][5][8]
-
Arachidonic Acid (AA): Exogenous AA can be supplied to bypass the need for phospholipase activation, directly providing the substrate for 5-LOX.[2][3]
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP): This bacterial peptide is a potent chemoattractant for neutrophils and activates the 5-LOX pathway, often used in combination with cytochalasin B to enhance the response.[4][9]
-
Antigen/IgE complex: In mast cells, cross-linking of IgE receptors by a specific antigen is a physiological stimulus for degranulation and eicosanoid production.[6]
Q4: Should I use serum-free or serum-containing medium for my experiments?
A4: For studies on arachidonic acid metabolism, it is generally recommended to use a serum-free medium . Serum contains high levels of albumin, which can bind to arachidonic acid and its metabolites, potentially interfering with the assay.[1] Furthermore, serum itself contains growth factors and lipids that can affect baseline eicosanoid levels.[9][10] If cell viability is a concern, a short period of serum starvation prior to the experiment is often sufficient.[11]
Q5: How does cell density affect 5-HETE production?
A5: Cell density can significantly influence cellular metabolism and responses to stimuli.[12] High cell densities can lead to nutrient depletion and changes in cell signaling, potentially altering 5-HETE production. It is crucial to maintain consistent cell densities across experiments to ensure reproducibility. Optimal cell density should be determined empirically for each cell type and experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway leading to 5-HETE production and a general experimental workflow for optimizing its release.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade for 5-HETE synthesis.
Caption: A generalized workflow for optimizing cell stimulation for 5-HETE release.
Experimental Protocols
Protocol 1: 5-HETE Release from Neutrophils Stimulated with Calcium Ionophore (A23187)
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the isolated neutrophils twice with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺).
-
Resuspend the cells in a physiological buffer containing calcium (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Stimulation:
-
Pre-incubate the cell suspension at 37°C for 5-10 minutes.
-
Add Calcium Ionophore A23187 to a final concentration of 1-5 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific conditions.[13]
-
Incubate for a specified time, typically ranging from 5 to 30 minutes. A time-course experiment (e.g., 5, 10, 15, 30 minutes) is crucial to identify the peak of 5-HETE production.[2]
-
-
Sample Processing:
-
Terminate the reaction by adding 2 volumes of ice-cold methanol (B129727) containing an internal standard (e.g., 5-HETE-d8 for LC-MS/MS).
-
Vortex and store at -80°C until extraction.
-
For extraction, proceed with Solid-Phase Extraction (SPE).
-
Protocol 2: 5-HETE Release from Macrophages Stimulated with Arachidonic Acid
-
Cell Preparation:
-
Culture macrophages (e.g., peritoneal macrophages or a cell line like RAW 264.7) to the desired confluency.
-
Wash the cells twice with serum-free medium.
-
Replace the medium with a serum-free physiological buffer.
-
-
Stimulation:
-
Add exogenous arachidonic acid to a final concentration of 10-50 µM. It is advisable to perform a concentration-response curve to find the optimal concentration.[14]
-
Incubate at 37°C for 15-60 minutes. A time-course experiment is recommended.
-
-
Sample Processing:
-
Collect the supernatant and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard.
-
Store samples at -80°C prior to extraction and analysis.
-
Data Presentation: Optimal Stimulation Conditions
| Cell Type | Stimulus | Concentration Range | Incubation Time | Expected 5-HETE Release (pmol/10⁶ cells) | Reference(s) |
| Human Peritoneal Macrophages | Calcium Ionophore A23187 | 2 µM | 5 min | 264 ± 53 | [2] |
| Human Peritoneal Macrophages | Arachidonic Acid | 30 µM | 5 min | 217 ± 67 | [2] |
| Human Neutrophils | Calcium Ionophore A23187 | 5 µM | 3-4 hours (for NETosis) | Variable | [13] |
| Human Synovial Mast Cells | Calcium Ionophore A23187 | ≥ 5 µg/mL | 30-60 min | Histamine release correlated | [6] |
Troubleshooting Guides
Low or No 5-HETE Detected
| Potential Cause | Recommended Solution |
| Cell Viability/Activity Issues | |
| Poor cell health | Ensure cells are healthy and have high viability (>95%) before the experiment. Use cells within a low passage number for cell lines. |
| Inappropriate cell density | Optimize cell density. Too low a density may not produce a detectable signal, while too high a density can lead to nutrient depletion and altered cell behavior.[12] |
| Suboptimal Stimulation | |
| Inactive stimulus | Prepare fresh stimulus solutions. Some stimuli are light or temperature sensitive. Aliquot and store as recommended. |
| Incorrect stimulus concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and batch. |
| Inappropriate incubation time | Conduct a time-course experiment to identify the peak of 5-HETE production. The kinetics can vary between cell types and stimuli.[2] |
| Sample Handling and Extraction Problems | |
| Analyte degradation | Process samples immediately after collection. Keep samples on ice and add antioxidants (e.g., BHT). Store at -80°C. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the pH of the sample and the composition of the wash and elution solvents.[15][16] |
| Analytical Issues (LC-MS/MS or ELISA) | |
| Matrix effects in LC-MS/MS | Use a stable isotope-labeled internal standard (e.g., 5-HETE-d8). Perform a matrix effect evaluation.[17][18] |
| Poor antibody performance in ELISA | Check the expiration date and storage conditions of the ELISA kit. Use a new kit if necessary. |
| Incorrect standard curve | Prepare fresh standards and ensure accurate pipetting. Use the appropriate curve fit for your data.[19][20] |
High Background or Variability
| Potential Cause | Recommended Solution |
| Contamination | |
| Contaminated reagents or labware | Use high-purity solvents and reagents. Use new, clean labware for each experiment. |
| Carryover in LC-MS/MS | Implement a robust wash cycle for the autosampler and column between samples.[21] |
| Inconsistent Experimental Procedure | |
| Inconsistent cell numbers | Accurately count cells for each experiment and normalize 5-HETE release to cell number. |
| Variable incubation times or temperatures | Use a calibrated incubator and ensure precise timing for all incubation steps. |
| Pipetting errors | Calibrate pipettes regularly. Use proper pipetting techniques, especially for small volumes.[20] |
| Assay-Specific Issues | |
| Non-specific binding in ELISA | Ensure proper blocking of the plate. Optimize washing steps.[22] |
| High background in SPE | Ensure the wash solvent is strong enough to remove interferences without eluting the analyte.[23] |
References
- 1. Effect of serum on the metabolism of exogenous arachidonic acid by phagocytic cells of the mouse thymic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of arachidonic acid through the 5-lipoxygenase pathway in normal human peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the activation of human neutrophil 5-lipoxygenase induced by natural agonists and Ca2+ ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the activation of human neutrophil 5-lipoxygenase induced by natural agonists and Ca2+ ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mast cell activation in human synovium explants by calcium ionophore A23187, compound 48/80, and rabbit IgG anti-human IgE, but not morphine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Role of mast cells in calcium ionophore (A23187)-induced peritoneal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum-induced arachidonic acid release and prostaglandin biosynthesis are potentiated by oxygenated sterols in NRK 49F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicsinoncology.com [clinicsinoncology.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Diverse stimuli engage different neutrophil extracellular trap pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner [frontiersin.org]
- 15. welch-us.com [welch-us.com]
- 16. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. zenodo.org [zenodo.org]
- 19. mabtech.com [mabtech.com]
- 20. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. zefsci.com [zefsci.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. silicycle.com [silicycle.com]
interference in 5-Hpete detection from other lipid peroxides
Welcome to the technical support center for the detection of 5-hydroxyeicosatetraenoic acid (5-HETE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to interference from other lipid peroxides during 5-HETE detection.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting 5-HETE, and what are their limitations regarding interference?
A1: The primary methods for 5-HETE detection are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each has distinct advantages and is susceptible to different types of interference.
-
ELISA: This method offers high throughput and is relatively easy to use. However, it is prone to cross-reactivity from structurally similar lipid peroxides, which can lead to inaccurate quantification.[1][2][3] The specificity of the antibody used is critical.
-
LC-MS/MS: This is a highly sensitive and specific method that can distinguish between different HETE isomers.[4][5] The main challenges are potential co-elution of isomers and matrix effects from the sample, which can suppress or enhance the signal.[5]
-
GC-MS: This technique also provides high specificity but requires chemical derivatization of 5-HETE to make it volatile.[6][7][8] Incomplete derivatization or the presence of interfering compounds that also get derivatized can be a source of error.
Q2: Which lipid peroxides are most likely to interfere with 5-HETE detection?
A2: Structurally similar eicosanoids are the most common sources of interference. For 5-HETE, these include other HETE positional isomers (e.g., 8-HETE, 12-HETE, 15-HETE), its precursor 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and downstream metabolites like leukotriene B4 (LTB4).[9] In immunoassays, the degree of interference depends on the cross-reactivity of the specific antibody used.[10]
Q3: How can I determine if my 5-HETE ELISA results are affected by cross-reactivity?
A3: If you suspect cross-reactivity is inflating your 5-HETE measurements, you can perform a competitive ELISA to test the specificity of your antibody against potential interfering compounds.[8][10][11] This involves competing for the binding of the 5-HETE antibody with known concentrations of other lipid peroxides.
Q4: What are "matrix effects" in LC-MS/MS, and how can they be minimized for 5-HETE analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[5] To minimize these effects in 5-HETE analysis, several strategies can be employed:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[12][13][14][15]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate 5-HETE from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[16][17][18][19]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., 5-HETE-d8) that co-elutes with the analyte can help to correct for matrix effects during quantification.
Troubleshooting Guides
Troubleshooting ELISA for 5-HETE Detection
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Higher than expected 5-HETE levels | Cross-reactivity with other lipid peroxides. | 1. Review the ELISA kit datasheet for any provided cross-reactivity data. 2. Perform a competitive ELISA to assess the cross-reactivity of your antibody with suspected interfering compounds (see Experimental Protocol 1). 3. If significant cross-reactivity is confirmed, consider using a more specific detection method like LC-MS/MS. |
| High background signal | Non-specific binding of antibodies or other reagents. | 1. Ensure adequate blocking of the microplate wells. 2. Optimize washing steps by increasing the number of washes or the volume of wash buffer. 3. Check for contamination of reagents or buffers. |
| Poor standard curve | Improper standard dilution, degraded standard, or incorrect assay procedure. | 1. Prepare fresh standard dilutions for each assay. 2. Ensure the standard has been stored correctly and has not expired. 3. Review the kit protocol to ensure all steps were followed correctly, including incubation times and temperatures. |
Troubleshooting LC-MS/MS for 5-HETE Detection
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Co-elution of 5-HETE with other isomers | Suboptimal chromatographic separation. | 1. Optimize the mobile phase gradient: A shallower gradient can improve the resolution between isomers.[16] 2. Change the analytical column: Columns with different stationary phases (e.g., C18, phenyl-hexyl) can offer different selectivities for HETE isomers.[17] 3. Adjust the column temperature: Temperature can influence the separation of isomers.[20] |
| Signal suppression or enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization. | 1. Improve sample cleanup: Utilize a robust solid-phase extraction (SPE) protocol to remove interfering lipids and other molecules (see Experimental Protocol 2).[12][13][14][15] 2. Dilute the sample: If the 5-HETE concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. 3. Use a stable isotope-labeled internal standard: This is crucial for accurate quantification as it co-elutes and experiences similar matrix effects as the analyte. |
| Low signal intensity | Poor extraction recovery or suboptimal MS parameters. | 1. Optimize the SPE protocol: Ensure the conditioning, loading, washing, and elution steps are appropriate for 5-HETE. 2. Optimize MS parameters: Adjust source temperature, gas flows, and collision energy to maximize the signal for the 5-HETE-specific transition. |
Troubleshooting GC-MS for 5-HETE Detection
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Multiple or broad peaks for 5-HETE | Incomplete or partial derivatization. | 1. Optimize derivatization conditions: Adjust the reaction time, temperature, and reagent concentration to ensure complete derivatization of both the carboxylic acid and hydroxyl groups of 5-HETE (see Experimental Protocol 3).[6][21] 2. Ensure anhydrous conditions: Water can interfere with silylation reactions. Dry the sample thoroughly before adding the derivatization reagent.[8] |
| Interfering peaks | Co-eluting and derivatized compounds from the sample matrix. | 1. Enhance sample cleanup: Use a multi-step SPE protocol to remove as many interfering compounds as possible before derivatization. 2. Optimize the GC temperature program: A slower temperature ramp can improve the separation of 5-HETE from other derivatized compounds. |
| Low signal intensity | Poor derivatization efficiency or analyte loss during sample preparation. | 1. Check the integrity of the derivatization reagent: Reagents can degrade over time, especially if exposed to moisture. Use fresh reagents. 2. Evaluate each step of the sample preparation for potential loss of analyte. |
Quantitative Data Summary
While many commercial 5-HETE ELISA kits state that they have no significant cross-reactivity, quantitative data is often not provided in the product datasheets.[1][2][3][16] For comparison and as an example of the type of data researchers should look for, the following table shows the cross-reactivity profile for a commercially available 15(S)-HETE ELISA kit. Researchers should aim to obtain or generate similar data for their specific 5-HETE assay.
Table 1: Example Cross-Reactivity Data for a 15(S)-HETE ELISA Kit [4]
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 5(S)-HETE | <0.01% |
| Leukotriene B4 | <0.01% |
| Arachidonic Acid | 0.17% |
Data is for illustrative purposes and is from a 15(S)-HETE ELISA kit. Cross-reactivity for a 5-HETE specific kit will vary.
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol allows for the determination of the cross-reactivity of a 5-HETE antibody with other structurally related lipid peroxides.
Materials:
-
96-well microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
5-HETE antibody
-
5-HETE standard
-
Potential cross-reactants (e.g., this compound, 8-HETE, 12-HETE, 15-HETE, LTB4)
-
HRP-conjugated 5-HETE
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 5-HETE standard and each potential cross-reactant.
-
Add the 5-HETE antibody to all wells except the blank.
-
Add the standard dilutions or the cross-reactant dilutions to the appropriate wells.
-
Add a fixed amount of HRP-conjugated 5-HETE to all wells except the blank.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Wash the plate multiple times with wash buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) for 5-HETE and each cross-reactant.
-
Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of 5-HETE / IC₅₀ of cross-reactant) x 100
Protocol 2: Solid-Phase Extraction (SPE) of 5-HETE from Human Plasma
This protocol is a general procedure for cleaning up plasma samples for subsequent LC-MS/MS analysis.[12][15]
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Internal standard solution (e.g., 5-HETE-d8)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma to a pH of approximately 3.5-4.0 with formic acid.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Elution:
-
Elute the 5-HETE from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of a solvent compatible with the LC-MS/MS system (e.g., 50:50 v/v methanol/water).
-
Protocol 3: Derivatization of 5-HETE for GC-MS Analysis
This protocol describes a two-step derivatization process involving methoximation followed by silylation to increase the volatility of 5-HETE for GC-MS analysis.[8]
Materials:
-
Dried 5-HETE extract
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
Methoximation:
-
To the dried 5-HETE extract, add methoxyamine hydrochloride in pyridine.
-
Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to protect the keto group if present and prevent tautomerization.
-
-
Silylation:
-
Add MSTFA to the reaction mixture.
-
Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) to silylate the hydroxyl and carboxylic acid groups.
-
-
Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Visualizations
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the enzymatic pathway leading to the production of 5-HETE and other leukotrienes from arachidonic acid.
Caption: The 5-Lipoxygenase (5-LOX) pathway showing the conversion of arachidonic acid to 5-HETE and leukotrienes.
Experimental Workflow for 5-HETE Detection
This diagram outlines the general workflow for detecting 5-HETE, highlighting the key stages where interference can be addressed.
References
- 1. mybiosource.com [mybiosource.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. mybiosource.com [mybiosource.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Glossary of terms for ELISA | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cusabio.com [cusabio.com]
- 10. lubio.ch [lubio.ch]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Minimizing Non-Enzymatic 5-HETE Formation in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on reducing the non-enzymatic formation of 5-hydroxyeicosatetraenoic acid (5-HETE) in your experiments. Non-enzymatic formation of 5-HETE, primarily through autooxidation of arachidonic acid, can be a significant source of experimental variability and artifacts. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize this issue.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic 5-HETE formation and why is it a problem?
A1: Non-enzymatic 5-HETE is formed through the spontaneous oxidation of arachidonic acid, a process driven by reactive oxygen species (ROS). This is in contrast to enzymatic formation, which is catalyzed by lipoxygenase (LOX) enzymes. This non-specific formation can lead to high background levels of 5-HETE in your samples, potentially masking the true enzymatic production you aim to measure. Furthermore, non-enzymatically produced 5-HETE is a racemic mixture of R and S enantiomers, while enzymatically produced 5-HETE is stereospecific (primarily 5(S)-HETE).[1][2]
Q2: What are the main factors that promote non-enzymatic 5-HETE formation?
A2: The primary drivers of non-enzymatic 5-HETE formation are conditions that promote oxidative stress. These include:
-
Exposure to air (oxygen): Molecular oxygen is a key ingredient for lipid peroxidation.
-
Presence of transition metals: Metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of ROS.
-
Exposure to light and heat: These can provide the energy to initiate lipid peroxidation chain reactions.
-
Improper sample storage: Prolonged storage at inappropriate temperatures can lead to significant autooxidation.
-
Repeated freeze-thaw cycles: This can disrupt cellular integrity and expose lipids to oxidative environments.
Q3: How can I distinguish between non-enzymatic and enzymatic 5-HETE in my samples?
A3: The most reliable method to differentiate between non-enzymatic and enzymatic 5-HETE is through chiral analysis using High-Performance Liquid Chromatography (HPLC). Non-enzymatic formation results in a roughly equal (racemic) mixture of 5(R)-HETE and 5(S)-HETE. In contrast, enzymatic synthesis by 5-lipoxygenase is stereospecific, producing predominantly 5(S)-HETE. By separating and quantifying these isomers, you can determine the relative contribution of each pathway.
Q4: What are the best practices for storing arachidonic acid stock solutions to prevent autooxidation?
A4: To minimize autooxidation of arachidonic acid stock solutions, follow these guidelines:
-
Solvent: Dissolve arachidonic acid in an oxygen-free solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Inert Atmosphere: Overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial.
-
Storage Temperature: Store aliquots at -80°C to minimize molecular motion and chemical reactions.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.
-
Single-Use Aliquots: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of oxygen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High 5-HETE levels in unstimulated/control samples | 1. Autooxidation of arachidonic acid in stock solution or cell culture media. 2. Oxidative stress in cell culture due to media components or environmental factors. 3. Contamination of reagents with transition metals. | 1. Prepare fresh arachidonic acid solutions from a new, properly stored stock. Consider adding an antioxidant like BHT (10-50 µM) to the stock solution. 2. Supplement cell culture media with antioxidants (e.g., Vitamin E (Trolox) at 10-100 µM, or N-acetylcysteine at 1-5 mM). Ensure media is fresh and protected from light. 3. Use high-purity, metal-free reagents and water. |
| Poor reproducibility of 5-HETE measurements | 1. Inconsistent sample handling and storage conditions. 2. Variable levels of oxidative stress between experiments. 3. Degradation of 5-HETE post-extraction. | 1. Standardize all sample handling and storage procedures. Minimize the time samples are exposed to room temperature and light. 2. Carefully control experimental parameters that can influence oxidative stress (e.g., cell density, incubation times, media changes). 3. Add an antioxidant such as BHT (0.005% w/v) to the extraction solvent and store extracts at -80°C under an inert atmosphere. |
| Inability to detect a difference between stimulated and unstimulated samples | 1. High background from non-enzymatic formation is masking the enzymatic signal. 2. Loss of enzymatic activity due to improper sample handling. | 1. Implement all the recommendations for reducing non-enzymatic formation (antioxidants, proper storage, inert atmosphere). 2. Ensure rapid sample processing and appropriate enzyme inhibitors are used if necessary to halt enzymatic activity at the desired time point. |
Data Presentation
Table 1: Efficacy of Antioxidants in Reducing Lipid Peroxidation
| Antioxidant | Concentration | % Inhibition of Lipid Peroxidation (in vitro) | Reference |
| Butylated Hydroxytoluene (BHT) | 2.5 mg/mL | 15% (PUFA degradation in dried blood spots) | [3] |
| 5.0 mg/mL | 6% (PUFA degradation in dried blood spots) | [3] | |
| α-Tocopherol (Vitamin E) | 5.6 µM (IC₅₀) | 84.6% (Fe²⁺-induced lipid peroxidation) | [4] |
| Butylated Hydroxytoluene (BHT) analog (Compound 5) | 16.07 µM (IC₅₀) | 83.99% (Fe²⁺-induced lipid peroxidation) | [4] |
| Vitamin C (Ascorbic Acid) | Not specified | ~25% reduction in 5(S)-HETE formation | [5] |
Note: The data presented is based on studies of general lipid peroxidation or related endpoints and serves as a guide. The optimal concentration and efficacy of antioxidants should be empirically determined for your specific experimental system.
Table 2: Impact of Storage Conditions on Polyunsaturated Fatty Acid (PUFA) Stability
| Storage Temperature | Duration | Packaging | % Decrease in PUFAs | Reference |
| Room Temperature | 3 days | Open air, no antioxidant | 49% | [3] |
| Room Temperature | 28 days | Sealed, with BHT (5.0 mg/mL) | No significant difference from baseline | [3] |
| -20°C | 4 weeks | Not specified, no antioxidant | PUFA degradation prevented | |
| -80°C | 2 years | Not specified, no antioxidant | PUFA degradation prevented |
Note: This table illustrates the general principles of PUFA stability. Specific stability of 5-HETE should be validated for your sample type and storage conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of Arachidonic Acid Stock Solution
-
Materials:
-
Arachidonic acid (high purity)
-
Anhydrous ethanol or DMSO
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
-
Procedure:
-
Warm the arachidonic acid to room temperature.
-
Under a gentle stream of argon or nitrogen, dissolve the arachidonic acid in anhydrous ethanol or DMSO to the desired concentration (e.g., 10 mg/mL).
-
Optional: Add BHT to a final concentration of 10-50 µM.
-
Aliquot the stock solution into single-use amber glass vials.
-
Flush the headspace of each vial with argon or nitrogen before tightly sealing the cap.
-
Store the aliquots at -80°C.
-
Protocol 2: Sample Collection and Handling to Minimize Ex Vivo Oxidation
-
Cell Culture Supernatants:
-
Place the cell culture plate on ice.
-
Collect the supernatant into a pre-chilled tube containing an antioxidant cocktail (e.g., BHT and EDTA to chelate metal ions, final concentration 0.005% w/v and 1 mM, respectively).
-
Immediately process for extraction or snap-freeze in liquid nitrogen and store at -80°C.
-
-
Tissues:
-
Excise the tissue as quickly as possible.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store at -80°C until processing.
-
During homogenization, use ice-cold buffers containing an antioxidant cocktail.
-
Protocol 3: Solid-Phase Extraction (SPE) of 5-HETE
-
Materials:
-
C18 SPE cartridges
-
Methanol (B129727), water, ethyl acetate (B1210297) (HPLC grade)
-
Formic acid or acetic acid
-
Internal standard (e.g., 5-HETE-d8)
-
Nitrogen evaporator
-
-
Procedure:
-
Spike the sample with the internal standard.
-
Acidify the sample to pH ~3.5 with formic or acetic acid.
-
Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the 5-HETE with 1 mL of ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 4: Chiral HPLC for Separation of 5(R)-HETE and 5(S)-HETE
-
HPLC System:
-
HPLC system with a UV or mass spectrometric detector.
-
Chiral column (e.g., Chiralcel OD-H or similar).
-
-
Mobile Phase (Isocratic):
-
A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (e.g., 90:10 v/v).
-
For acidic compounds, add 0.1% (v/v) trifluoroacetic acid.
-
-
Analysis:
-
Inject the reconstituted sample onto the chiral column.
-
Monitor the elution of the 5-HETE isomers (typically by UV absorbance at 235 nm or by mass spectrometry).
-
Quantify the peak areas of 5(R)-HETE and 5(S)-HETE to determine their ratio.
-
Mandatory Visualizations
Caption: Non-enzymatic formation of 5-HETE via lipid peroxidation.
References
- 1. Drawings Using Graphviz — Project ACRN™ 3.4-unstable documentation [projectacrn.github.io]
- 2. medium.com [medium.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. graphviz.org [graphviz.org]
Technical Support Center: Validating the Specificity of 5-HETE Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of 5-hydroxyeicosatetraenoic acid (5-HETE) antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of my 5-HETE antibody?
Q2: What are the primary methods for validating the specificity of a 5-HETE antibody?
A2: The primary methods include:
-
Competitive ELISA: To quantify the cross-reactivity with structurally related eicosanoids.
-
Western Blotting: To ensure the antibody recognizes 5-HETE conjugated to a protein carrier and does not bind to other protein conjugates.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): To verify specific staining in cells or tissues known to produce 5-HETE, and absence of staining in negative controls.
-
Orthogonal Method Validation (e.g., LC-MS/MS): To confirm that the results obtained by immunoassay are comparable to those from a non-antibody-based, highly specific method like Liquid Chromatography-Tandem Mass Spectrometry.
Q3: What are the most likely cross-reactants for a 5-HETE antibody?
A3: Based on structural similarity and shared biosynthetic pathways, the most probable cross-reactants include other regioisomers of HETE (8-HETE, 12-HETE, 15-HETE), its direct precursor 5-hydroperoxyeicosatetraenoic acid (5-HPETE), its highly potent metabolite 5-oxo-eicosatetraenoic acid (5-oxo-ETE), and other lipoxygenase pathway products like Leukotriene B4 (LTB4).
Q4: My ELISA results show higher than expected 5-HETE levels. Could this be due to cross-reactivity?
A4: Yes, this is a common issue. If your samples contain significant amounts of other structurally similar eicosanoids, a cross-reactive antibody will detect these in addition to 5-HETE, leading to an overestimation of its concentration. It is crucial to perform a cross-reactivity analysis using a competitive ELISA.
Troubleshooting Guides
Problem 1: High Background in ELISA
| Possible Cause | Suggested Solution |
| Insufficient Washing | Increase the number of wash steps and include a 30-second soak with wash buffer between each wash. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to find the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer. |
| Cross-Reactivity | Pre-absorb the antibody with potential cross-reactants before use. Run a competitive ELISA to confirm. |
Problem 2: Low or No Signal in ELISA
| Possible Cause | Suggested Solution |
| Low Analyte Concentration | Concentrate your sample, if possible. Ensure your sample concentrations fall within the detection range of the assay. |
| Suboptimal Antibody Incubation | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) to allow for maximal binding. |
| Inactive Reagents | Ensure that the enzyme conjugate and substrate are not expired and have been stored correctly. Protect the TMB substrate from light. |
| Matrix Effects | The sample matrix (e.g., plasma, serum) can interfere with antibody binding. Perform a spike and recovery experiment to assess matrix effects. If necessary, dilute your sample or use a sample extraction method. |
Problem 3: Inconsistent Results (Poor Reproducibility)
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Ensure all incubation steps are carried out at the specified temperature and that the plate is uniformly heated. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
| Lot-to-Lot Antibody Variability | If using a new lot of antibody, re-validate its performance and specificity. |
Data Presentation: Antibody Specificity
A crucial step in validating a 5-HETE antibody is to determine its cross-reactivity against a panel of related eicosanoids. The following table provides a template with hypothetical data for a competitive ELISA, demonstrating how to present these findings.
Table 1: Hypothetical Cross-Reactivity Profile of a 5-HETE Antibody
| Compound | % Cross-Reactivity |
| 5(S)-HETE | 100% |
| 5(R)-HETE | <1.0% |
| 5-oxo-ETE | 5.0% |
| This compound | 10.0% |
| 8(S)-HETE | <0.1% |
| 12(S)-HETE | <0.01% |
| 15(S)-HETE | <0.01% |
| Leukotriene B4 (LTB4) | <0.01% |
| Arachidonic Acid | <0.01% |
Cross-reactivity is calculated as (IC₅₀ of 5-HETE / IC₅₀ of competing compound) x 100. The IC₅₀ is the concentration that causes 50% inhibition of the maximal signal.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Coat a high-binding 96-well microplate with a 5-HETE-protein conjugate (e.g., 5-HETE-BSA) in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the 5-HETE standard and each potential cross-reactant. In separate tubes, pre-incubate the anti-5-HETE antibody with the standards, cross-reactants, or samples for 1-2 hours. Transfer these mixtures to the coated plate wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.
-
Washing: Repeat the washing step thoroughly.
-
Signal Development: Add a TMB substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values for 5-HETE and each potential cross-reactant to determine the percent cross-reactivity.
Protocol 2: Orthogonal Validation using LC-MS/MS
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 5-HETE).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile, vortex, and centrifuge.
-
Perform solid-phase extraction (SPE) on the supernatant using a suitable cartridge to isolate the lipid fraction.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for 5-HETE and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of 5-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Compare these results with those obtained from the immunoassay to validate the antibody's performance.
-
Visualizations
Caption: Biosynthesis pathway of 5-HETE from membrane phospholipids.
Caption: Workflow for validating the specificity of a 5-HETE antibody.
Caption: Simplified signaling pathway of 5-HETE via the OXER1 receptor.
Technical Support Center: Measurement of Intracellular 5-HETE Concentrations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the complex task of measuring intracellular 5-hydroxyeicosatetraenoic acid (5-HETE).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 5-HETE and why is its intracellular measurement important?
A1: 5-hydroxyeicosatetraenoic acid (5-HETE) is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2] Intracellular 5-HETE is a key mediator in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[3] Its accurate quantification within cells is crucial for understanding its role in diseases like asthma, inflammatory bowel disease, and cancer, and for the development of targeted therapeutics.[4] 5-HETE can be further metabolized to more potent signaling molecules like 5-oxo-ETE and leukotrienes.[1][5]
Q2: What makes the accurate measurement of intracellular 5-HETE concentrations so challenging?
A2: Measuring intracellular 5-HETE is fraught with challenges due to a combination of factors:
-
Low Abundance: 5-HETE is often present at very low concentrations (picogram to nanogram levels) within cells, requiring highly sensitive analytical methods.[6]
-
Chemical Instability: As a lipid mediator, 5-HETE is susceptible to auto-oxidation and degradation during sample collection, extraction, and storage.[2][6] Its precursor, 5-hydroperoxyeicosatetraenoic acid (5-HpETE), is particularly unstable.[5]
-
Rapid Metabolism and Sequestration: Once formed, 5-HETE is quickly metabolized into other eicosanoids or incorporated into the phospholipids (B1166683) of cell membranes, complicating the measurement of the free, active pool.[1][7]
-
Isomeric Complexity: 5-HETE exists as multiple stereoisomers (e.g., 5(S)-HETE and 5(R)-HETE) and positional isomers (e.g., 8-HETE, 12-HETE, 15-HETE).[8] Chromatographic separation is necessary to distinguish these isomers, which may have different biological activities.[3]
-
Matrix Effects: The complex intracellular matrix, rich in proteins and other lipids, can interfere with extraction efficiency and cause ion suppression during mass spectrometry analysis.[9]
Q3: What are the most common analytical methods for quantifying intracellular 5-HETE?
A3: The gold standard for 5-HETE quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[8] Other methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[8][10][11] However, HPLC-UV may lack the sensitivity required for low-abundance intracellular samples, and both GC-MS and HPLC-fluorescence typically require derivatization steps.[8]
Q4: How can I minimize the degradation of 5-HETE during sample preparation?
A4: To prevent degradation, it is critical to work quickly at low temperatures and to use antioxidants. Immediately after harvesting, cells should be quenched in ice-cold solvent to arrest metabolic activity.[12][13] The addition of antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to extraction solvents can prevent auto-oxidation.[6] Samples should be stored at -80°C and protected from light throughout the procedure.[6]
Q5: What is a suitable internal standard for 5-HETE analysis?
A5: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it corrects for analyte loss during sample preparation and for matrix effects during analysis. Deuterated 5-HETE, such as 5(S)-HETE-d8, is a commonly used and effective internal standard for LC-MS/MS analysis.[6][14] It is crucial to add the internal standard at the very beginning of the extraction process.[6]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Detectable 5-HETE Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis/Extraction | Ensure complete cell disruption. Use mechanical methods (e.g., sonication) in addition to solvent extraction. Verify that your chosen solvent (e.g., methanol (B129727), Folch method) is appropriate for lipid extraction.[12][13] |
| Analyte Degradation | Work on ice at all times. Add antioxidants (e.g., 0.1% BHT) to all solvents.[6] Process samples immediately after harvesting and avoid prolonged storage, even at -80°C.[6] |
| Poor Solid-Phase Extraction (SPE) Recovery | Optimize the SPE protocol. Ensure the column is properly conditioned and not allowed to dry out. Test different elution solvents and volumes. |
| Suboptimal Mass Spectrometry (MS) Settings | Infuse a 5-HETE standard to optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Confirm you are using the correct multiple-reaction monitoring (MRM) transitions for 5-HETE and your internal standard.[9] |
| Insufficient Starting Material | Increase the number of cells used for extraction. 5-HETE is a low-abundance analyte, and a sufficient cell pellet (e.g., >1 million cells) is often necessary. |
Problem: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize every step of the protocol, from cell counting and washing to extraction timing.[13] Ensure complete removal of wash buffers (like PBS) before adding extraction solvent.[12] |
| Inaccurate Pipetting | Use calibrated pipettes, especially for small volumes of internal standard and solvents. Pre-wet pipette tips. |
| Partial Cell Detachment/Loss | For adherent cells, ensure complete scraping and collection of all cell material.[12] Check the dish under a microscope after scraping to confirm >90% cell removal.[12] |
| LC-MS Carryover | Inject a solvent blank between samples to check for carryover from a previous, more concentrated sample.[15] Implement a robust needle wash protocol in your LC method. |
Problem: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[16] |
| Mismatched Injection Solvent | The injection solvent should be weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing on the column head.[16] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Check for poor fittings.[16] |
| Column Overload | Reduce the injection volume or dilute the sample. This is less common with low-abundance intracellular samples but can occur if the extract is highly concentrated.[16] |
Section 3: Data Presentation
Table 1: Comparison of Analytical Methods for 5-HETE Quantification
| Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Throughput | Selectivity | Key Requirements |
| LC-MS/MS | Very Low (pg range)[11] | High | Very High | Mass Spectrometer, Stable Isotope Standard[9] |
| GC-MS | Low (pg range)[11] | Medium | High | Derivatization, GC-MS System[8] |
| HPLC-UV | Moderate (ng range)[10] | High | Moderate | HPLC with UV Detector, Requires Chromophore[8] |
| ELISA | Low (pg-ng range)[14] | High | Moderate | Specific Antibody, Potential Cross-Reactivity[14] |
Section 4: Experimental Protocols
Protocol 1: Cell Lysis and Metabolite Extraction
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Harvesting: Aspirate culture medium. For adherent cells, wash twice with 5 mL of ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C) and wash the pellet twice with ice-cold PBS.
-
Metabolic Quenching: After the final wash, remove all residual PBS. Immediately add 1 mL of ice-cold 80% methanol containing an antioxidant (e.g., 0.1% BHT) and the deuterated internal standard (e.g., 5(S)-HETE-d8).[6][12]
-
Cell Lysis: For adherent cells, use a cell scraper to detach cells directly into the methanol solution.[12] Transfer the cell lysate to a microcentrifuge tube. For suspension cells, resuspend the pellet in the methanol solution.
-
Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell disruption and extraction.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g, 10 min, 4°C) to pellet precipitated proteins and cell debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for further processing or direct analysis. Store at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This step is recommended to remove interfering substances like phospholipids before LC-MS analysis.
-
Sample Preparation: Evaporate the methanol from the cell extract supernatant under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of an appropriate loading buffer (e.g., 15% methanol with 0.1% acetic acid).
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol to remove polar impurities.
-
Elution: Elute the 5-HETE and other lipids with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
Section 5: Visual Guides
This section provides diagrams to visualize key pathways and workflows related to 5-HETE measurement.
Caption: The 5-Lipoxygenase (5-LOX) pathway for 5-HETE synthesis.
Caption: Experimental workflow for intracellular 5-HETE measurement.
Caption: Troubleshooting logic for a low 5-HETE signal.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential lipid biomarker 5-HETE for acute exacerbation identified by metabolomics in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HETE: uptake, distribution, and metabolism in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. agilent.com [agilent.com]
- 14. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Improving Chromatographic Separation of 5-HETE Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of 5-hydroxyeicosatetraenoic acid (5-HETE) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 5-HETE isomers?
A1: The main challenges in separating 5-HETE isomers arise from their structural similarities. These include:
-
Positional Isomers: 5-HETE is one of several positional isomers (e.g., 8-HETE, 9-HETE, 11-HETE, 12-HETE, 15-HETE, 20-HETE) which can exhibit very similar chromatographic behavior, making them difficult to resolve.[1][2]
-
Enantiomers (Stereoisomers): 5-HETE exists as two enantiomers, 5(S)-HETE and 5(R)-HETE.[3] These molecules are mirror images and have identical physical and chemical properties in a non-chiral environment, making their separation on standard reversed-phase columns impossible.[4][5]
-
Co-elution with other lipids: Biological samples are complex matrices containing numerous other lipids that can interfere with the separation and detection of 5-HETE isomers.[4]
Q2: What is the recommended starting point for developing an HPLC method for 5-HETE isomer separation?
A2: A common and effective starting point is to use a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a C18 column.[1][6] A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][6] The acidic modifier helps to improve peak shape and resolution by controlling the ionization of the HETE isomers.[6] For separating the 5(S)-HETE and 5(R)-HETE enantiomers, a chiral stationary phase is necessary.[4][5]
Q3: How can I separate the 5(R)-HETE and 5(S)-HETE enantiomers?
A3: The separation of 5-HETE enantiomers requires a chiral environment. This is most commonly achieved using chiral chromatography with a chiral stationary phase (CSP).[4][5] Polysaccharide-based CSPs are often effective for separating acidic compounds like HETEs.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution / Peak Co-elution | Mobile phase is not optimized. | Adjust the gradient slope or the organic solvent-to-aqueous ratio. Consider switching the organic modifier (e.g., from acetonitrile to methanol).[6][7] |
| Stationary phase is not suitable. | For positional isomers, try a column with different selectivity (e.g., phenyl-hexyl instead of C18). For enantiomers, a chiral stationary phase is essential.[6][8] | |
| Inappropriate column temperature. | Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to observe the effect on selectivity.[6][9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent like trifluoroacetic acid to the mobile phase to minimize unwanted interactions.[6][10] |
| Column overload. | Reduce the sample concentration or injection volume.[6][10] | |
| Column contamination. | Use a guard column and ensure proper sample cleanup. If the column is contaminated, it may need to be washed or replaced.[6][11] | |
| Peak Fronting | The sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.[6] |
| Column bed has collapsed or channeled. | This is less common but may require replacing the column.[6][12] | |
| Unstable Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections, especially when using a gradient.[6] |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is properly degassed.[6] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[6] | |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample preparation. | Optimize the solid-phase extraction (SPE) protocol to ensure proper extraction and recovery of 5-HETE.[4] |
| Suboptimal MS parameters. | Optimize ionization source conditions and multiple reaction monitoring (MRM) transitions for each isomer and internal standard.[1][13] | |
| Analyte degradation. | Store samples properly and minimize freeze-thaw cycles.[4] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of HETE isomers. Note that specific values will depend on the exact experimental conditions.
Table 1: Typical Mass Spectrometry Parameters for 5-HETE Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-HETE | 319.2 | 115.1 |
| 5-HETE-d8 (Internal Standard) | 327.2 | 116.1 |
| Data is illustrative and should be optimized for the specific instrument being used.[1] |
Table 2: Example Liquid Chromatography Gradient for HETE Isomer Separation
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
| This is an example gradient and should be optimized for the specific column and analytes. |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
A robust sample preparation protocol is critical for removing interfering substances and concentrating the analytes. Solid-phase extraction is a widely used and effective method.[1]
-
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Water
-
Hexane
-
Ethyl Acetate
-
Formic Acid or Acetic Acid
-
Nitrogen gas evaporator
-
Internal Standards (e.g., deuterated 5-HETE analogs)[1]
-
-
Protocol:
-
Sample Acidification: Acidify the aqueous sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with 0.1% formic or acetic acid.[1]
-
Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard to the sample for accurate quantification.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 2 mL of methanol followed by 2 mL of water.[1]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[1]
-
Elution: Elute the HETEs from the cartridge with 1 mL of methanol or ethyl acetate.[1]
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.[1]
-
2. LC-MS/MS Analysis
Mass spectrometry, particularly tandem MS (MS/MS), provides the high sensitivity and selectivity required for the quantification of HETEs in complex biological matrices.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.[13]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a stable temperature, for example, 40°C.[13]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for HETEs.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Optimization: Optimize declustering potential (DP) and collision energy (CE) for each HETE isomer and internal standard.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sielc.com [sielc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. realab.ua [realab.ua]
- 13. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of 5-HETE
For researchers, scientists, and drug development professionals utilizing 5-Hydroxyeicosatetraenoic acid (5-HETE) in their experiments, ensuring its stability and integrity is paramount for reproducible and accurate results. This technical support center provides a comprehensive guide to the long-term storage of 5-HETE, including troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of 5-HETE?
For long-term stability, 5-HETE should be stored at -20°C. When stored under these conditions in a suitable organic solvent, it is reported to be stable for at least two years.
Q2: In what form is 5-HETE typically supplied and how should it be handled upon receipt?
5-HETE is commonly supplied as a solution in an organic solvent, such as ethanol (B145695) or acetonitrile. It is crucial to store the vial upright at -20°C immediately upon receipt. To preserve its integrity, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. This practice minimizes the risk of degradation from exposure to moisture and air.
Q3: What are the most suitable solvents for storing 5-HETE?
5-HETE is soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solvent it is supplied in (typically ethanol) is ideal. If you need to change the solvent, you can evaporate the original solvent under a gentle stream of inert gas (like nitrogen or argon) and immediately redissolve the compound in the desired solvent.
Q4: Can I store 5-HETE in an aqueous buffer?
It is not recommended to store 5-HETE in aqueous solutions for any extended period. To prepare an aqueous working solution, evaporate the organic solvent from an aliquot of your stock solution and dissolve the residue in the desired buffer (e.g., PBS, pH 7.2). These aqueous solutions should be prepared fresh for each experiment and used within the same day, as they are prone to degradation.
Q5: What are the signs of 5-HETE degradation?
A primary indicator of degradation is a decrease in the expected biological activity or inconsistent experimental results. Chemically, 5-HETE can oxidize, particularly under conditions of oxidative stress, to form 5-oxo-ETE.[1] Analytical techniques like HPLC or LC-MS can be used to assess the purity of your 5-HETE stock and detect the presence of degradation products. A shift in the retention time or the appearance of new peaks compared to a fresh standard would indicate degradation.
Troubleshooting Guide
Encountering issues with 5-HETE in your experiments can be frustrating. This guide addresses common problems related to its storage and handling.
Issue 1: Inconsistent or reduced biological activity in assays.
-
Possible Cause: Degradation of 5-HETE due to improper storage.
-
Solution: Ensure your stock solution is stored at -20°C and has not undergone multiple freeze-thaw cycles. If you suspect degradation, it is best to use a fresh vial or a new aliquot.
-
-
Possible Cause: Instability in aqueous experimental media.
-
Solution: Always prepare aqueous solutions of 5-HETE immediately before use. Do not store them. The final concentration of any residual organic solvent (like DMSO or ethanol) in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced effects on your cells.
-
-
Possible Cause: Oxidation of 5-HETE.
-
Solution: 5-HETE is sensitive to oxygen. When preparing aliquots or handling the stock solution, minimize its exposure to air. Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.
-
Issue 2: Precipitation observed when preparing aqueous working solutions.
-
Possible Cause: Exceeding the solubility limit of 5-HETE in the aqueous buffer.
-
Solution: After evaporating the organic solvent, ensure the concentration of 5-HETE in your aqueous buffer does not exceed its solubility limit. If you observe precipitation, you may need to prepare a more dilute solution. Gentle warming and vortexing can aid in dissolution, but if cloudiness persists, the solubility limit has likely been reached.
-
Quantitative Data Summary
The stability of 5-HETE is highly dependent on the storage conditions. The following table summarizes the recommended conditions and expected stability.
| Parameter | Condition | Recommendation | Expected Stability |
| Long-Term Storage | -20°C | In a suitable organic solvent (e.g., ethanol, DMSO) in a tightly sealed vial, protected from light. | ≥ 2 years |
| Short-Term Storage | 4°C | In an organic solvent. Not recommended for extended periods. | Up to a few days |
| Aqueous Solution | Room Temperature or 4°C | Prepare fresh for immediate use. | Not stable; use within one day. |
| Freeze-Thaw Cycles | Multiple cycles | Avoid by preparing single-use aliquots. | Each cycle increases the risk of degradation. |
Experimental Protocols
Protocol 1: Preparation of a 5-HETE Working Solution for Cell Culture
This protocol describes the preparation of a 1 µM working solution of 5-HETE in cell culture medium from a 1 mg/mL stock solution in ethanol.
Materials:
-
5-HETE stock solution (1 mg/mL in ethanol)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Micropipettes with sterile tips
-
Gentle stream of nitrogen or argon gas
Procedure:
-
Aliquot Stock Solution: In a sterile microcentrifuge tube, add a small volume of the 5-HETE stock solution (e.g., 10 µL).
-
Evaporate Solvent: Under a gentle stream of nitrogen or argon, evaporate the ethanol until a thin film or residue of 5-HETE is visible.
-
Resuspend in Medium: Immediately add a calculated volume of sterile cell culture medium to the tube to achieve the desired final concentration. For a 1 µM solution from a 1 mg/mL (approximately 3.12 mM) stock, this will involve serial dilutions. It is advisable to first prepare an intermediate, more concentrated solution in the medium before the final dilution to ensure accuracy.
-
Vortex: Gently vortex the tube to ensure the 5-HETE is fully dissolved.
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of ethanol (or the solvent used for the final dilution step) as the 5-HETE-treated samples.
-
Immediate Use: Use the prepared working solution immediately in your cell culture experiments.
Visualizations
Caption: Biosynthesis pathway of 5-HETE and its metabolites.
Caption: Troubleshooting workflow for inconsistent 5-HETE results.
References
Technical Support Center: Minimizing Auto-oxidation of 5-HPETE During Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This resource provides essential guidance on minimizing auto-oxidation and degradation of this unstable lipid mediator to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
This compound (5-hydroperoxyeicosatetraenoic acid) is a critical intermediate in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] It is formed from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX).[2] Its instability stems from the presence of a hydroperoxy group, which is highly susceptible to reduction and degradation, and multiple double bonds that can be easily oxidized.[2]
Q2: What are the main degradation products of this compound?
Under experimental conditions, this compound is rapidly converted to more stable compounds. The primary enzymatic product is leukotriene A4 (LTA4), which is a precursor for other leukotrienes like LTB4 and cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3] Non-enzymatically, or through the action of peroxidases, this compound is reduced to its corresponding alcohol, 5-hydroxyeicosatetraenoic acid (5-HETE).[4] Auto-oxidation can lead to a variety of other oxidized byproducts.
Q3: How should I store my this compound stock solution?
For long-term storage, this compound should be stored as a solution in an organic solvent (e.g., ethanol (B145695), acetonitrile (B52724), or DMSO) at -80°C under an inert atmosphere (argon or nitrogen).[5] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]
Q4: Can I prepare an aqueous solution of this compound?
Aqueous solutions of this compound are highly unstable and should be prepared immediately before use. The half-life in aqueous buffer can be very short. If an aqueous solution is necessary, it is recommended to first evaporate the organic solvent under a gentle stream of nitrogen and then dissolve the lipid in a deoxygenated buffer.
Q5: What is the impact of this compound degradation on my experiments?
Degradation of this compound will lead to a decrease in its effective concentration, resulting in inaccurate and irreproducible data. Furthermore, its degradation products, such as 5-HETE and various leukotrienes, are biologically active and can lead to confounding effects in your experimental system.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound. | Degradation of this compound prior to or during the experiment. | 1. Verify Storage: Ensure this compound was stored correctly at -80°C under inert gas and protected from light. 2. Fresh Aliquots: Always use a fresh, unopened aliquot for each experiment to avoid degradation from previous handling.[6] 3. Minimize Handling Time: Prepare dilutions and add this compound to your experimental system as quickly as possible. 4. Use Antioxidants: Consider including an antioxidant like butylated hydroxytoluene (BHT) in your storage solvent and, if compatible with your assay, in your experimental buffer. 5. Quality Control: Periodically check the purity of your this compound stock using HPLC. |
| High background signal in enzymatic assays. | Spontaneous, non-enzymatic degradation of this compound to products that interfere with detection. | 1. Run Controls: Include a "no enzyme" control to measure the rate of non-enzymatic degradation. 2. Optimize Assay Conditions: Keep assay temperatures as low as is feasible for your enzyme. Ensure the pH of your buffer is optimal for this compound stability (generally slightly acidic to neutral). 3. Use Fresh Buffers: Prepare fresh, deoxygenated buffers for each experiment. |
| Variability between replicate experiments. | Inconsistent handling and preparation of this compound solutions. | 1. Standardize Protocol: Develop and strictly adhere to a standard operating procedure for preparing and handling this compound. 2. Rapid Addition: Add this compound to all wells or tubes in a consistent and rapid manner. 3. Solvent Effects: Ensure the final concentration of the organic solvent used to dissolve this compound is consistent across all samples and does not exceed a level that affects your experimental system.[7] |
| Precipitation of this compound in aqueous media. | Low solubility of this compound in aqueous buffers. | 1. Carrier Protein: Use a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability in cell culture media. 2. Solvent Evaporation: Ensure complete evaporation of the organic solvent before dissolving in aqueous buffer. 3. Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution, but avoid excessive heating. |
Data on this compound Stability
Quantitative data on the precise degradation kinetics of this compound under various conditions are scarce due to its inherent instability. However, the following table summarizes qualitative stability information and general recommendations for handling.
| Condition | Stability | Recommendation |
| Temperature | Highly unstable at room temperature and 37°C. Relatively stable at -80°C in organic solvent. | Always handle on ice. Store long-term at -80°C. Avoid temperatures above 4°C for extended periods. |
| pH | More stable at slightly acidic to neutral pH. Degradation is accelerated at alkaline pH. | Use buffers with a pH between 6.0 and 7.4. Avoid alkaline buffers. |
| Oxygen | Highly susceptible to oxidation. | Handle under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents and buffers. |
| Light | Can be sensitive to light. | Store in amber vials or protect from light. |
| Freeze-Thaw Cycles | Prone to degradation with each freeze-thaw cycle.[6] | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[6][8] |
| Aqueous vs. Organic Solvent | Significantly more stable in organic solvents like ethanol, acetonitrile, or DMSO.[5][9] | Prepare aqueous solutions immediately before use. For storage, always use an organic solvent. |
| Presence of Antioxidants | Stability can be improved with antioxidants like BHT or Trolox. | Consider adding a small amount of an antioxidant to the storage solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Storage
Objective: To prepare and store this compound in a manner that minimizes degradation.
Materials:
-
This compound (commercially available standard)
-
Anhydrous ethanol or acetonitrile (HPLC grade)
-
Butylated hydroxytoluene (BHT) (optional)
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas with a gentle stream delivery system
Methodology:
-
If starting with a solid form of this compound, allow it to warm to room temperature under an inert atmosphere before opening.
-
Prepare a stock solution of this compound in anhydrous ethanol or acetonitrile at a desired concentration (e.g., 1-10 mg/mL). If using an antioxidant, add BHT to a final concentration of 0.005%.
-
Aliquot the stock solution into single-use amber glass vials.
-
Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen gas for 30-60 seconds to displace oxygen.
-
Tightly cap the vials and store them at -80°C.
Protocol 2: Addition of this compound to Cell Culture Media
Objective: To introduce this compound into an aqueous cell culture medium with minimal precipitation and degradation.
Materials:
-
This compound stock solution in ethanol
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Nitrogen gas
Methodology:
-
In a sterile microcentrifuge tube, add the desired amount of this compound stock solution.
-
Evaporate the ethanol under a gentle stream of sterile-filtered nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Prepare a solution of fatty acid-free BSA in your cell culture medium or PBS (e.g., 1% w/v).
-
Add the BSA-containing medium to the tube with the this compound film.
-
Gently vortex the tube for 1-2 minutes to allow the this compound to complex with the BSA.
-
This this compound-BSA complex solution can now be added to your cell culture. It is recommended to use this solution immediately.
Protocol 3: 5-Lipoxygenase Enzyme Assay
Objective: To measure 5-LOX activity by monitoring the formation of its hydroperoxide products (including this compound).
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2 and 1 mM ATP)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Methodology:
-
Prepare all solutions in deoxygenated water and keep them on ice.
-
Add the assay buffer and 5-lipoxygenase enzyme to the wells of the plate or cuvettes.
-
To initiate the reaction, add arachidonic acid to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide products.
-
Record the absorbance every 30 seconds for 5-10 minutes.
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
Visualizations
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase signaling pathway.
Experimental Workflow for Handling this compound
Caption: Workflow for handling unstable this compound.
References
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. probiologists.com [probiologists.com]
- 4. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
how to control for 5-Hpete conversion to 5-HETE in assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and 5-hydroxyeicosatetraenoic acid (5-HETE). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you control for the conversion of this compound to 5-HETE in your assays, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when measuring this compound?
A1: The main challenge in measuring this compound is its inherent instability. This compound is an unstable hydroperoxide intermediate in the 5-lipoxygenase (5-LOX) pathway.[1] It is rapidly and spontaneously reduced to its more stable alcohol form, 5-HETE, by various cellular peroxidases, including but not limited to glutathione (B108866) peroxidases (GPx).[2] This rapid conversion makes it difficult to accurately quantify the amount of this compound produced in a biological system.
Q2: Which enzymes are responsible for the conversion of this compound to 5-HETE?
A2: The reduction of this compound to 5-HETE is catalyzed by peroxidases. While glutathione peroxidase (GPx) was initially thought to be the primary enzyme, studies have shown that it is not kinetically competent to be the sole enzyme responsible for this conversion in all cell types.[2] Other cellular peroxidases also play a significant role. This reduction can also occur non-enzymatically in the presence of reducing agents.
Q3: Can I prevent the conversion of this compound to 5-HETE during my experiment?
A3: Completely preventing the conversion is challenging due to the ubiquitous nature of peroxidases and the inherent instability of this compound. However, you can control and account for the conversion by using specific experimental techniques. These include inhibiting peroxidase activity, using chemical reducing agents to convert all this compound to 5-HETE for total quantification, and optimizing sample handling and storage conditions to minimize degradation.
Q4: What is the general strategy for quantifying this compound if it's so unstable?
A4: A common strategy is to measure the total amount of 5-HETE after a chemical reduction step and compare it to the amount of 5-HETE in an untreated parallel sample. The difference between these two measurements provides an estimate of the original this compound concentration. This involves splitting the sample into two aliquots. One aliquot is treated with a reducing agent like triphenylphosphine (B44618) or stannous chloride to convert all this compound to 5-HETE. The other aliquot is left untreated. Both are then analyzed for 5-HETE content, typically by HPLC or LC-MS/MS.
Q5: Are there any direct methods to measure this compound?
A5: Direct measurement of this compound is possible but requires rapid sample processing and analysis to minimize its degradation. Methods like HPLC with UV detection or LC-MS/MS can be used. However, careful optimization of the entire workflow, from sample collection to injection, is crucial. This includes immediate quenching of enzymatic reactions and maintaining low temperatures throughout sample preparation.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the 5-lipoxygenase signaling pathway and a general experimental workflow for controlling and measuring this compound and 5-HETE.
References
addressing matrix effects in 5-Hpete LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in 5-Hydroxyeicosatetraenoic acid (5-HETE) analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of 5-HETE LC-MS analysis?
A: A matrix effect is the alteration of the ionization efficiency of 5-HETE by co-eluting substances from the sample matrix.[1][2] In simpler terms, it's the influence of other components in your sample (e.g., plasma, serum, tissue homogenate) on the 5-HETE signal detected by the mass spectrometer.[1] These effects can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3][4]
Q2: What are the common causes of matrix effects in 5-HETE analysis?
A: Biological samples are complex mixtures containing high concentrations of endogenous components like phospholipids (B1166683), salts, and proteins.[1] Phospholipids are a primary cause of matrix effects in the analysis of lipids like 5-HETE.[3][5][6] These molecules can co-elute with 5-HETE and interfere with the ionization process in the mass spectrometer's source, particularly when using electrospray ionization (ESI).[1] Other potential sources of interference include anticoagulants, dosing vehicles, and co-administered medications in clinical studies.[7]
Q3: How can I determine if my 5-HETE analysis is affected by matrix effects?
A: There are two primary methods to assess the presence of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a 5-HETE standard solution into the LC eluent after the analytical column.[1][4][8] A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant 5-HETE signal indicates regions of ion suppression or enhancement, respectively.[1][4]
-
Quantitative Assessment (Matrix Factor Calculation): This is a more direct approach where you compare the slope of a calibration curve prepared in a pure solvent to the slope of a curve prepared in an extract of the sample matrix (a matrix-matched calibration curve).[1] A significant difference between the slopes is a clear indication of matrix effects.[1] The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[7][9]
Q4: My 5-HETE recovery is low and inconsistent. Could this be due to matrix effects?
A: Yes, low and inconsistent recovery is a classic symptom of variable matrix effects, particularly ion suppression.[1] If different samples have varying levels of interfering components, the degree of ion suppression will also vary, leading to poor reproducibility.
Q5: What are the primary strategies to mitigate matrix effects in 5-HETE analysis?
A: The main approaches fall into two categories:
-
Sample Preparation: The goal is to remove or significantly reduce the concentration of interfering matrix components before the sample is injected into the LC-MS system.[1] Effective techniques include:
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and removing matrix interferences.[1][10][11][12][13]
-
Liquid-Liquid Extraction (LLE): Another robust technique for sample cleanup.[1]
-
Phospholipid Removal Technologies: Specific products like HybridSPE® or Ostro™ plates are designed to selectively remove phospholipids from biological samples.[3][5][14]
-
-
Compensation Strategies: These methods aim to correct for the matrix effect during data acquisition and analysis.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust and highly recommended method.[1][15][16][17][18][19] A known amount of a SIL-IS for 5-HETE (e.g., 5-HETE-d8) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1][18] Since the SIL-IS is chemically almost identical to 5-HETE, it experiences the same matrix effects, allowing for accurate correction.[1][18]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the study samples.[1][20] This approach helps to account for matrix-induced signal changes.[1]
-
Standard Addition Method (SAM): This technique involves spiking known amounts of the standard into aliquots of the actual sample.[1] It is a viable alternative when a representative blank matrix is unavailable.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Peak Shape for 5-HETE | Matrix components interfering with chromatography. | - Improve sample cleanup using SPE or phospholipid removal plates.[3][5][6][14] - Optimize the LC gradient to better separate 5-HETE from interferences. |
| Low and/or Variable 5-HETE Signal Intensity | Ion suppression due to co-eluting matrix components (e.g., phospholipids).[1] | - Implement a more rigorous sample preparation method like SPE or LLE.[1] - Use phospholipid removal plates or cartridges.[3][5][6][14] - Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for the suppression.[1][15][16][17][18][19] |
| High Signal Intensity in Blank Samples | Carryover from a previous injection or contamination. | - Optimize the autosampler wash procedure. - Check for contamination in the sample preparation workflow (reagents, tubes, etc.). |
| Non-linear Calibration Curve | Matrix effects varying with concentration or detector saturation at high concentrations. | - Use a SIL-IS to correct for non-linearity caused by matrix effects.[1][15][16][17][18][19] - If saturation is suspected, extend the calibration range to lower concentrations or dilute the samples. |
| Inconsistent Results Between Sample Batches | Variability in the sample matrix between batches. | - The use of a SIL-IS is crucial to normalize for these variations.[1][15][16][17][18][19] - Ensure consistent sample preparation across all batches. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the LC method.
Methodology:
-
Prepare a 5-HETE Infusion Solution: Prepare a solution of 5-HETE in a suitable solvent (e.g., 50:50 methanol (B129727):water) at a concentration that gives a stable and robust signal on the mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the 5-HETE solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer ion source.
-
Equilibrate the System: Start the infusion and allow the MS signal for 5-HETE to stabilize.
-
Inject Blank Matrix Extract: Perform an injection of a blank matrix sample that has been subjected to the same sample preparation procedure as the study samples.
-
Analyze the Data: Monitor the 5-HETE signal throughout the chromatographic run. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these fluctuations points to the elution of interfering matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for 5-HETE from Plasma
Objective: To clean up plasma samples and remove interfering matrix components prior to LC-MS analysis.
Materials:
-
C18 SPE Cartridges
-
Human Plasma
-
5-HETE-d8 internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Formic Acid
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 10 µL of the 5-HETE-d8 internal standard solution.
-
Acidify the sample to pH ~3.5 by adding 5 µL of 1% formic acid in water.
-
Vortex briefly to mix.
-
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Elution:
-
Elute the 5-HETE and internal standard with 2 mL of ethyl acetate into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for 5-HETE analysis with SIL-IS.
Caption: Decision tree for selecting a matrix effect correction method.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. restek.com [restek.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. Detection of 19 types of para-arachidonic acids in five types of plasma/serum by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. waters.com [waters.com]
- 18. benchchem.com [benchchem.com]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. longdom.org [longdom.org]
Technical Support Center: Optimizing Quenching Techniques for 5-HPETE Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 5-hydroperoxyeicosatetraenoic acid (5-HPETE) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound (Arachidonic acid 5-hydroperoxide) is a hydroperoxy fatty acid that serves as a critical intermediate in the biosynthesis of leukotrienes and lipoxins, which are potent inflammatory mediators.[1][2][3] It is produced from the oxidation of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[3] Its instability stems from the reactive hydroperoxide group, which can readily decompose or react with other molecules, and the polyunsaturated nature of its carbon backbone, which is susceptible to further oxidation.[2]
Q2: My this compound assay results are not reproducible. What are the common causes?
A2: Lack of reproducibility in this compound assays can stem from several factors:
-
Enzyme Instability: 5-LOX is a notoriously unstable enzyme. Ensure it is stored correctly at -80°C and avoid repeated freeze-thaw cycles.[4]
-
Substrate Degradation: Arachidonic acid, the precursor of this compound, is prone to auto-oxidation. Use fresh solutions and store them properly under an inert atmosphere.[4]
-
Inconsistent Timing: The timing of reagent addition and incubation steps must be consistent across all samples and experiments.[4]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme, substrate, or inhibitors, can introduce significant variability. Calibrate pipettes regularly.[4]
-
Reagent Variability: Use the same batch of reagents whenever possible to minimize lot-to-lot variation.[4]
Q3: How can I prevent the artificial oxidation of my samples during preparation and storage?
A3: Proper sample handling is crucial to prevent artefactual oxidation.[5]
-
Immediate Processing: Process samples immediately after collection whenever possible.[5]
-
Low Temperature: If immediate analysis is not feasible, extract lipids and store them at -80°C, where they are generally stable for at least one month.[5]
-
Metal-Free Buffers: During tissue or cell homogenization, use buffers that are free of transition metal ions, as these can catalyze lipid peroxidation.[5]
-
Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), during extraction to minimize oxidation.
Q4: Why is it necessary to "quench" a this compound reaction?
A4: Quenching is the process of rapidly stopping a chemical reaction at a specific time point. For this compound, this is critical for several reasons:
-
Time-Course Analysis: To accurately measure the reaction rate or the amount of product at a specific time.
-
Preventing Further Metabolism: this compound is an intermediate that can be rapidly converted to other products like 5-HETE, leukotriene A4 (LTA4), and other downstream metabolites.[1][6][7] Quenching stops these subsequent enzymatic or non-enzymatic reactions.
-
Stabilization for Analysis: this compound is unstable. Quenching often involves converting it to a more stable derivative, typically 5-HETE, for accurate quantification by methods like HPLC or LC-MS.[8]
Troubleshooting Guides
Guide 1: Troubleshooting High Background in Spectrophotometric & Fluorometric Assays
High background signals can mask the true signal from this compound formation, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Test Compounds | Run a control with the compound alone (without enzyme or substrate) to check for inherent fluorescence at the assay wavelengths.[4] |
| Substrate Auto-oxidation | Prepare arachidonic acid solutions fresh before use. Store stock solutions under nitrogen or argon at -80°C. |
| Probe Instability (Fluorometric Assays) | Prepare the fluorescent probe solution fresh and protect it from light to prevent degradation.[4] |
| Contaminated Reagents or Plates | Use high-quality, clean microplates and fresh, filtered buffers and reagents to minimize background fluorescence.[4] |
Guide 2: Troubleshooting Incomplete or Inefficient Quenching
If the quenching process is not effective, the reaction may continue, or the analyte may degrade, leading to erroneous data.
| Potential Cause | Troubleshooting Steps |
| Insufficient Quenching Reagent | Ensure the molar ratio of the quenching reagent (e.g., triphenylphosphine, sodium borohydride, or stannous chloride) is in sufficient excess to reduce all hydroperoxides present. |
| Inadequate Mixing | Vortex or mix the sample thoroughly immediately after adding the quenching solution to ensure it is distributed evenly and stops the reaction quickly. |
| Reaction Temperature Too High | Quenching can be exothermic.[9][10] If you notice heat generation, perform the quenching step in an ice bath to prevent thermal degradation of the product.[9] |
| Precipitate Formation at Low Temperature | When quenching with an aqueous solution at low temperatures, ice may form. Allow the sample to warm slightly to melt the ice before proceeding with extraction or analysis.[9] |
Experimental Protocols
Protocol 1: General Enzymatic Reaction for this compound Production
This protocol describes a general method for producing this compound using 5-lipoxygenase.
-
Prepare Reaction Mixture: In a suitable tube, prepare a reaction mixture containing an appropriate buffer (e.g., Tris-HCl, pH 7.4-8.0), and any necessary cofactors like calcium.[4]
-
Pre-incubation: If testing inhibitors, add the test compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 37°C).[4]
-
Initiate Reaction: Add arachidonic acid (substrate) to the mixture to start the reaction.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at the chosen temperature. The reaction progress can be monitored by taking aliquots at different time points.
-
Quench Reaction: Stop the reaction using one of the methods described in Protocol 2.
Protocol 2: Quenching this compound by Reduction to 5-HETE for Analysis
This compound is often reduced to the more stable 5-HETE for quantification by HPLC or LC-MS.
Method A: Quenching with Triphenylphosphine (TPP)
-
Prepare Quenching Solution: Prepare a fresh solution of TPP in a suitable organic solvent (e.g., methanol (B129727) or ethanol). A typical concentration is 1-2 mg/mL.
-
Stop Reaction: At the desired time point, add an equal volume of the cold TPP solution to the reaction mixture.
-
Incubate: Vortex the mixture and incubate on ice for 15-30 minutes to ensure complete reduction of the hydroperoxide.
-
Extract: Proceed with solid-phase or liquid-liquid extraction to purify the 5-HETE prior to analysis.
Method B: Quenching with Sodium Borohydride (NaBH₄)
-
Prepare Quenching Solution: Prepare a fresh solution of NaBH₄ in ethanol (B145695) (e.g., 10 mg/mL). Caution: NaBH₄ reacts with water.
-
Stop Reaction: Add a small volume (e.g., 10-20 µL) of the NaBH₄ solution to the reaction mixture.
-
Incubate: Vortex and incubate at room temperature for 10-15 minutes.
-
Acidify: Add a small amount of dilute acid (e.g., 1 M HCl) to neutralize excess NaBH₄.
-
Extract: Proceed with extraction for subsequent analysis.
Quantitative Data
The following table summarizes kinetic parameters related to 5-lipoxygenase and its product, this compound, which can be useful for experimental design and data interpretation.
| Parameter | Value | Condition/Enzyme | Reference |
| This compound Inactivation of 5-LOX (Kᵢ) | 0.05 ± 0.01 µM | Guinea-pig neutrophil 5-LOX | [11] |
| This compound Inactivation of 5-LOX (kᵢ) | 1.4 ± 0.4 min⁻¹ | Guinea-pig neutrophil 5-LOX | [11] |
| This compound Inactivation of 5-LOX (Kᵢ) with DTT | 0.33 ± 0.09 µM | Guinea-pig neutrophil 5-LOX | [11] |
| 5-HETE Inhibition of 5-LOX (Kᵢ) | 6.3 ± 0.9 µM | Guinea-pig neutrophil 5-LOX | [11] |
| 5,15-diHpETE kcat | 0.17 s⁻¹ | Human platelet 12-LOX | [12] |
| 5,15-diHpETE kcat/KM | 0.011 µM⁻¹s⁻¹ | Human platelet 12-LOX | [12] |
| 5,15-diHpETE kcat | 4.6 s⁻¹ | Human reticulocyte 15-LOX-1 | [12] |
| 5,15-diHpETE kcat/KM | 0.21 µM⁻¹s⁻¹ | Human reticulocyte 15-LOX-1 | [12] |
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting tree for low this compound signal.
References
- 1. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]
- 2. "New methodology for synthesis of hydroperoxides and peroxides. I. Appl" by In Quen Lee [digitalcommons.unl.edu]
- 3. probiologists.com [probiologists.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. epfl.ch [epfl.ch]
- 11. Kinetic studies on the inactivation of 5-lipoxygenase by 5(S)-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Pro-Inflammatory Effects of 5-HETE and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pro-inflammatory properties of two key lipid mediators, 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4). Derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism, both molecules are potent instigators of inflammatory responses, primarily through the activation and recruitment of leukocytes. Understanding their distinct mechanisms and potencies is crucial for the development of targeted anti-inflammatory therapeutics.
Quantitative Comparison of Pro-Inflammatory Activity
The following table summarizes the key quantitative differences in the pro-inflammatory activities of 5-HETE and LTB4, with a focus on their interactions with receptors and their ability to induce neutrophil chemotaxis. It is important to note that 5-HETE is often metabolized to the more potent 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which is a high-affinity ligand for the OXER1 receptor.
| Parameter | 5-HETE / 5-oxo-ETE | Leukotriene B4 (LTB4) | References |
| Primary Receptor(s) | Oxoeicosanoid receptor 1 (OXER1) | BLT1 (high affinity), BLT2 (low affinity) | [1][2][3] |
| Receptor Type | G-protein coupled receptor (GPCR) | G-protein coupled receptor (GPCR) | [1][2][3] |
| Receptor Binding Affinity (Kd) | 5-HETE: Modest affinity for OXER1.5-oxo-ETE: High affinity for OXER1. | BLT1: ~1.1 nMBLT2: ~23 nM | [2][4] |
| Neutrophil Chemotaxis Potency | 5-HETE has significantly lower chemotactic activity than LTB4. Its metabolite, 5-oxo-ETE, is a potent chemoattractant, approximately 100 times more potent than 5-HETE. | LTB4 is a highly potent neutrophil chemoattractant, reported to be approximately 8 times more potent than 5-HETE. Some studies suggest its potency is several orders of magnitude greater. | [5][6] |
| In Vivo Inflammatory Cell Recruitment | Intradermal injection of 5-oxo-ETE in humans leads to the infiltration of eosinophils and, to a lesser extent, neutrophils. | Intradermal injection in rabbits causes a rapid and significant accumulation of neutrophils. In vivo studies have demonstrated its critical role in leukocyte recruitment during inflammation. | [4][6][7] |
Signaling Pathways
Both 5-HETE (primarily through its metabolite 5-oxo-ETE) and LTB4 exert their pro-inflammatory effects by activating distinct G-protein coupled receptors, leading to the initiation of intracellular signaling cascades that culminate in cellular responses such as chemotaxis, degranulation, and cytokine production.
5-HETE/5-oxo-ETE Signaling Pathway
5-oxo-ETE, the more potent metabolite of 5-HETE, binds to the OXER1 receptor, which is coupled to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the G-protein subunits also activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8] Downstream of these events, the activation of phosphoinositide 3-kinase (PI3K)/Akt, Janus kinase (JNK), and extracellular signal-regulated kinase (ERK1/2) pathways has been reported.[8]
Leukotriene B4 (LTB4) Signaling Pathway
LTB4 binds to its high-affinity receptor, BLT1, and low-affinity receptor, BLT2, both of which are coupled to Gi/o and Gq proteins.[9] Activation of these receptors leads to the activation of phospholipase C (PLC), resulting in the generation of IP3 and DAG.[3] This triggers a rise in intracellular calcium and the activation of PKC.[3] These signaling events are critical for initiating neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Furthermore, LTB4 signaling can lead to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines.[10]
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common in vitro method to quantify the chemotactic response of neutrophils to chemoattractants like 5-HETE and LTB4.
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Perform hypotonic lysis to eliminate any remaining erythrocytes.
-
Wash the neutrophil pellet with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and resuspend in assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Determine cell viability (should be >95%) and concentration using a hemocytometer and trypan blue exclusion. Adjust the final cell concentration to 1-2 x 10^6 cells/mL.
2. Assay Setup:
-
Use a Boyden chamber or a multi-well plate with Transwell® inserts (typically with a 3-5 µm pore size membrane).
-
Add the chemoattractant (5-HETE or LTB4 at various concentrations) to the lower wells of the chamber. Include a negative control with assay medium only.
-
In separate tubes, the neutrophil suspension can be pre-incubated with test compounds if assessing inhibitory effects.
-
Add the neutrophil suspension to the upper chamber (the Transwell insert).
3. Incubation:
-
Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
4. Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Cell Counting: Staining the migrated cells and counting them under a microscope.
-
Fluorescence/Luminescence: Using a cell viability reagent (e.g., Calcein-AM or a reagent that measures ATP) and reading the signal on a plate reader.
-
5. Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
-
For dose-response experiments, plot the chemotactic index against the chemoattractant concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
Both 5-HETE and LTB4 are significant pro-inflammatory mediators derived from the 5-lipoxygenase pathway. However, LTB4 is a markedly more potent direct chemoattractant for neutrophils than 5-HETE. The pro-inflammatory activity of 5-HETE is significantly amplified through its conversion to 5-oxo-ETE, which potently activates the OXER1 receptor. Their distinct receptor usage and signaling pathways offer multiple targets for the development of specific anti-inflammatory therapies. Researchers and drug development professionals should consider these differences when designing experiments and developing novel therapeutic strategies to combat inflammatory diseases.
References
- 1. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4: an inflammatory mediator in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonizing effects of membrane-acting androgens on the eicosanoid receptor OXER1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
5-HETE as a Biomarker for Inflammatory Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-hydroxyeicosatetraenoic acid (5-HETE) as a biomarker for inflammatory diseases against other established markers. The information presented is supported by experimental data to aid in the evaluation and potential validation of 5-HETE in research and clinical settings.
Introduction to 5-HETE in Inflammation
5-HETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1] It is a member of the eicosanoid family and plays a significant role in mediating inflammatory responses.[2] The 5-LOX pathway is activated in various immune cells, including neutrophils, eosinophils, monocytes, and mast cells, leading to the production of 5-HETE and other pro-inflammatory molecules like leukotrienes.[3] Animal and in vitro studies suggest that 5-HETE and its metabolites act as signaling molecules that contribute to the amplification of acute inflammatory and allergic reactions.[3]
Performance of 5-HETE as an Inflammatory Biomarker
Recent studies have investigated the potential of 5-HETE as a biomarker for several inflammatory diseases. Elevated levels of 5-HETE have been observed in conditions such as idiopathic pulmonary fibrosis, rheumatoid arthritis, and inflammatory bowel disease.[4][5][6]
Comparison with Standard Inflammatory Biomarkers
The utility of a biomarker is often determined by its performance relative to existing markers. Here, we compare 5-HETE with two widely used inflammatory biomarkers: C-reactive protein (CRP) and procalcitonin (B1506340) (PCT).
| Biomarker | Disease | Sample Type | Key Findings |
| 5-HETE | Acute Exacerbation of Idiopathic Pulmonary Fibrosis (AE-IPF) | Serum | Significantly elevated in AE-IPF patients compared to stable IPF patients and healthy controls. Correlated with disease severity and survival time.[4] |
| Rheumatoid Arthritis (RA) | Plasma | Levels of 5-HETE and other HETEs were significantly increased in HDL and LDL from patients with active RA compared to healthy controls and correlated with measures of systemic inflammation.[5] | |
| Chronic Obstructive Pulmonary Disease (COPD) | Induced Sputum | Subjects with disease exacerbations had significantly higher concentrations of 5-oxo-ETE (a metabolite of 5-HETE).[4] | |
| Inflammatory Bowel Disease (IBD) | Neutrophils | Activated neutrophils from patients with Crohn's disease and ulcerative colitis release significant amounts of 5-HETE.[6] | |
| C-Reactive Protein (CRP) | Asthma | Serum | Significantly higher in patients with asthma than healthy controls, with a positive correlation between increasing hs-CRP concentration and asthma severity.[7] Can differentiate between asthma and healthy controls with moderate accuracy.[7] |
| Sepsis | Serum | Shows limited diagnostic value in critically ill patients for identifying infectious origins but can be an indicator of clinical severity.[8] In discriminating bacterial from viral infections, CRP at a threshold of 20 mg/L had a sensitivity of 86% and a specificity of 67%.[9] | |
| Chronic Obstructive Pulmonary Disease (COPD) | Serum | Significantly higher levels found in frequent exacerbator phenotypes of COPD.[10] | |
| Procalcitonin (PCT) | Sepsis | Serum | Considered a promising marker for diagnosing sepsis and guiding antibiotic therapy.[2][11] Can be a useful early marker to discriminate between sepsis and severe sepsis.[12] In diagnosing sepsis in the emergency department, a PCT test provided moderate accuracy with an AUC of 0.80.[13] |
| Bacterial vs. Viral Infections | Serum | At a threshold of 0.5 ng/mL, sensitivity was 60% and specificity was 76% for discriminating bacterial from viral infections.[9] Generally considered superior to CRP for this purpose.[2] |
Signaling Pathways and Experimental Workflows
5-HETE Biosynthesis and Signaling Pathway
Caption: The 5-Lipoxygenase pathway leading to the synthesis of 5-HETE and leukotrienes.
Experimental Workflow for 5-HETE Validation
Caption: A generalized workflow for the validation of 5-HETE as a clinical biomarker.
Logical Comparison of Inflammatory Biomarkers
Caption: Key characteristics of 5-HETE compared to CRP and Procalcitonin.
Experimental Protocols
Measurement of 5-HETE in Human Plasma/Serum by LC-MS/MS
This protocol provides a general framework for the quantification of 5-HETE using liquid chromatography-tandem mass spectrometry, a highly sensitive and specific method.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add an internal standard (e.g., d8-5-HETE).
-
Acidify the sample with a suitable acid (e.g., formic acid) to a pH of ~3.5.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove interferences.
-
Elute 5-HETE and the internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 5-HETE from other isomers and matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-HETE: Precursor ion (m/z 319.2) -> Product ion (e.g., m/z 115.1).
-
d8-5-HETE (Internal Standard): Precursor ion (m/z 327.2) -> Product ion (e.g., m/z 122.1).
-
-
Optimize cone voltage and collision energy for each transition.
-
3. Quantification
-
Generate a standard curve using known concentrations of 5-HETE.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 5-HETE in the samples by interpolating from the standard curve.
Measurement of 5-HETE by ELISA
This protocol outlines the general steps for a competitive ELISA for 5-HETE quantification.
1. Reagent Preparation
-
Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions.
-
Perform serial dilutions of the 5-HETE standard to create a standard curve.
-
Dilute samples as necessary to fall within the range of the standard curve.
2. Assay Procedure
-
Add the 5-HETE standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of biotin-conjugated 5-HETE to each well. This will compete with the 5-HETE in the sample/standard for binding to the capture antibody.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the TMB substrate solution to each well, which will be converted by HRP to produce a colored product.
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Calculation of Results
-
The intensity of the color is inversely proportional to the amount of 5-HETE in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 5-HETE in the samples by comparing their absorbance to the standard curve.
Conclusion
5-HETE is a promising biomarker that reflects the activity of the 5-lipoxygenase pathway, a key driver of inflammation. Its specificity to this pathway offers potential advantages over general inflammatory markers like CRP. However, its widespread clinical adoption is currently limited by the need for more extensive validation across a broader range of inflammatory diseases and the requirement for specialized and more costly analytical methods like LC-MS/MS for precise quantification. As research progresses and analytical techniques become more accessible, 5-HETE may emerge as a valuable tool for the diagnosis, monitoring, and development of targeted therapies for specific inflammatory conditions. Further studies directly comparing the performance of 5-HETE with established biomarkers in large patient cohorts are warranted.
References
- 1. Exhaled eicosanoids and biomarkers of oxidative stress in exacerbation of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procalcitonin: a promising diagnostic marker for sepsis and antibiotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eicosanoids and Eosinophilic Inflammation of Airways in Stable COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High levels of oxidized fatty acids in HDL are associated with impaired HDL function in patients with active rheumatoid arthritis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Release of leukotriene B4 and 5-hydroxyeicosatetraenoic acid during phagocytosis of artificial immune complexes by peripheral neutrophils in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum C-reactive protein in asthma and its ability in predicting asthma control, a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Systemic Inflammatory Markers in Clinical Phenotypes of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procalcitonin in clinical practice: from diagnosis of sepsis to antibiotic therapy | Italian Journal of Medicine [italjmed.org]
- 12. Procalcitonin for early diagnosis and differentiation of SIRS, sepsis, severe sepsis, and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accuracy of procalcitonin for diagnosing sepsis in adult patients admitted to the emergency department: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 5-HPETE, 12-HPETE, and 15-HPETE
For Researchers, Scientists, and Drug Development Professionals
Hydroperoxyeicosatetraenoic acids (HPETEs) are a group of lipid hydroperoxides derived from the oxygenation of arachidonic acid by lipoxygenase (LOX) enzymes. As unstable intermediates, they are rapidly converted to their corresponding hydroxyeicosatetraenoic acids (HETEs) or other bioactive mediators like leukotrienes and lipoxins.[1] Despite their transient nature, 5-HPETE, 12-HPETE, and 1this compound exhibit distinct biological activities and serve as critical nodes in inflammatory and cell signaling pathways. This guide provides a comparative overview of their biological functions, supported by experimental data and methodologies.
Biosynthesis of HPETE Isomers
The synthesis of 5-, 12-, and 1this compound is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Subsequently, specific lipoxygenase enzymes catalyze the insertion of molecular oxygen into the arachidonic acid backbone at different carbon positions.[2][3]
-
This compound is produced by 5-lipoxygenase (5-LOX), primarily in inflammatory cells like neutrophils, monocytes, and mast cells.[4][5]
-
12-HPETE is generated by 12-lipoxygenase (12-LOX), with a notable presence in platelets, pancreatic islet cells, and certain tumor cells.[6][7]
-
1this compound is synthesized by 15-lipoxygenase (15-LOX), which is expressed in cells such as eosinophils, reticulocytes, and bronchial epithelial cells.[8][9]
Comparative Biological Activities
While all three HPETEs are involved in inflammatory processes, their specific effects and potencies can differ significantly. The following table summarizes their key biological activities based on available experimental data.
| Biological Activity | This compound | 12-HPETE | 1this compound |
| Inflammation | Potent pro-inflammatory mediator. Precursor to leukotrienes (e.g., LTB4), which are powerful chemoattractants for leukocytes.[10] | Pro-inflammatory effects, contributing to diabetes-related inflammation and vascular complications.[11][12] | Complex role. Can be pro-inflammatory, inducing airway hyperresponsiveness and neutrophil infiltration,[13] but is also a precursor to anti-inflammatory lipoxins.[14] |
| Enzyme Inhibition | Potent inhibitor of neuronal Na+, K+-ATPase activity (IC25 = 10⁻⁸ M).[15] | Does not inhibit Na+, K+-ATPase activity at 1 µM.[15] | Does not inhibit Na+, K+-ATPase activity at 1 µM.[15] |
| Immune Modulation | Enhances Slow Reacting Substance (SRS) synthesis, contributing to allergic reactions.[16] | Can induce suppressor T cells, inhibiting IgG and IgM production.[17] | Induces functional and phenotypic suppressor T cells from resting peripheral blood T cells.[17] |
| Vascular Effects | Precursor to potent vasoconstrictors and mediators that increase vascular permeability.[18] | Implicated in thrombosis and atherosclerosis.[11] Contributes to endothelial cell dysfunction under high glucose.[7] | Can have both vasoconstrictive and vasodilatory properties depending on context.[6] Its metabolite, 15(S)-HETE, is angiogenic, while 15(S)-HPETE is angiostatic.[19] |
| Cellular Signaling | Restores suppressed macrophage function in activating NK cell signaling.[10] | Induces mitochondrial dysfunction and oxidative stress.[6] | Sensitizes afferent nerve endings, contributing to hyperalgesia.[13] |
Signaling Pathways and Downstream Metabolites
HPETEs are rapidly converted into a diverse array of bioactive lipids. The specific downstream pathways determine the ultimate biological outcome.
5-Lipoxygenase Pathway
This compound is a crucial intermediate in the synthesis of leukotrienes and 5-HETE.[5] Leukotriene B4 (LTB4) is a potent chemoattractant, while cysteinyl leukotrienes (LTC4, LTD4, LTE4) are known for their role in asthma and anaphylaxis.[4] 5-HETE can be further oxidized to 5-oxo-ETE, another potent inflammatory mediator.[20]
12-Lipoxygenase Pathway
12-HPETE is primarily reduced to 12-HETE, a molecule implicated in a variety of signaling cascades.[6] 12-HETE can activate protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and other signaling pathways involved in cell growth, migration, and inflammation.[6][21] It has been shown to act through the G protein-coupled receptor GPR31.[7][12] 12-HPETE can also be converted to hepoxilins, which are involved in calcium mobilization and insulin (B600854) secretion.[6]
15-Lipoxygenase Pathway
The 15-LOX pathway has a dual role in inflammation. 1this compound is the precursor to both pro-inflammatory mediators and specialized pro-resolving mediators (SPMs) like lipoxins.[8][14] The conversion of 1this compound to lipoxins often requires a second enzymatic step by another lipoxygenase, such as 5-LOX, in adjacent cells (transcellular biosynthesis).[14] 1this compound is also reduced to 15-HETE, which has its own set of biological activities, including anti-inflammatory and angiogenic effects.[19][22]
Key Experimental Protocols
Measurement of Neuronal Na+, K+-ATPase Activity
This assay is used to determine the inhibitory effect of HPETEs on a critical enzyme for maintaining neuronal membrane potential.
Objective: To quantify the inhibition of Na+, K+-ATPase by this compound, 12-HPETE, and 1this compound.
Methodology: [15]
-
Preparation of Synaptosomal Membranes: Cerebral cortices from rats are homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to pellet cellular debris, and the supernatant is further centrifuged at high speed to pellet the synaptosomal membranes. The final pellet is resuspended in a suitable buffer.
-
ATPase Assay: The reaction mixture contains the synaptosomal membrane preparation, ATP, MgCl₂, NaCl, and KCl in a buffered solution. To measure Na+, K+-ATPase activity specifically, parallel reactions are run in the presence of ouabain, a specific inhibitor of the enzyme.
-
Incubation: The HPETE isomers (e.g., at 1 µM concentration) or vehicle control are added to the reaction mixtures and pre-incubated. The reaction is initiated by the addition of ATP.
-
Quantification: The reaction is stopped after a defined period (e.g., 15 minutes) by adding a quenching agent. The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured colorimetrically.
-
Calculation: Na+, K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of each HPETE is expressed as a percentage of the control activity.
Induction of Suppressor T Cells
This bioassay assesses the immunomodulatory capacity of HPETEs by measuring their effect on antibody production in vitro.
Objective: To determine if pre-treatment of T cells with 1this compound induces a suppressor phenotype.
Methodology: [17]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T cells are then purified from the PBMC population.
-
Pre-incubation: The purified T cells are incubated for 18 hours with 1this compound (at a specific concentration) or a vehicle control.
-
Co-culture: The pre-treated T cells are washed and then added to a fresh culture of autologous B cells and T cells.
-
Stimulation: The co-culture is stimulated with Pokeweed Mitogen (PWM) to induce polyclonal immunoglobulin (IgG and IgM) production.
-
Quantification: After a culture period of several days, the supernatant is collected, and the concentrations of IgG and IgM are measured by ELISA.
-
Analysis: A significant reduction in IgG and IgM levels in the cultures containing 1this compound-treated T cells compared to control indicates the induction of suppressor T cells.
Conclusion
This compound, 12-HPETE, and 1this compound, while structurally similar, initiate distinct and sometimes opposing biological responses. This compound is a potent driver of pro-inflammatory and allergic responses through the leukotriene pathway and has unique inhibitory effects on key neuronal enzymes. 12-HPETE is heavily implicated in the inflammatory signaling associated with metabolic diseases and cancer cell proliferation. 1this compound displays a more complex, Janus-faced role, capable of promoting inflammation and hyperreactivity on one hand, while serving as a precursor to potent, inflammation-resolving lipoxins on the other. Understanding the specific activities and regulatory control of each HPETE isomer is critical for developing targeted therapeutic strategies for a wide range of inflammatory, metabolic, and cardiovascular diseases.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The effect of 1this compound on airway responsiveness and pulmonary cell recruitment in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is a potent inhibitor of neuronal Na+, K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the 5-hydroperoxide of eicosatetraenoic acid and inhibitors of the lipoxygenase pathway on the formation of slow reacting substance by rat basophilic leukemia cells; direct evidence that slow reacting substance is a product of the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (1this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
A Comparative Analysis of 5-Lipoxygenase Inhibitors on 5-HpETE Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent 5-lipoxygenase (5-LOX) inhibitors, focusing on their efficacy in reducing levels of 5-hydroperoxyeicosatetraenoic acid (5-HpETE), the direct product of 5-LOX activity on arachidonic acid. The inhibition of 5-LOX is a critical therapeutic target for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making a thorough understanding of the potency of different inhibitors essential for research and drug development.[1] This document offers a comprehensive overview of the performance of selected 5-LOX inhibitors, supported by experimental data.
Comparative Performance of 5-LOX Inhibitors
The inhibitory effects of various compounds on 5-LOX have been evaluated using both direct enzymatic assays and cell-based models. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following table summarizes the IC50 values for several well-characterized 5-LOX inhibitors, detailing their impact on 5-LOX activity, which directly correlates with the production of this compound.
| Inhibitor | Mechanism of Action | Assay System | Target Measured | IC50 | Reference |
| Zileuton (B1683628) | Direct 5-LOX Inhibitor (Iron Chelator) | Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 µM | [2] |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE Synthesis | 0.3 µM | [2] | ||
| Human PMNLs | LTB4 Biosynthesis | 0.4 µM | [2] | ||
| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM | [2] | ||
| Atreleuton (VIA-2291) | Direct 5-LOX Inhibitor | Human Whole Blood | LTB4 Production | ~80% inhibition at 100 mg daily dose | [3] |
| MK-886 | 5-LOX Activating Protein (FLAP) Inhibitor | Human Leukocytes | 5-HETE and LTB4 Formation | Highly Effective (Specific IC50 not provided) | |
| BAY X 1005 | 5-LOX Activating Protein (FLAP) Inhibitor | A23187-stimulated Rat Leukocytes | LTB4 Synthesis | 0.026 µM | |
| A23187-stimulated Mouse Leukocytes | LTB4 Synthesis | 0.039 µM | |||
| A23187-stimulated Human Leukocytes | LTB4 Synthesis | 0.22 µM | |||
| Caffeic Acid Phenethyl Ester (CAPE) | Direct 5-LOX Inhibitor | Human PMNLs | 5-LO activity | 0.13 µM | [4] |
Note: 5-hydroxyeicosatetraenoic acid (5-HETE) is the stable reduction product of this compound and is often measured as a surrogate for 5-LOX activity. Similarly, leukotriene B4 (LTB4) is a downstream product of the 5-LOX pathway, and its inhibition reflects the reduction in this compound synthesis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of 5-LOX inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: 5-LOX pathway and points of inhibition.
Caption: Workflow for 5-LOX inhibitor evaluation.
Experimental Protocols
Biochemical Assay for 5-LOX Inhibition (Measurement of this compound)
This assay directly measures the enzymatic activity of 5-LOX by monitoring the formation of the conjugated diene in this compound, which absorbs light at 234 nm.[5]
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mM EDTA)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
In a UV-transparent 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified 5-LOX enzyme. Include a control well with the solvent alone (no inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a pre-warmed solution of arachidonic acid to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay for 5-LOX Inhibition (Measurement of 5-HETE or LTB4)
This assay provides a more physiologically relevant measure of inhibitor potency by assessing 5-LOX activity within a cellular environment.
Materials:
-
Cell line expressing 5-LOX (e.g., rat basophilic leukemia cells (RBL-1) or human polymorphonuclear leukocytes (PMNLs))
-
Cell culture medium
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Cell stimulus (e.g., calcium ionophore A23187)
-
Phosphate-buffered saline (PBS)
-
Reagents for extraction and quantification of 5-HETE or LTB4 (e.g., methanol, solid-phase extraction columns, HPLC system or ELISA kit)
Procedure:
-
Culture the cells to an appropriate density in a multi-well plate.
-
Replace the culture medium with a buffer (e.g., PBS).
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LOX pathway.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding a cold solvent like methanol.
-
Collect the cell supernatant.
-
Extract the eicosanoids (5-HETE or LTB4) from the supernatant, for example, using solid-phase extraction.
-
Quantify the amount of 5-HETE or LTB4 using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to 5-HETE Immunoassay Specificity: A Comparative Analysis of Cross-Reactivity with Other Hydroperoxides
For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and lipid mediators, the accurate quantification of 5-hydroxyeicosatetraenoic acid (5-HETE) is paramount. As a key product of the 5-lipoxygenase (5-LOX) pathway, 5-HETE is a critical biomarker in a variety of physiological and pathological processes. Enzyme-linked immunosorbent assays (ELISAs) are a common tool for the quantification of 5-HETE due to their convenience and high-throughput capabilities. However, a significant challenge with immunoassays is the potential for cross-reactivity with structurally similar molecules, such as other hydroperoxides and eicosanoids. This guide provides a comparative overview of the cross-reactivity of commercially available assays, alongside the experimental protocols for assessing specificity and a visualization of the relevant biological pathway.
Understanding the 5-Lipoxygenase Pathway
The production of 5-HETE is initiated by the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase. This pathway is a critical component of the inflammatory cascade, leading to the generation of a variety of bioactive lipid mediators.
Comparison of Assay Cross-Reactivity
| Compound | Cayman Chemical 15(S)-HETE ELISA Kit (% Cross-Reactivity)[1] |
| 15(S)-HETE | 100% |
| 15(R)-HETE | 0.08% |
| 5(S)-HETE | <0.01% |
| 5(R)-HETE | <0.01% |
| 12(S)-HETE | 0.04% |
| 12(R)-HETE | <0.01% |
| 20-HETE | <0.01% |
| 5(S),15(S)-DiHETE | 2.87% |
| 8(S),15(S)-DiHETE | 0.35% |
| 15(S)-HEPE | 0.93% |
| (±)15-HEPE | 0.21% |
| 15(S)-HETrE | 3.03% |
| 14,15-DiHETrE | 0.03% |
| (±)14,15-EpETrE | <0.01% |
| 9(S)-HODE | <0.01% |
| 13(S)-HODE | 0.02% |
| 13(R)-HODE | <0.01% |
| Arachidonic Acid | 0.17% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
Note: The data presented is for a 15(S)-HETE ELISA kit and is intended to exemplify the type of cross-reactivity information that should be sought for 5-HETE specific assays. The lack of readily available, quantitative cross-reactivity data for 5-HETE ELISA kits from several major suppliers highlights a critical gap for researchers.
Experimental Protocols for Determining Cross-Reactivity
The determination of cross-reactivity is a crucial validation step for any immunoassay. The following is a generalized protocol for assessing cross-reactivity in a competitive ELISA format, which is commonly used for small molecules like 5-HETE.
Detailed Methodology:
-
Preparation of Standard Curve: A standard curve is generated using a series of known concentrations of the primary analyte (e.g., 5-HETE). This is typically done in the buffer recommended by the assay manufacturer.
-
Preparation of Potential Cross-Reactant Solutions: A range of concentrations of the potential cross-reacting substances (e.g., other HETEs, HPETEs, prostaglandins) is prepared. The concentration range should be sufficient to potentially achieve 50% inhibition of the assay signal.
-
Competitive ELISA Performance: The assay is performed according to the manufacturer's instructions. In a competitive ELISA, the antigen in the sample (or the cross-reactant) competes with a fixed amount of labeled antigen for a limited number of antibody binding sites.
-
Data Acquisition: The absorbance (or fluorescence) is measured for each well using a microplate reader.
-
Calculation of IC50: The concentration of the primary analyte that causes 50% inhibition of the maximum signal (the IC50) is determined from the standard curve. Similarly, the IC50 is determined for each potential cross-reactant.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 5-HETE / IC50 of Potential Cross-Reactant) x 100
Conclusion and Recommendations
The choice of an appropriate immunoassay for the quantification of 5-HETE requires careful consideration of its specificity. While ELISA kits offer a convenient and high-throughput method, the potential for cross-reactivity with other structurally related lipid mediators can significantly impact the accuracy of the results. The data presented for the Cayman Chemical 15(S)-HETE ELISA kit demonstrates the level of detail that should be available to researchers to make informed decisions.
It is imperative for researchers to:
-
Request Detailed Cross-Reactivity Data: Always request comprehensive, quantitative cross-reactivity data from the manufacturer for the specific lot of the ELISA kit being purchased.
-
Validate in Your Own System: Whenever possible, perform in-house validation of the assay with potential cross-reactants that are relevant to the biological system under investigation.
-
Consider Alternative Methods: For studies requiring the highest level of specificity and the ability to measure multiple analytes simultaneously, consider mass spectrometry-based methods such as LC-MS/MS.
By critically evaluating the specificity of available assays, researchers can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the role of 5-HETE and other eicosanoids in health and disease.
References
The Role of 5-HETE in Prostate Cancer: A Comparative Analysis of Targeting the 5-Lipoxygenase Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of targeting the 5-hydroxyeicosatetraenoic acid (5-HETE) pathway in a prostate cancer model versus a standard-of-care chemotherapy, Docetaxel. We will delve into the experimental data supporting the role of 5-HETE in prostate cancer progression and provide detailed methodologies for key experiments.
Executive Summary
5-HETE, a metabolite of arachidonic acid produced by the enzyme 5-lipoxygenase (5-LOX), has emerged as a significant player in the tumor microenvironment.[1][2] In prostate cancer, the 5-LOX pathway is frequently upregulated, leading to increased production of 5-HETE.[3] This bioactive lipid promotes cancer cell proliferation, survival, and migration, making the 5-LOX/5-HETE axis an attractive therapeutic target. This guide compares the efficacy of inhibiting this pathway using the 5-LOX inhibitor Zileuton with the established chemotherapeutic agent Docetaxel in preclinical prostate cancer models.
Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the efficacy of targeting the 5-HETE pathway versus standard chemotherapy in prostate cancer models.
Table 1: In Vivo Efficacy of Zileuton (5-LOX Inhibitor) in a TRAMP Mouse Model of Prostate Cancer
| Treatment Group | Dosage | Outcome | Key Findings |
| Control | - | - | Spontaneous tumor development. |
| Zileuton | 1200 mg/kg | Fewer Tumors | Treatment with a high level of Zileuton resulted in a reduced number of tumors.[4] |
TRAMP: Transgenic Adenocarcinoma of the Mouse Prostate
Table 2: In Vivo Efficacy of Docetaxel in a Prostate Cancer Xenograft Mouse Model
| Treatment Group | Dosage | Outcome | Key Findings |
| Control | - | - | Progressive tumor growth. |
| Docetaxel | 10 mg/kg/week | 32.6% Tumor Regression | Docetaxel monotherapy significantly inhibited tumor growth.[5] |
| Docetaxel | 24 mg/kg (twice a week) | -48.7% Change in Tumor Size (Day 22) | Consecutive administrations of Docetaxel were effective in inhibiting PC-3 tumor growth.[6] |
Table 3: In Vitro Effects of Targeting the 5-LOX Pathway in Prostate Cancer Cells
| Cell Line | Treatment | Concentration | Effect |
| PC-3 | Zileuton | 10 µM | Suppressed cell motility.[4] |
| LNCaP | Zileuton | 10 µM | Upregulation of E-cadherin and paxillin.[4] |
| PC-3 | MK591 (5-LOX inhibitor) | Not specified | Decreased cell viability.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Liquid chromatography-mass spectrometry-based metabolic panels characteristic for patients with prostate cancer and prostate-specific antigen levels of 4–10 ng/mL [jomh.org]
- 2. Overall Survival After Systemic Treatment in High-volume Versus Low-volume Metastatic Hormone-sensitive Prostate Cancer: Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. urotoday.com [urotoday.com]
- 5. Quantitative Proteomics Reveals That Enzymes of the Ketogenic Pathway Are Associated with Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Proteome Signatures Associated with Five Grades of Prostate Cancer and Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics reveals that enzymes of the ketogenic pathway are associated with prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HPETE's Role in Neutrophil Activation: A Comparison of Knock-out Models and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that govern neutrophil activation is paramount for developing novel therapeutics for inflammatory diseases. A key player in this process is 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a lipid mediator derived from arachidonic acid. This guide provides an objective comparison of the primary methods used to validate the role of this compound in neutrophil activation, focusing on genetic knock-out models and pharmacological inhibition, supported by experimental data and detailed protocols.
Introduction to this compound and Neutrophil Activation
Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation to combat pathogens. Their activation is a tightly regulated process involving a cascade of signaling molecules. This compound, produced by the enzyme 5-lipoxygenase (5-LO), is a critical intermediate in the biosynthesis of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4). While LTB4 is a well-established potent chemoattractant for neutrophils, this compound itself is also believed to play a direct role in modulating neutrophil function.[1][2] It has been shown to augment the increase in cytosolic free calcium in response to other stimuli, a key step in neutrophil activation.[1][2]
To dissect the precise role of this compound, researchers primarily rely on two approaches: genetic deletion of the 5-lipoxygenase gene (Alox5) in mouse models and pharmacological blockade of the 5-LO pathway. This guide will compare these methodologies, presenting their strengths, limitations, and the key experimental findings they have generated.
Comparison of Models for Studying this compound Function
A direct genetic knockout of this compound is not feasible as it is an intermediate product. Therefore, the most common genetic approach is the use of 5-lipoxygenase knockout (Alox5-/-) mice. These mice are incapable of producing this compound and all downstream leukotrienes. To further delineate the specific effects of LTB4, BLT1-/- mice, which lack the high-affinity LTB4 receptor, are often used. Pharmacological approaches typically involve the use of 5-LO inhibitors, such as Zileuton (B1683628).
| Feature | Alox5 Knock-out (KO) Mice | BLT1 Knock-out (KO) Mice | Pharmacological Inhibition (e.g., Zileuton) |
| Target | 5-lipoxygenase enzyme | Leukotriene B4 receptor 1 | 5-lipoxygenase enzyme |
| Specificity | Complete and specific ablation of the 5-LO pathway | Specific ablation of LTB4 signaling through its high-affinity receptor | Can have off-target effects and may not achieve 100% inhibition.[3] |
| Advantages | Provides a clean genetic model to study the entire 5-LO pathway's role. | Allows for the specific investigation of LTB4-mediated effects, downstream of this compound.[4][5][6] | Reversible, dose-dependent, and can be applied to various species, including human cells.[7][8] |
| Limitations | Does not differentiate between the effects of this compound and its downstream metabolites (e.g., LTB4).[9] | Does not account for potential effects of this compound or other leukotrienes. | Potential for incomplete inhibition and off-target effects. Requires careful validation of dosage and timing. |
| Key Findings | Reduced neutrophil recruitment and inflammation in various models.[10] | Impaired neutrophil recruitment and extravasation.[4][5] | Attenuates neutrophil chemotaxis and inflammatory responses.[11][12] |
Quantitative Data on Neutrophil Function
The following tables summarize key quantitative findings from studies utilizing these different models to assess neutrophil activation.
Table 1: Neutrophil Recruitment in Inflammatory Models
| Model | Inflammatory Stimulus | Tissue | Neutrophil Infiltration (% reduction vs. Wild-Type/Control) | Reference |
| Alox5-/- Mice | Aspergillus fumigatus | Bronchoalveolar Lavage Fluid | ~50% reduction at 12h post-infection | [10] |
| BLT1-/- Mice | Autoimmune Arthritis | Joint | >90% reduction | [5] |
| Zileuton-treated Rats | Arthus Reaction | Pleural Cavity | Significant reduction | [8] |
Table 2: In Vitro Neutrophil Chemotaxis
| Cell Type | Chemoattractant | Model/Treatment | Chemotaxis (% inhibition vs. Control) | Reference |
| Human Neutrophils | fMLP | Zileuton | Significant inhibition | [11] |
| Mouse Neutrophils (Alox5-/-) | IL-8 | Alox5-/- | Significantly reduced chemotactic response | [4] |
| Mouse Neutrophils (BLT1-/-) | LTB4 | BLT1-/- | Abolished chemotaxis towards LTB4 | [4] |
Table 3: Neutrophil Superoxide (B77818) Production
| Cell Type | Stimulus | Model/Treatment | Superoxide Production | Reference |
| Human Neutrophils | Various | Zileuton | No significant inhibition of superoxide production | [11] |
| Mouse Bone Marrow Cells | Silica | Pstpip2 mutant | Increased superoxide production (model of autoinflammation) | [6] |
Note: Direct comparative studies measuring superoxide production in Alox5-/- or BLT1-/- neutrophils versus wild-type are less common, with many studies focusing on recruitment and chemotaxis.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound-mediated neutrophil activation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound Signaling Pathway in Neutrophils.
Caption: Workflow for comparing models of this compound function.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to assess neutrophil activation.
Neutrophil Isolation from Mouse Bone Marrow
This protocol describes the isolation of neutrophils from the bone marrow of wild-type, Alox5-/-, or BLT1-/- mice.
Materials:
-
70% Ethanol
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Density gradient medium (e.g., Percoll or Histopaque)
-
Sterile dissection tools
-
Syringes and needles (25G)
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow into a 50 mL tube containing RPMI 1640 with 10% FBS and penicillin-streptomycin using a 25G needle and syringe.
-
Create a single-cell suspension by gently passing the marrow through the needle several times.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of RPMI 1640 and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in RPMI 1640 and layer the cell suspension onto a density gradient medium.
-
Centrifuge at 1200 x g for 30 minutes at room temperature with the brake off.
-
Collect the neutrophil layer and wash with RPMI 1640.
-
Count the cells and assess viability using trypan blue exclusion. The purity of the neutrophil population should be assessed by flow cytometry or cytospin.
In Vitro Neutrophil Chemotaxis Assay (Transwell)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., LTB4, fMLP)
-
Transwell inserts with 3-5 µm pores
-
24-well plate
-
Incubator (37°C, 5% CO₂)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
If using a pharmacological inhibitor, pre-incubate the cells with the inhibitor (e.g., Zileuton) or vehicle control for the recommended time.
-
Add 600 µL of chemotaxis buffer containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the neutrophil suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the Transwell inserts.
-
To quantify migrated cells, a standard curve can be generated by adding known numbers of labeled cells to empty wells.
-
Add a fluorescent dye (e.g., Calcein-AM) to the lower chamber and incubate to label the migrated cells.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
Calculate the number of migrated cells based on the standard curve and express the results as a percentage of the total cells added.
Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions, a key function of activated neutrophils.
Materials:
-
Isolated neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochrome c from horse heart
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Superoxide dismutase (SOD)
-
96-well plate
-
Spectrophotometer plate reader
Procedure:
-
Resuspend isolated neutrophils in HBSS at a concentration of 2 x 106 cells/mL.
-
If using a pharmacological inhibitor, pre-incubate the cells with the inhibitor or vehicle control.
-
To a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of cytochrome c solution (e.g., 160 µM in HBSS) to each well.
-
For control wells, add SOD (e.g., 300 U/mL) to inhibit cytochrome c reduction by superoxide.
-
Add 50 µL of the stimulant (e.g., PMA at 100 nM) or HBSS (for unstimulated control) to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 550 nm every 1-2 minutes for 60-90 minutes.
-
Calculate the rate of superoxide production by subtracting the rate of absorbance change in the presence of SOD from the rate in the absence of SOD, using the extinction coefficient for reduced cytochrome c (21.1 mM-1cm-1).
Conclusion
The validation of this compound's role in neutrophil activation is a complex endeavor that relies on a combination of genetic and pharmacological approaches. While a direct "this compound knockout" is not available, the use of Alox5-/- mice provides a powerful tool to study the entire 5-lipoxygenase pathway. When combined with studies using BLT1-/- mice, researchers can begin to dissect the specific contributions of this compound versus its downstream metabolite, LTB4. Pharmacological inhibitors, such as Zileuton, offer a complementary approach, particularly for studies involving human cells and for exploring the therapeutic potential of targeting this pathway.
The data consistently demonstrate that the 5-lipoxygenase pathway is crucial for robust neutrophil recruitment and chemotaxis. However, the direct effects of this compound on other neutrophil functions, such as superoxide production and degranulation, require further investigation. By employing the rigorous experimental protocols outlined in this guide and carefully interpreting the data from these different models, researchers can continue to unravel the intricate role of this compound in neutrophil activation and its implications for inflammatory diseases.
References
- 1. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 5-hydroperoxyeicosatetraenoic acid in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid [insight.jci.org]
- 5. rupress.org [rupress.org]
- 6. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic 5-lipoxygenase activity is required for neutrophil responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effect of zileuton, a 5-lipoxygenase inhibitor, against nociceptive paradigms in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
5-HETE vs. 5-oxo-ETE: A Comparative Analysis of Potency and Signaling
A detailed guide for researchers, scientists, and drug development professionals on the comparative biological potency and signaling mechanisms of the eicosanoids 5-Hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-Eicosatetraenoic acid (5-oxo-ETE).
This guide provides an objective comparison of the biological activities of 5-HETE and its oxidized metabolite, 5-oxo-ETE. While both are products of the 5-lipoxygenase (5-LO) pathway and play roles in inflammatory responses, their potencies differ significantly. This document summarizes key quantitative data, outlines experimental protocols for assessing their activity, and visualizes their shared signaling pathway.
Introduction
5-HETE is an eicosanoid produced from arachidonic acid by the action of 5-lipoxygenase.[1] It can be further metabolized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE.[2][3] This conversion is a critical step in amplifying the biological signal, as 5-oxo-ETE is a substantially more potent agonist at their shared receptor.[2][4] Both molecules are involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cancer.[4][5]
Comparative Potency
Experimental data consistently demonstrates that 5-oxo-ETE is significantly more potent than its precursor, 5-HETE, in eliciting cellular responses. Reports indicate that 5-oxo-ETE is approximately 30 to 100 times more potent than 5-HETE in activating inflammatory cells like neutrophils.[2][4] This heightened potency is reflected across various biological assays.
Table 1: Comparative Biological Potency (EC50 Values)
| Biological Activity | 5-oxo-ETE | 5-HETE | Cell Type | Reference |
| GTPγS Binding Assay | ~5 nM | - | HEK293 cells transfected with OXE receptor | [6] |
| Calcium Mobilization | ~100 nM | ~10,000 nM (100-fold less potent) | HEK293 cells with R527 (OXE receptor) and Gα16 | [6] |
| Actin Polymerization | ~0.7 nM | - | Feline Eosinophils | [7] |
| Chemotaxis | More potent than 5-HETE | Less potent than 5-oxo-ETE | Eosinophils, Neutrophils | [2][8] |
Note: EC50 values can vary depending on the specific experimental conditions and cell types used.
Receptor and Signaling Pathway
Both 5-HETE and 5-oxo-ETE exert their effects primarily through a common G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1), also referred to as OXE, hGPCR48, or R527.[4][9] 5-oxo-ETE is the more potent and specific endogenous ligand for this receptor.[5][6]
Activation of the OXER1 receptor, which is coupled to a Gi/o protein, initiates a signaling cascade.[3][9] Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits. The Gβγ dimer is primarily responsible for activating downstream effector molecules, leading to various cellular responses.[3][8]
Signaling Pathway Diagram
Caption: Signaling pathway of 5-HETE and 5-oxo-ETE via the OXER1 receptor.
Key Biological Activities
5-oxo-ETE is a potent chemoattractant for several types of inflammatory cells, with a particularly strong effect on eosinophils.[3][6][10] It is considered one of the most powerful eosinophil chemoattractants among all lipid mediators.[5] Its activities also include the stimulation of chemotaxis in neutrophils, monocytes, and basophils.[3][6] In addition to cell migration, 5-oxo-ETE can induce degranulation, the production of reactive oxygen species, and the release of other inflammatory mediators.[8] 5-HETE exhibits similar, albeit significantly less potent, biological activities.[2]
Experimental Protocols
The following are generalized methodologies for key experiments used to compare the potency of 5-HETE and 5-oxo-ETE.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Workflow Diagram:
Caption: Workflow for a typical calcium mobilization assay.
Detailed Steps:
-
Cell Preparation: Cells endogenously expressing the OXER1 receptor (e.g., eosinophils, neutrophils) or a cell line stably transfected with the receptor (e.g., HEK293) are harvested and washed.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cell.
-
Stimulation: The dye-loaded cells are placed in a fluorometer or flow cytometer, and a baseline fluorescence is established. The agonist (5-HETE or 5-oxo-ETE) is then added at various concentrations.
-
Data Acquisition: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are recorded over time.
-
Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value (the concentration that elicits a half-maximal response) is calculated.
Chemotaxis Assay
This assay quantifies the directed migration of cells in response to a chemical gradient.
Workflow Diagram:
Caption: General workflow for a microchemotaxis assay.
Detailed Steps:
-
Chamber Preparation: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with medium containing various concentrations of the chemoattractant (5-HETE or 5-oxo-ETE).
-
Membrane Placement: A porous membrane (with a pore size appropriate for the cell type) is placed over the lower wells.
-
Cell Seeding: A suspension of the cells of interest (e.g., purified eosinophils or neutrophils) is added to the upper chamber.
-
Incubation: The chamber is incubated for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant gradient.
-
Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed, stained, and the number of cells that have migrated to the lower surface is counted using a microscope.
Conclusion
The conversion of 5-HETE to 5-oxo-ETE represents a significant amplification of biological activity within the 5-lipoxygenase pathway. 5-oxo-ETE is a highly potent lipid mediator, particularly for eosinophils, and exerts its effects through the OXER1 receptor. Understanding the pronounced difference in potency between these two eicosanoids is crucial for researchers investigating inflammatory and allergic diseases, and for the development of targeted therapeutics that may modulate this signaling axis. The experimental protocols outlined provide a foundation for the quantitative assessment of these and other related signaling molecules.
References
- 1. Human Metabolome Database: Showing metabocard for 5-HETE (HMDB0011134) [hmdb.ca]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
The Role of 5-HETE in Disease Severity: A Comparative Guide for Researchers
An Objective Comparison of 5-HETE Quantification Methods and its Correlation with Disease Progression
For Immediate Release
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. It is increasingly recognized for its role in a variety of physiological and pathological processes, particularly in inflammation and cancer. This guide provides a comprehensive comparison of current methods for quantifying 5-HETE levels and summarizes the existing experimental data correlating these levels with disease severity, aimed at researchers, scientists, and drug development professionals.
5-HETE Levels and Disease Severity: A Comparative Overview
Elevated levels of 5-HETE have been observed in various diseases, often correlating with the severity of the condition. The following table summarizes key findings from clinical studies.
| Disease State | Patient Cohort | Control Group | 5-HETE Levels (Mean ± SD/Median [IQR]) | Fold Change | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Stable IPF (n=37) | Healthy Controls (n=34) | 4.88 ± 1.22 ng/mL | ~1.5x | [1] |
| Acute Exacerbation of IPF (n=41) | Stable IPF (n=37) | 10.24 ± 2.13 ng/mL | ~2.1x | [1] | |
| Pancreatic Cancer | Pancreatic Adenocarcinoma (n=36) | Healthy Individuals (n=35) | 3-8 fold higher (P<0.003) | 3-8x | |
| Sepsis vs. Septic Shock | Sepsis | Healthy Controls | Significantly Higher | - | [2][3] |
| Septic Shock | Sepsis | Significantly Higher | - | [2][3] | |
| Asthma | Symptomatic Asthma | Asymptomatic Asthma | Elevated in BAL fluid | - | [4][5] |
Methodologies for 5-HETE Quantification: A Head-to-Head Comparison
The accurate quantification of 5-HETE is crucial for its validation as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
| Feature | LC-MS/MS | ELISA (Representative) |
| Sensitivity (LLOQ) | 2.5 - 5 pg/mL | 7.81 - 156 pg/mL[6][7] |
| Specificity | High; distinguishes between structurally similar isomers | Variable; prone to cross-reactivity with other HETEs |
| Accuracy (% Recovery) | 90-110% | 85% - 104%[7] |
| Linearity (r²) | >0.99 | Good, but with a more limited dynamic range |
| Throughput | Lower; sequential sample analysis | Higher; suitable for batch analysis |
| Cost | Higher initial instrument and operational cost | Lower cost per sample and initial setup |
| Sample Volume | Typically requires smaller sample volumes | May require larger sample volumes |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is a generalized procedure for the extraction of 5-HETE from plasma or serum prior to LC-MS/MS analysis.
Materials:
-
Plasma/serum samples
-
Internal Standard (IS) solution (e.g., 5-HETE-d8)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid
-
SPE cartridges (e.g., C18 or polymeric)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw plasma/serum samples on ice. To 500 µL of plasma, add the internal standard. Acidify the sample to a pH of ~3.5-4.0 with formic acid to protonate the carboxylic acid group of 5-HETE.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences, followed by a wash with a low percentage of organic solvent (e.g., 10% methanol) to remove less hydrophobic impurities.
-
Elution: Elute 5-HETE with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%) to aid in protonation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for 5-HETE (m/z 319.2) is selected and fragmented, and specific product ions are monitored for quantification.
Signaling Pathways and Experimental Workflows
The biological effects of 5-HETE are primarily mediated through its G protein-coupled receptor, OXER1.[6] Activation of OXER1 initiates a cascade of intracellular signaling events that contribute to cellular responses such as proliferation, migration, and inflammation.
Caption: 5-HETE signaling pathway via the OXER1 receptor.
References
- 1. The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of plasma 5-hydroxyindoleacetic acid, a serotonin metabolite, on clinical outcome in septic shock, and its effect on vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in plasma concentrations of vasoactive neuropeptides in patients with sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between bronchial and alveolar samples of bronchoalveolar lavage fluid in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cells and mediators in bronchoalveolar lavage of asthmatic patients: the example of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Human 5-HETE ELISA Kit (A74628) [antibodies.com]
Validating the Binding of 5-HETE to its Putative Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding and functional activity of 5-hydroxyeicosatetraenoic acid (5-HETE) and its potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), to the putative G protein-coupled receptor, oxoeicosanoid receptor 1 (OXER1). Detailed experimental protocols and supporting data are presented to aid in the validation of this critical ligand-receptor interaction.
Introduction
5-HETE is an eicosanoid metabolite of arachidonic acid involved in various physiological and pathological processes, including inflammation and cell proliferation. While 5-HETE itself exhibits biological activity, its oxidized metabolite, 5-oxo-ETE, has emerged as a significantly more potent signaling molecule. The primary receptor that mediates the effects of 5-oxo-ETE is the oxoeicosanoid receptor 1 (OXER1), a member of the G protein-coupled receptor (GPCR) superfamily. Validating the binding of these ligands to OXER1 is crucial for understanding their biological roles and for the development of targeted therapeutics.
Comparative Analysis of Ligand Binding and Potency
Experimental evidence consistently demonstrates that 5-oxo-ETE is the high-affinity ligand for OXER1, exhibiting substantially greater potency than its precursor, 5-HETE.[1][2] 5-oxo-ETE is reported to be approximately 100 times more potent than 5-HETE in activating neutrophils and inducing cellular responses mediated by OXER1.[1]
Table 1: Comparison of 5-HETE and 5-oxo-ETE Activity at OXER1
| Parameter | 5-HETE | 5-oxo-ETE | Reference |
| Binding Affinity (Kd) | Lower Affinity | ~4 nM (in neutrophil membranes) | [1] |
| Functional Potency (EC50) | Modest Effect | ~5 nM (GTPγS binding); ~100 nM (calcium mobilization in transfected HEK293 cells) | [3] |
| Relative Potency | ~1% of 5-oxo-ETE | 100 | [1][4] |
Experimental Protocols for Validating Ligand-Receptor Interaction
Accurate validation of the 5-HETE/5-oxo-ETE binding to OXER1 requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays.
Radioligand Competition Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and its displacement by unlabeled competitors.
Objective: To determine the binding affinity (Ki) of 5-HETE and 5-oxo-ETE for OXER1.
Materials:
-
Membranes from cells expressing OXER1 (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-5-oxo-ETE)
-
Unlabeled 5-HETE and 5-oxo-ETE
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[5]
-
Wash Buffer: Ice-cold Assay Buffer
-
GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI)[5]
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells expressing OXER1 in cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.[5]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane suspension (10-20 µg protein)[5]
-
50 µL of various concentrations of unlabeled 5-HETE or 5-oxo-ETE (competitor)
-
50 µL of radiolabeled ligand at a concentration near its Kd[6]
-
For total binding, add 50 µL of Assay Buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled 5-oxo-ETE (e.g., 10 µM).[6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Filtration: Rapidly filter the reaction mixture through the pre-soaked GF/C filter plate using a vacuum harvester. Wash the filters four times with ice-cold Wash Buffer.[5]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[5]
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon ligand binding to the GPCR.
Objective: To determine the potency (EC50) and efficacy of 5-HETE and 5-oxo-ETE in activating G protein signaling via OXER1.
Materials:
-
Membranes from cells expressing OXER1
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
Unlabeled GTPγS
-
GDP
-
5-HETE and 5-oxo-ETE
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4[7]
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension (5-20 µg protein)
-
GDP (typically 10-100 µM) to suppress basal binding[7]
-
Varying concentrations of 5-HETE or 5-oxo-ETE
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[8]
-
Termination and Filtration: Stop the reaction by rapid filtration through a GF/C filter plate and wash with ice-cold buffer.
-
Counting: Dry the filters and measure the bound radioactivity.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific [35S]GTPγS binding against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq/i-coupled receptors.
Objective: To assess the ability of 5-HETE and 5-oxo-ETE to induce calcium signaling through OXER1.
Materials:
-
Cells expressing OXER1 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[9]
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)[9]
-
5-HETE and 5-oxo-ETE
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Remove the growth medium and incubate the cells with the Fluo-4 AM loading solution (containing Pluronic F-127 and probenecid, if needed) for 1 hour at 37°C in the dark.[9]
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Add 100 µL of Assay Buffer to each well.[9]
-
Measurement: Place the plate in a fluorescence microplate reader.
-
Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.[9]
-
Compound Addition: Add varying concentrations of 5-HETE or 5-oxo-ETE to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the agonist to determine the EC50.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway activated by 5-oxo-ETE and the general experimental workflow for validating its binding to OXER1.
Caption: OXER1 signaling cascade initiated by 5-oxo-ETE.
Caption: Workflow for validating 5-HETE/5-oxo-ETE binding to OXER1.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 5-HETE Detection Methods: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals investigating inflammatory pathways and lipid signaling, the accurate quantification of 5-hydroxyeicosatetraenoic acid (5-HETE) is critical. As a key metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway, 5-HETE is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer progression. The choice of analytical method for 5-HETE detection can significantly influence experimental outcomes. This guide provides a comprehensive, data-driven comparison of the two primary techniques for 5-HETE quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The selection of an appropriate assay is dependent on a variety of performance metrics. The following table summarizes key parameters for both LC-MS/MS and representative 5-HETE ELISA kits. It is important to note that the ELISA data is representative of commercially available kits, and performance may vary between manufacturers.
| Feature | LC-MS/MS | ELISA (Representative) |
| Principle | Physicochemical detection based on mass-to-charge ratio | Competitive immunoassay based on antigen-antibody recognition |
| Sensitivity (LLOQ) | ~0.2 - 3 ng/mL[3] | ~3.8 - 12 pg/mL |
| Specificity | High; distinguishes between structurally similar isomers[1][2] | Variable; prone to cross-reactivity with other HETEs and related fatty acids[1] |
| Accuracy (% Recovery) | 90-110%[1] | Can be affected by matrix effects and cross-reactivity, potentially leading to over- or underestimation[1] |
| Precision (CV%) | Intra- and inter-day CV% typically <15%[3] | Intra-assay: ≤ 8%; Inter-assay: ≤ 12% |
| Dynamic Range | Wide, excellent linearity[1] | Good, but more limited compared to LC-MS/MS[1] |
| Throughput | Lower; sequential sample analysis | Higher; suitable for batch analysis of multiple samples in a 96-well plate format[1] |
| Cost | Higher initial instrument cost and operational expenses[1][2] | Lower cost per sample and for initial setup[1][2] |
| Sample Volume | Typically requires smaller sample volumes[1][2] | May require larger sample volumes[1] |
| Expertise Required | Requires specialized training and expertise in mass spectrometry[2] | Relatively easy to perform with standard laboratory skills[2] |
Signaling Pathway of 5-HETE
5-HETE is synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). It can then be further metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent agonist for the G protein-coupled receptor OXER1. Activation of OXER1 on various immune cells, such as eosinophils and neutrophils, triggers downstream signaling cascades that mediate inflammatory responses.
Figure 1: Simplified 5-HETE signaling pathway.
Experimental Workflows
The experimental workflows for ELISA and LC-MS/MS differ significantly in their complexity and the nature of the analytical process.
Figure 2: High-level experimental workflows for ELISA and LC-MS/MS.
Detailed Experimental Protocols
5-HETE ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure based on commercially available competitive ELISA kits. Researchers should always refer to the specific kit manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard curve by serial dilution of a stock standard.
-
Sample Preparation: Depending on the sample matrix (e.g., plasma, serum, cell culture supernatant), a dilution or a purification step using solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Add the 5-HETE conjugate (e.g., linked to an enzyme like horseradish peroxidase).
-
Add the specific antibody to 5-HETE.
-
Incubate the plate to allow for the competitive binding between the 5-HETE in the sample/standard and the labeled 5-HETE conjugate for the limited antibody binding sites.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution. The enzyme on the bound conjugate will catalyze a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The concentration of 5-HETE in the samples is determined by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the absorbance.
5-HETE LC-MS/MS Protocol
This protocol provides a general framework for the analysis of 5-HETE in a biological matrix. Optimization will be required for specific instrumentation and sample types.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 5-HETE-d8) to the sample.
-
Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Acidify the sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elution: Elute 5-HETE from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile/methanol with 0.1% formic acid).[3]
-
Separation: The reconstituted sample is injected into the LC system, where 5-HETE is separated from other components based on its physicochemical properties.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode.
-
A specific precursor ion for 5-HETE (e.g., m/z 319.2) is selected.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions are monitored.
-
-
Simultaneously, the MRM transitions for the internal standard are monitored.
-
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration of 5-HETE in the samples is calculated from this calibration curve.[2]
Conclusion and Recommendations
The choice between ELISA and LC-MS/MS for 5-HETE quantification should be guided by the specific requirements of the study.
-
ELISA is a suitable option for high-throughput screening of a large number of samples where cost and speed are major considerations, and a semi-quantitative or relative quantification is sufficient.[2] However, researchers must be mindful of the potential for cross-reactivity and should validate the assay for their specific sample matrix.
-
LC-MS/MS is the recommended method for studies requiring high specificity, accuracy, and precise quantification of 5-HETE. It is the gold standard for distinguishing between closely related isomers and for providing definitive quantitative data, which is essential for mechanistic studies, biomarker validation, and clinical research.[2]
Ultimately, the optimal approach may involve a combination of both techniques: using ELISA for initial screening of a large sample set to identify interesting candidates, followed by the validation and precise quantification of these findings using a robust and specific LC-MS/MS method.
References
Decoding 5-HETE Signaling: A Comparative Guide to Downstream Target Confirmation
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of bioactive lipids is paramount. 5-Hydroxyeicosatetraenoic acid (5-HETE), a key metabolite of arachidonic acid, has emerged as a critical mediator in a spectrum of physiological and pathological processes, including inflammation, allergic reactions, and cancer progression. This guide provides a comparative analysis of the downstream targets of 5-HETE signaling, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Introduction to 5-HETE Signaling
5-HETE is produced from arachidonic acid by the action of 5-lipoxygenase (5-LOX). It exerts its biological effects primarily through the G protein-coupled receptor, OXER1. Upon ligand binding, OXER1 initiates a cascade of intracellular events that influence cellular functions such as chemotaxis, proliferation, and gene expression. Furthermore, 5-HETE can be metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a more potent agonist for OXER1, amplifying the initial signal.
Comparative Analysis of Downstream Targets
The following tables summarize quantitative data from various studies investigating the downstream effects of 5-HETE signaling. These data provide a basis for comparing the potency and efficacy of 5-HETE and its metabolites on different cellular responses.
Table 1: Chemotactic Response of Neutrophils to 5-HETE Isomers
| Agonist | Concentration for Maximal Response | Relative Potency | Cell Type | Reference |
| 5(S)-HETE | 1 µg/mL | - | Human Neutrophils | [1] |
| 5(R)-HETE | Not specified | Slightly more potent than 5(S)-HETE | Human Neutrophils | [2] |
Table 2: Comparison of 5-HETE and 5-oxo-ETE on Neutrophil Activation
| Agonist | Effect | Relative Potency | Cell Type | Reference |
| 5-HETE | Calcium Mobilization & Chemotaxis | - | Human Neutrophils | [3] |
| 5-oxo-ETE | Calcium Mobilization & Chemotaxis | ~100x more potent than 5-HETE | Human Neutrophils | [3] |
Key Downstream Signaling Pathways and Effectors
5-HETE signaling activates several key downstream pathways that mediate its diverse cellular effects.
Calcium Mobilization
Activation of OXER1 by 5-HETE leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This is a hallmark of Gq-coupled GPCR signaling and is essential for many downstream events, including the activation of protein kinase C (PKC) and subsequent cellular responses like enzyme release and superoxide (B77818) generation.[4]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. While direct quantitative data for 5-HETE-induced ERK activation is limited in the readily available literature, studies on other GPCRs that couple to similar G proteins, such as the serotonin (B10506) 5-HT2A receptor, demonstrate a 2- to 3-fold increase in ERK activation over basal levels in vascular smooth muscle cells.[5] This suggests a likely mechanism for 5-HETE-mediated cell proliferation.
Regulation of Gene Expression
Recent studies have shown that 5-HETE can regulate gene expression. For instance, 5-HETE has been found to induce the expression of aldo-keto reductase family members AKR1C2 and AKR1C3. This effect is mediated by the transcription factor Nrf2 and results in a reduction of androgen levels.
Experimental Protocols
To facilitate the confirmation and further exploration of 5-HETE's downstream targets, detailed methodologies for key experiments are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Objective: To quantify the chemotactic response of neutrophils to 5-HETE.
Methodology:
-
Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
Prepare different concentrations of 5-HETE (e.g., 0.01 to 10 µg/mL) in the same buffer.
-
Place the 5-HETE solutions in the lower wells of a Boyden chamber.
-
Place a microporous filter (e.g., 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.[2]
-
After incubation, remove the filter, fix, and stain it to visualize the migrated cells.
-
Quantify the number of migrated cells per high-power field using a microscope.
-
Perform a checkerboard analysis to distinguish between chemotaxis (directed migration) and chemokinesis (random migration).[2]
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to 5-HETE.
Methodology:
-
Culture cells of interest (e.g., HEK293 cells transfected with OXER1) in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.[6][7]
-
Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) to remove extracellular dye.
-
Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence.
-
Add different concentrations of 5-HETE to the wells and immediately start recording the fluorescence intensity over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Use a positive control like ionomycin (B1663694) and a negative control (buffer alone) for data normalization.[8]
Western Blotting for ERK Activation
Objective: To detect the phosphorylation and activation of ERK in response to 5-HETE.
Methodology:
-
Culture cells to 70-80% confluency and serum-starve them for 12-24 hours to reduce basal ERK activity.
-
Treat the cells with various concentrations of 5-HETE for different time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the change in expression of target genes in response to 5-HETE.
Methodology:
-
Treat cells with 5-HETE or vehicle control for a specified period (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR machine, SYBR Green or TaqMan chemistry, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).[9][10]
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11][12]
Visualizing 5-HETE Signaling Pathways and Workflows
To better understand the complex relationships within the 5-HETE signaling network and the experimental approaches to study them, the following diagrams are provided.
Caption: Overview of the 5-HETE signaling pathway.
Caption: General experimental workflow.
Conclusion
The study of 5-HETE signaling is a rapidly evolving field with significant implications for human health and disease. This guide provides a framework for understanding and investigating the downstream targets of this important lipid mediator. By utilizing the comparative data and detailed protocols presented, researchers can more effectively design experiments to confirm known targets and identify novel effectors in the 5-HETE signaling cascade. Further research, particularly studies that provide direct quantitative comparisons of multiple downstream targets in a single system, will be crucial for a comprehensive understanding of this complex signaling network.
References
- 1. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bu.edu [bu.edu]
- 9. genomique.iric.ca [genomique.iric.ca]
- 10. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Navigating the Disposal of 5-HPETE: A Guide for Laboratory Professionals
IMMEDIATE SAFETY ADVISORY: 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) is a reactive hydroperoxide and should be handled as a hazardous substance. This guide provides procedural recommendations for its safe disposal. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Due to its chemical nature as a hydroperoxide, and since it is often supplied in an ethanol (B145695) solution, specific handling and disposal procedures must be followed. This document outlines the essential steps and precautions for the safe management of this compound waste.
Recommended Disposal Procedures
The disposal of this compound must be approached with caution, treating it as a hazardous waste stream. The procedure will vary depending on whether you are disposing of the neat (undiluted) compound or a solution.
Step-by-Step Guidance for Disposal of this compound in Ethanol Solution:
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a container made of a material compatible with flammable liquids, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.
-
The container should be stored in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Collection of Waste:
-
Carefully transfer the this compound ethanol solution into the labeled hazardous waste container.
-
Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion.
-
-
Request for Disposal:
-
Once the container is full or you have no further need to dispose of this waste stream, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.
-
Under no circumstances should this compound or its ethanol solution be disposed of down the sink. [1][2]
-
Disposal of Neat this compound (If applicable):
If you have neat this compound (without solvent), it should be treated as a potentially reactive and toxic chemical.
-
Consult your institution's EHS for specific guidance on disposing of pure, potentially unstable hydroperoxides.
-
If instructed to do so by EHS, you may be required to dilute the neat this compound in a suitable solvent (such as ethanol) before packaging it for disposal.
Hazardous Waste Classification
While this compound may not be explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes, it should be managed as such based on its characteristics.[3] When in an ethanol solution, the waste will likely be classified as:
-
Ignitable Waste (D001): Ethanol is a flammable liquid. Solutions containing 24% or more ethanol by volume are typically considered ignitable hazardous waste.[4][5]
-
Reactive Waste (D003): As a hydroperoxide, this compound has the potential to be unstable and react violently under certain conditions (e.g., heat, shock, or contact with incompatible materials).
Quantitative Data for Ethanol Solutions
| Parameter | Guideline |
| Hazardous Waste Threshold | Ethanol solutions with a concentration of 24% or greater are generally classified as hazardous waste due to ignitability.[4][5] |
| Drain Disposal | Prohibited for laboratory-generated ethanol waste at any concentration.[1][2][5] |
Experimental Protocols Cited
This document provides operational guidance for disposal and does not cite specific experimental research protocols. The procedures outlined are based on established safety principles for handling hazardous laboratory chemicals.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 5-HETE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like 5-Hydroxyeicosatetraenoic acid (5-HETE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment
5-HETE is classified as a skin and eye irritant[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling 5-HETE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes. Tightly fitting safety goggles are recommended[2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are suitable. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact[2][3]. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan for Handling 5-HETE
Proper handling of 5-HETE is crucial to ensure both the integrity of the compound and the safety of laboratory personnel. 5-HETE is typically supplied as a solution in an organic solvent, such as ethanol[4][5].
Preparation of Stock Solutions and Dilutions:
-
Solvent Evaporation: To change the solvent, the initial solvent (e.g., ethanol) can be evaporated under a gentle stream of nitrogen. This should be performed in a well-ventilated fume hood[4].
-
Reconstitution: Immediately add the solvent of choice, such as DMSO or dimethylformamide, which should be purged with an inert gas. 5-HETE is miscible in these solvents[4].
-
Aqueous Solutions: For biological experiments requiring an organic solvent-free solution, evaporate the initial solvent and directly dissolve the neat oil in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.8 mg/ml[5]. It is not recommended to store aqueous solutions for more than one day[4].
General Handling Practices:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors.
-
Avoid all contact with skin, eyes, and clothing[4].
-
Wash hands thoroughly after handling the product[3].
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of 5-HETE and contaminated materials is essential to prevent environmental contamination and potential health risks.
-
Lipid Waste: Lipid waste should be segregated from other waste streams[6].
-
Contaminated Materials: Absorbent materials used for spills, contaminated gloves, and other disposable labware should be placed in a sealed, labeled container for hazardous waste[3][6].
-
Disposal: All waste containing 5-HETE must be disposed of in accordance with federal, state, and local hazardous waste disposal regulations[3]. Do not dispose of down the drain.
Experimental Protocol: Eicosanoid Extraction
The following is a general protocol for the extraction of eicosanoids, including 5-HETE, from biological samples, which requires careful handling of the compound and associated chemicals.
-
Sample Collection: Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin) to the biological samples[7].
-
Acidification: Acidify the samples to a pH of 3.5 using 2M hydrochloric acid. This step should be done at 4°C[7].
-
Solid Phase Extraction (SPE):
-
Prepare a C18 reverse phase column by washing with ethanol (B145695) and then deionized water[7].
-
Apply the acidified sample to the column[7].
-
Wash the column with water, followed by a water:ethanol mixture, and then hexane[7].
-
Elute the eicosanoids from the column using ethyl acetate[7].
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate (B1210297) under a stream of nitrogen or using a centrifugal vacuum evaporator[7].
-
Reconstitute the dried sample in an appropriate assay buffer[7].
-
This protocol involves the use of acids and organic solvents, requiring the use of the personal protective equipment outlined above in a well-ventilated fume hood.
Below is a diagram illustrating the safe handling workflow for 5-HETE.
Caption: Workflow for the safe handling of 5-HETE from preparation to disposal.
References
- 1. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. brookfieldengineering.com [brookfieldengineering.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
